molecular formula C27H50O6 B1683027 Tricaprylin CAS No. 538-23-8

Tricaprylin

Numéro de catalogue: B1683027
Numéro CAS: 538-23-8
Poids moléculaire: 470.7 g/mol
Clé InChI: VLPFTAMPNXLGLX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tricaprylin, also known as glyceryl tricaprylate, is a medium-chain triglyceride (MCT) consisting of a glycerol backbone esterified with three caprylic acid (C8:0) molecules . This compound serves as a critical reagent and formulation component in diverse research and development fields. Its value stems from its metabolic properties, chemical stability, and role as a superior solvent for lipophilic substances . In pharmaceutical research, this compound is extensively utilized as a neutral carrier, absorption promoter, and solubilizer for active ingredients . It functions as an effective lipid-based excipient in drug delivery systems to enhance the bioavailability of poorly water-soluble drugs . Recent studies have successfully incorporated it into novel multi-layered liposomal systems, known as lipo-oil-somes, to significantly improve the photostability and skin delivery of labile compounds like L-ascorbic acid . Furthermore, it is employed as an oily phase in the development of water-in-oil-in-water (w/o/w) multiple emulsions and stable microcapsules . A prominent area of investigation for this compound is neurological research. As a source of ketone bodies, it is studied for its potential to provide an alternative energy substrate for the brain in models of age-associated memory impairment and Alzheimer's disease . Upon ingestion and metabolism, the liver oxidizes the medium-chain fatty acids into ketone bodies, which can cross the blood-brain barrier . This mechanism is of significant interest for exploring dietary management strategies for cognitive health . In the cosmetics and personal care sector, this compound is valued for its emollient properties and is researched for its role as a penetration-enhancing lipid base . It provides excellent skin feel with low viscosity and good spreadability without being greasy or obstructing natural skin respiration . These characteristics make it a subject of study in formulations for baby oils, massage oils, skin creams, and sunscreens, where it also acts as a dispersant and fragrance fixative . Its high stability against oxidation and low sensitivity to heat also make it a reliable component in various experimental formulations . In industrial and food science research, this compound is explored as a green co-extractant in supercritical CO2 extraction processes to enhance the yield of bioactive compounds from natural sources, such as xanthones from mangosteen pericarp . It is also investigated for its effects on lipid metabolism and intestinal health in nutritional studies . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Propriétés

IUPAC Name

2,3-di(octanoyloxy)propyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPFTAMPNXLGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50O6
Record name TRICAPRYLIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21147
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Axona
Source Wikipedia
URL https://en.wikipedia.org/wiki/Axona
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021375
Record name Tricaprylin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tricaprylin is an odorless viscous clear colorless to amber-brown liquid. (NTP, 1992), Colorless to amber-brown viscous, odorless liquid; mp = 10 deg C; [NTP] Colorless to light yellow odorless liquid; [Acros Organics MSDS], Solid
Record name TRICAPRYLIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21147
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tricaprylin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18155
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TG(8:0/8:0/8:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

451.6 °F at 760 mmHg (NTP, 1992), 233 °C, 232.00 to 234.00 °C. @ 760.00 mm Hg
Record name TRICAPRYLIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21147
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tricaprylin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TG(8:0/8:0/8:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

351 °F (NTP, 1992)
Record name TRICAPRYLIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21147
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Miscible in ethanol; very soluble in ether, benzene, chloroform, ligroin, Very soluble in petroleum ether, In water, 8.5X10-7 mol/L (0.40 mg/L) at 37 °C, 0.4 mg/L @ 37 °C (exp)
Record name TRICAPRYLIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21147
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tricaprylin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TG(8:0/8:0/8:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.954 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9540 at 20 °C
Record name TRICAPRYLIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21147
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tricaprylin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

3 mmHg at 77 °F ; 13 mmHg at 122 °F (NTP, 1992), 0.06 [mmHg]
Record name TRICAPRYLIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21147
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tricaprylin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18155
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Clear, colorless to amber liquid

CAS No.

538-23-8
Record name TRICAPRYLIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21147
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tricaprylin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricaprilin [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricaprylin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12176
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tricaprylin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tricaprylin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol trioctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICAPRILIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P92858988
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tricaprylin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TG(8:0/8:0/8:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

50 °F (NTP, 1992), 10 °C, 9.00 to 11.00 °C. @ 760.00 mm Hg
Record name TRICAPRYLIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21147
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tricaprylin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TG(8:0/8:0/8:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Tricaprylin

Abstract

This compound, also known as glyceryl tricaprylate, is a medium-chain triglyceride (MCT) composed of a glycerol (B35011) backbone esterified with three caprylic acid (an eight-carbon saturated fatty acid) molecules. Its unique physicochemical and metabolic properties make it a compound of significant interest across nutritional, pharmaceutical, and clinical research. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations. Its primary mechanism involves rapid hydrolysis and subsequent hepatic metabolism of caprylic acid to provide a quick energy source and, most notably, to induce ketogenesis.[1] This ketogenic property is the basis for its investigation as a therapeutic agent in neurological disorders characterized by impaired glucose metabolism, such as Alzheimer's disease.[2][3] Additionally, this compound and its metabolite, caprylic acid, have been shown to influence other cellular pathways, including those involved in lipid storage and inflammation.[4][5] In pharmaceutical technology, this compound serves as a versatile excipient, enhancing the solubility and bioavailability of lipophilic drugs in various formulations.[4][6]

Core Mechanism of Action: Digestion, Metabolism, and Ketogenesis

The principal mechanism of this compound revolves around its efficient conversion into energy and ketone bodies. Unlike long-chain triglycerides (LCTs), MCTs like this compound possess a metabolic advantage due to their shorter fatty acid chain length.[7][3]

1.1 Digestion and Absorption Upon oral ingestion, this compound is emulsified by bile acids in the small intestine. Pancreatic lipase (B570770) then hydrolyzes the ester bonds, breaking this compound down into free caprylic acid and glycerol. Due to its medium-chain length, caprylic acid is rapidly absorbed by enterocytes and directly enters the portal vein for transport to the liver, largely bypassing the lymphatic system used by long-chain fatty acids.[7][8]

1.2 Hepatic Metabolism and Energy Production In the liver, caprylic acid undergoes rapid mitochondrial beta-oxidation. This process breaks down the fatty acid into acetyl-CoA, which then enters the Krebs cycle to generate ATP, providing a quick source of cellular energy. This rapid metabolism is beneficial in clinical settings requiring immediate energy availability, such as for patients with malabsorption syndromes or those on parenteral nutrition.[7]

1.3 Hepatic Ketogenesis A critical metabolic fate of caprylic acid-derived acetyl-CoA is its conversion into ketone bodies in the liver, a process known as ketogenesis.[9] This occurs primarily when acetyl-CoA levels are high, such as during fasting, on a low-carbohydrate diet, or after MCT consumption.[9] The primary ketone bodies produced are acetoacetate (B1235776) (AcAc) and β-hydroxybutyrate (β-HB).[9][10] These water-soluble molecules are released into the bloodstream and can be used by extrahepatic tissues, including the brain, as an alternative energy source to glucose.[2][9] The brain's ability to utilize ketones is particularly significant in neurodegenerative diseases like Alzheimer's, where cerebral glucose metabolism is often impaired.[2][11] By providing this alternative fuel, this compound may help alleviate the brain's energy deficit and improve cognitive function.[2][3]

This compound Metabolic Pathway cluster_0 Small Intestine cluster_1 Portal Circulation cluster_2 Liver (Hepatocyte Mitochondria) cluster_3 Systemic Circulation cluster_4 Brain This compound This compound Emulsification Emulsification This compound->Emulsification Bile Acids Hydrolysis Hydrolysis Emulsification->Hydrolysis Pancreatic Lipase Caprylic Acid_Glycerol Caprylic Acid + Glycerol Hydrolysis->Caprylic Acid_Glycerol Portal Vein Portal Vein Caprylic Acid_Glycerol->Portal Vein Absorption Beta-Oxidation Beta-Oxidation Portal Vein->Beta-Oxidation Transport Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Krebs Cycle Krebs Cycle Acetyl-CoA->Krebs Cycle Ketogenesis Ketogenesis Acetyl-CoA->Ketogenesis ATP ATP Krebs Cycle->ATP Energy Ketone Bodies Acetoacetate & β-Hydroxybutyrate Ketogenesis->Ketone Bodies Bloodstream Bloodstream Ketone Bodies->Bloodstream Release Alternative Energy Alternative Energy Source Bloodstream->Alternative Energy Crosses BBB

Caption: Metabolic fate of orally administered this compound.

Secondary and Context-Dependent Mechanisms

Beyond its primary role in energy metabolism, the metabolic products of this compound can influence other signaling pathways.

2.1 Adipogenesis and PPARγ Activation Some studies suggest a paradoxical role for this compound in fat deposition. In a mouse model fed a high-fat diet (HFD), supplementation with 2% this compound aggravated fat deposition.[3][4] In vitro experiments from this research suggest that octanoic acid (caprylic acid) may act as a ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[4] PPARγ is a master regulator of adipogenesis; its activation promotes the differentiation of preadipocytes into mature fat cells and upregulates genes related to lipogenesis.[4][12] This indicates that in the context of a high-fat diet, this compound might contribute to triglyceride storage.[4]

PPARg Signaling Pathway Caprylic Acid Caprylic Acid PPARg PPARγ Caprylic Acid->PPARg Binds as Ligand PPRE PPRE (DNA Response Element) PPARg->PPRE Heterodimerizes with RXR RXR RXR RXR->PPRE Gene Transcription Target Gene Transcription PPRE->Gene Transcription Activates Adipogenesis Adipogenesis & Lipogenesis Gene Transcription->Adipogenesis Experimental Workflow Recruitment Subject Recruitment (n=9 healthy adults) Randomization Randomized Crossover (7 study arms) Recruitment->Randomization Dosing_1 Dose 1 (20mL oil) + Breakfast Randomization->Dosing_1 Sampling_1 Blood Sampling (q30min for 4h) Dosing_1->Sampling_1 Dosing_2 Dose 2 (20mL oil) (Fasting) Sampling_1->Dosing_2 Sampling_2 Blood Sampling (q30min for 4h) Analysis Plasma Ketone Analysis (AcAc, β-HB) Sampling_2->Analysis Endpoint Calculate AUC (0-4h, 4-8h) Analysis->Endpoint Dose_2 Dose_2 Dose_2->Sampling_2

References

Tricaprylin's Pivotal Role in Lipid Metabolism Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprylin, a triglyceride composed of a glycerol (B35011) backbone and three caprylic acid molecules, is a medium-chain triglyceride (MCT) that serves as a unique tool in the study of lipid metabolism. Its distinct metabolic properties, which differ significantly from long-chain triglycerides (LCTs), make it a valuable substrate for investigating fatty acid oxidation, ketogenesis, and their influence on various physiological and pathological states. This technical guide provides an in-depth overview of this compound's role in lipid metabolism research, complete with quantitative data, detailed experimental protocols, and visualizations of key metabolic pathways.

Core Concepts in this compound Metabolism

Upon oral ingestion, this compound is hydrolyzed in the small intestine by pancreatic lipases into glycerol and caprylic acid. Unlike long-chain fatty acids, caprylic acid is readily absorbed into the portal circulation and transported directly to the liver. This rapid absorption and transport bypass the lymphatic system, leading to swift hepatic metabolism.

In the liver, caprylic acid undergoes rapid β-oxidation, a process that generates acetyl-CoA. This acetyl-CoA can then enter the Krebs cycle for ATP production or be converted into ketone bodies (acetoacetate and β-hydroxybutyrate). This efficient conversion to energy and ketones is a hallmark of MCT metabolism and a key area of research interest.

Data Presentation: The Impact of this compound on Metabolic Parameters

The following tables summarize quantitative data from key studies investigating the effects of this compound on various metabolic parameters.

Table 1: Effects of this compound Supplementation on High-Fat Diet-Induced Obesity in Mice

ParameterHigh-Fat Diet (HFD)HFD + 2% this compound
Body Weight IncreasedSignificantly Increased vs. HFD
Fat Mass IncreasedSignificantly Increased vs. HFD
Liver Weight IncreasedSignificantly Increased vs. HFD
Adipocyte Size IncreasedSignificantly Increased vs. HFD

Data summarized from a study indicating that 2% this compound supplementation in a high-fat diet significantly increased body weight, fat mass, liver weight, and adipocyte size in mice compared to a high-fat diet alone.[1]

Table 2: Acute Ketogenic Effects of this compound in Healthy Adults

ParameterControlThis compound (C8)
Plasma Ketone AUC (0-4h; µmol·h/L) -780 ± 426
Plasma Ketone AUC (4-8h; µmol·h/L) -1876 ± 772
Peak Plasma Ketone Concentration (µmol/L) -~800
Day-long Mean Plasma Ketones (µmol/L above control) 0+295 ± 155

AUC: Area Under the Curve. Data represents mean ± SEM. C8 refers to this compound.

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway in Adipogenesis

Octanoic acid, the primary metabolite of this compound, has been shown to act as a ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of adipogenesis.[2][3][4][5] The activation of PPARγ leads to the transcription of genes involved in lipid uptake, triglyceride storage, and adipocyte differentiation.

PPARg_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Octanoic_Acid Octanoic Acid This compound->Octanoic_Acid Hydrolysis PPARg PPARγ Octanoic_Acid->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., FABP4, LPL, Adiponectin) PPRE->Target_Genes Promotes Transcription Adipogenesis Adipogenesis & Lipid Storage Target_Genes->Adipogenesis

Figure 1: Activation of the PPARγ signaling pathway by octanoic acid, a metabolite of this compound, leading to the promotion of adipogenesis.

Experimental Workflow for a Murine Lipid Metabolism Study

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on lipid metabolism in a mouse model.

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., C57BL/6J mice, 1 week) Diet_Groups Dietary Groups (e.g., Control, High-Fat Diet, HFD + this compound) Animal_Acclimation->Diet_Groups Tricaprylin_Admin This compound Administration (e.g., Oral Gavage, Diet Admixture) Diet_Groups->Tricaprylin_Admin Monitoring Monitoring (Body Weight, Food Intake) Tricaprylin_Admin->Monitoring Sample_Collection Sample Collection (Blood, Liver, Adipose Tissue) Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis (Plasma Lipids, Ketones, Glucose) Sample_Collection->Biochemical_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR of metabolic genes) Sample_Collection->Gene_Expression Histology Histological Analysis (H&E staining of liver and adipose) Sample_Collection->Histology Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Gene_Expression->Data_Analysis Histology->Data_Analysis

Figure 2: A generalized experimental workflow for studying the impact of this compound on lipid metabolism in a mouse model.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

This protocol outlines the procedure for administering this compound to mice via oral gavage, a common method in metabolic studies.

Materials:

  • This compound

  • Vehicle (e.g., corn oil)

  • Animal scale

  • Flexible gavage needle (20-22 gauge for adult mice)

  • 1 mL syringe

Procedure:

  • Preparation of Dosing Solution: Prepare the desired concentration of this compound in the vehicle. Ensure the solution is homogenous.

  • Animal Handling and Measurement:

    • Weigh the mouse to determine the correct dosing volume. A common dosing volume is 10 mL/kg body weight.[6][7]

    • Measure the distance from the mouse's snout to the last rib to determine the appropriate depth for gavage needle insertion. Mark this depth on the needle.[6]

  • Administration:

    • Gently restrain the mouse, holding the scruff of the neck to prevent movement and extend the head and neck.

    • Carefully insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus to the pre-measured mark.

    • Slowly dispense the this compound solution.

    • Gently remove the needle.

  • Post-Procedure Monitoring: Observe the mouse for any signs of distress, such as labored breathing or regurgitation.[6]

Protocol 2: Analysis of Octanoic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general outline for the extraction and analysis of octanoic acid from plasma samples.

Materials:

  • Plasma samples

  • Internal standard (e.g., deuterated octanoic acid)

  • Extraction solvent (e.g., a mixture of chloroform (B151607) and methanol)

  • Derivatization agent (e.g., acetyl chloride in isobutanol)

  • GC-MS system with a suitable capillary column (e.g., VF17ms)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a known volume of plasma, add the internal standard.

  • Lipid Extraction:

    • Add the extraction solvent to the plasma sample.

    • Vortex thoroughly to ensure complete mixing and lipid extraction.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully collect the organic layer containing the lipids.

  • Derivatization:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add the derivatization agent to the dried extract to convert the fatty acids to their more volatile ester forms (e.g., isobutyl esters).[8]

    • Incubate the mixture at an elevated temperature (e.g., 90°C) to facilitate the reaction.[8]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Employ a suitable temperature program to separate the fatty acid esters.

    • Use the mass spectrometer to identify and quantify the octanoic acid derivative based on its characteristic mass spectrum and retention time relative to the internal standard.[8][9][10][11][12]

Protocol 3: Parenteral Nutrition with this compound in a Rat Burn Injury Model

This protocol describes the administration of this compound as part of a total parenteral nutrition (TPN) regimen in a rat model of burn injury.

Materials:

  • This compound emulsion (sterile)

  • Amino acid solution

  • Dextrose solution

  • Electrolytes and vitamins

  • Infusion pump

  • Catheterized rats

Procedure:

  • TPN Formulation:

    • Calculate the total caloric and nitrogen requirements for the rats. A typical regimen might be 228 kcal/kg/day and 1.8 g nitrogen/kg/day.[13]

    • Formulate the TPN solution so that this compound provides a specific percentage of the non-protein calories (e.g., 50%).[13]

    • The remaining non-protein calories are typically provided by dextrose.

    • Add amino acids, electrolytes, and vitamins to meet the total nutritional requirements.

  • Administration:

    • Following the creation of a burn injury and catheter placement, connect the TPN bag to the infusion pump and the rat's catheter.

    • Administer the TPN solution continuously over a 24-hour period for the duration of the study (e.g., 3 days).[13]

  • Monitoring and Sample Collection:

    • Monitor the rats daily for clinical signs and body weight.

    • Collect blood and tissue samples at the end of the study for analysis of protein turnover, nitrogen balance, and other metabolic parameters.[13]

Conclusion

This compound is an indispensable tool for researchers in the field of lipid metabolism. Its unique metabolic fate allows for the targeted investigation of medium-chain fatty acid oxidation and ketogenesis. The experimental protocols and data presented in this guide provide a framework for designing and interpreting studies that utilize this compound to unravel the complexities of lipid metabolism and its role in health and disease. As research continues to evolve, this compound will undoubtedly remain a key compound in the development of novel therapeutic strategies for metabolic disorders.

References

Tricaprylin as a Medium-Chain Triglyceride in Nutritional Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Tricaprylin

This compound, also known as glyceryl tricaprylate or trioctanoin, is a medium-chain triglyceride (MCT) composed of a glycerol (B35011) backbone esterified with three caprylic acid (C8:0) fatty acid chains.[1][2][3] As a relatively pure fat, it is a clear, colorless to pale yellow liquid at room temperature and is utilized extensively in nutritional supplements, pharmaceuticals, cosmetics, and functional foods.[1][4][5] Its unique metabolic properties, distinct from long-chain triglycerides (LCTs), make it a subject of significant interest in nutritional and metabolic research.[6][7] this compound serves as a rapid energy source, an excipient in drug formulations to enhance solubility and bioavailability, and a tool to investigate lipid metabolism.[1][2][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Glyceryl tri-n-octanoate, Tri-n-octanoin[1]
CAS Number 538-23-8[1]
Molecular Formula C₂₇H₅₀O₆[1]
Molecular Weight 470.69 g/mol [1]
Appearance Colorless to red to green clear liquid[1]
Melting Point 9 - 11 °C[1]
Boiling Point 233 - 235 °C / 1 mmHg[1]
Density 0.960 g/mL[1]
Refractive Index 1.450[1]
Solubility Insoluble in water, soluble in oil[4]

Metabolism and Pharmacokinetics

The metabolic pathway of this compound is a key differentiator from LCTs. Its digestion, absorption, and subsequent catabolism are more rapid, providing a quick source of energy.[2][6]

  • Digestion: Upon oral ingestion, this compound is hydrolyzed in the small intestine by pancreatic lipases into two molecules of free caprylic acid and one molecule of 2-monocaprylylglycerol.[2][9] This process is generally faster than the lipolysis of LCTs.

  • Absorption: Unlike long-chain fatty acids, which are re-esterified into triglycerides and packaged into chylomicrons for transport through the lymphatic system, the resulting caprylic acid is directly absorbed by enterocytes and enters the portal vein.[2]

  • Hepatic Metabolism: Caprylic acid is transported to the liver, where it readily crosses the mitochondrial membrane without the need for the carnitine palmitoyltransferase (CPT) shuttle system that is obligatory for LCTs. In the mitochondria, it undergoes rapid beta-oxidation to produce acetyl-CoA.[2]

  • Ketogenesis: The abundance of acetyl-CoA derived from this compound's rapid metabolism promotes hepatic ketogenesis, leading to a significant increase in the production of ketone bodies: beta-hydroxybutyrate (β-HB) and acetoacetate (B1235776).[2][10] These ketones can serve as an alternative energy source for extrahepatic tissues, including the brain.[10][11][12]

Tricaprylin_Metabolism Ingestion Oral Ingestion of This compound (C8 MCT) Intestine Small Intestine Ingestion->Intestine Hydrolysis Hydrolysis via Pancreatic Lipase Intestine->Hydrolysis CaprylicAcid Caprylic Acid (C8) + Monoglycerides Hydrolysis->CaprylicAcid PortalVein Portal Vein (Direct Absorption) CaprylicAcid->PortalVein Liver Liver PortalVein->Liver BetaOxidation Mitochondrial β-Oxidation Liver->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Ketogenesis Ketogenesis AcetylCoA->Ketogenesis Ketones Ketone Bodies (β-HB, AcAc) Ketogenesis->Ketones Brain Brain & Other Tissues Ketones->Brain Transport via Bloodstream Energy Alternative Energy Source Brain->Energy Utilization

Metabolic pathway of orally ingested this compound.

Applications in Nutritional Studies

Ketogenic Effects for Brain Energy Metabolism

This compound is highly ketogenic and has been studied as a nutritional supplement to provide the brain with an alternative fuel source when glucose metabolism is impaired, such as in Alzheimer's disease.[10][12][13] Studies consistently show that this compound (C8) is more ketogenic than other MCTs like tricaprin (B1683028) (C10) or coconut oil, which is a mixture of various fatty acids.[11][12][14]

A key human crossover study demonstrated that C8 alone produced the highest net ketogenic effect over an 8-hour period compared to coconut oil and other MCT formulations.[11][12]

Table 2: Comparative Ketogenic Effects of Different Oils (Acute Human Study)

Test Oil (Two 20-mL doses over 8h)CompositionPeak Plasma Ketones (vs. Control)8-Hour Ketone AUC (% Increase vs. Control)Reference
This compound (C8) >95% C8~+800 µmol/L~870%[11][12][15]
Coconut Oil (CO) ~3% C8, ~5% C10~+200 µmol/LNot specified, but significantly lower than C8[11][12][15]
Classical MCT Oil ~55% C8, ~35% C10Not specifiedNot specified[11][12][15]
Tricaprin (C10) >95% C10No significant increase over control in first 4h+171% (4-8h period)[11]

AUC: Area Under the Curve

Dual Effects on Fat Deposition and Intestinal Health

While often promoted for weight management due to rapid metabolism, recent research indicates a more complex role for this compound in the context of high-fat diets. A study in mice found that supplementing a high-fat diet (HFD) with 2% this compound significantly aggravated fat deposition.[7][16][17] The study suggested that octanoic acid, the primary metabolite of this compound, may activate PPARγ, a key regulator of adipogenesis.[7][16]

Conversely, the same study reported that this compound supplementation had beneficial effects on intestinal health.[6][16] Improvements were noted in intestinal morphology, digestive enzyme activity, and the expression of intestinal barrier proteins, alongside a reduction in inflammatory markers.[6][7][16]

Tricaprylin_Dual_Effects This compound This compound Supplementation (in High-Fat Diet) Metabolite Octanoic Acid (Primary Metabolite) This compound->Metabolite Intestine Intestinal Environment This compound->Intestine Direct & Indirect Effects Adipose Adipose Tissue Metabolite->Adipose PPARg PPARγ Activation Adipose->PPARg Acts as a ligand FatDeposition Increased Fat Deposition PPARg->FatDeposition Promotes adipogenesis IntestinalHealth Improved Intestinal Health (Morphology, Barrier Function) Intestine->IntestinalHealth

Dual effects of this compound in a high-fat diet context.
Use in Malabsorption Syndromes

Due to its direct absorption into the portal circulation, bypassing the lymphatic system, this compound is a valuable caloric source for patients with fat malabsorption syndromes, such as short bowel syndrome or pancreatic insufficiency.[2][18] Its rapid metabolism provides readily available energy in clinical settings where LCT digestion and absorption are compromised.[2]

Role as a Pharmaceutical Excipient

This compound is widely used in pharmaceutical formulations as a neutral carrier, solubilizer, and absorption promoter for poorly water-soluble (lipophilic) drugs.[1][8] It can be used as the oily phase in emulsions and microcapsules or as a vehicle in topical and parenteral drug delivery systems to improve bioavailability and provide sustained release.[8][19][20]

Experimental Protocols

Protocol: Acute Crossover Study of Ketogenic Effects in Humans

This protocol is based on the methodology described by Vandenberghe et al. (2017).[11][12][15]

  • Study Design: A crossover design where each participant serves as their own control and is tested with each oil on separate occasions.[11][12]

  • Participants: Healthy adults (e.g., n=9, aged 34 ± 12 years).[11][12][15]

  • Test Materials:

    • Control: Vehicle only (e.g., 250 mL lactose-free skim milk).[12][15]

    • Test Oils: this compound (C8), Tricaprin (C10), classical MCT oil, Coconut Oil (CO), and mixtures.[11][12]

  • Procedure:

    • Participants arrive after an overnight fast.

    • A baseline blood sample is collected.

    • At time 0, participants consume a standard breakfast along with the first 20 mL dose of the test oil, emulsified in the milk vehicle.[11][12][15]

    • Blood is sampled every 30 minutes for 8 hours.[11][12][15]

    • At 4 hours (noon), a second 20 mL dose of the same test oil is administered without an accompanying meal.[11][12][15]

    • Plasma is separated and analyzed for acetoacetate and β-hydroxybutyrate.[11][12]

  • Data Analysis: The area under the curve (AUC) for total plasma ketones is calculated for the 0-4 hour and 4-8 hour periods to determine the ketogenic effect of each oil.[15][21]

Experimental_Workflow Start Start: Overnight Fast Baseline Baseline Blood Sample (t=0) Start->Baseline Dose1 Dose 1 (20mL Oil) + Standard Breakfast Baseline->Dose1 Sampling1 Blood Sampling (Every 30 min for 4h) Dose1->Sampling1 t = 0 to 4h Dose2 Dose 2 (20mL Oil) (No Meal) Sampling1->Dose2 at t = 4h Sampling2 Blood Sampling (Every 30 min for 4h) Dose2->Sampling2 t = 4h to 8h Analysis Plasma Analysis (β-HB, AcAc) Sampling2->Analysis End End of 8h Study Analysis->End

Workflow for an acute human ketogenic crossover study.
Protocol: High-Fat Diet and this compound Supplementation in Mice

This protocol is based on the methodology described by Li et al. (2023).[7][16][17]

  • Study Design: Parallel-group study with mice randomly divided into different dietary groups.[7][16]

  • Animals: C57BL/6J mice.

  • Dietary Groups (n=4):

    • Normal Diet (ND).

    • ND + 2% this compound (w/w).

    • High-Fat Diet (HFD).

    • HFD + 2% this compound (w/w).[7][16]

  • Procedure:

    • Mice are housed under standard conditions and acclimatized.

    • Animals are fed their respective diets for a predetermined period (e.g., several weeks).

    • Body weight, fat mass, and food intake are monitored regularly.

    • At the end of the study period, mice are euthanized.

    • Blood, liver, and adipose tissues are collected for analysis.

  • Analyses:

    • Metabolomics: Serum and adipose tissue analyzed for metabolites related to lipid metabolism.[7][16]

    • Gene Expression: Adipose tissue analyzed for upregulation of genes related to fat deposition (e.g., via qPCR).[16]

    • Histology: Adipocyte size in adipose tissue and liver is measured.[7][16]

    • Intestinal Health: Intestinal morphology, digestive enzyme activity, and expression of barrier function proteins are assessed.[6][16]

Analytical Methods

The quantification of this compound and its primary metabolite, caprylic acid, in biological matrices is crucial for pharmacokinetic and metabolic studies.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a primary technique for analyzing this compound and its metabolites.[3][22][23] It offers high sensitivity and specificity for identifying and quantifying small molecules in complex samples like plasma or tissue extracts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also suitable, particularly for analyzing the volatile fatty acid metabolites after derivatization.

  • Enzymatic Assays: Commercial kits are available for the colorimetric or fluorometric measurement of ketone bodies (β-HB, acetoacetate) in plasma and serum.[24]

Safety and Toxicology

This compound is generally recognized as safe for human consumption at typical dietary levels.[9][25] However, toxicological studies have noted some effects, particularly at high doses.

  • Carcinogenicity: A 2-year National Toxicology Program (NTP) study in rats found that high doses of this compound administered by gavage were associated with an increased incidence of pancreatic acinar cell hyperplasia and adenoma, but not carcinomas.[26][27] The study concluded that this compound did not offer significant advantages over corn oil as a vehicle in carcinogenicity studies.[9][27]

  • Reproductive Effects: this compound was not found to be teratogenic in mice or rats, though some reproductive effects were observed in rabbits at high doses.[27] One study noted that this compound used as a vehicle control may have had a biologically significant effect on fetal development in rats compared to a water control group.[26]

  • Irritation: Dermal application is not associated with significant irritation, and ocular exposure is at most mildly irritating.[9][27]

Conclusion

This compound is a unique MCT with distinct metabolic properties that make it a valuable tool in nutritional research and clinical applications. Its rapid absorption and potent ketogenic effects are well-documented, supporting its use in studies of brain energy metabolism and for patients with fat malabsorption. However, its role in body composition is complex, with recent evidence suggesting it may exacerbate fat deposition in the context of a high-fat diet while simultaneously improving intestinal health. For researchers and drug development professionals, this compound serves as both a promising nutritional supplement and a versatile pharmaceutical excipient. A thorough understanding of its dual metabolic effects, supported by robust experimental design and precise analytical methods, is essential for harnessing its full potential.

References

Understanding the biochemical pathway of tricaprylin metabolism.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Biochemical Metabolism of Tricaprylin

Introduction

This compound, also known as glyceryl tricaprylate or Trioctanoin, is a medium-chain triglyceride (MCT) composed of a glycerol (B35011) backbone esterified with three caprylic acid (C8:0) molecules.[1][2] As an MCT, this compound possesses unique metabolic properties that distinguish it from the more common long-chain triglycerides (LCTs) found in the diet.[3] Its rapid hydrolysis, absorption, and metabolism make it a readily available energy source, which has led to its use in nutritional supplements, medical foods, and as an excipient in pharmaceutical formulations.[1][4] This guide provides a detailed technical overview of the biochemical pathways involved in this compound metabolism, tailored for researchers, scientists, and drug development professionals.

Digestion and Absorption

The metabolic journey of this compound begins in the small intestine. Unlike LCTs, which require a more complex digestive process, MCTs are more readily hydrolyzed.

  • Emulsification: Upon ingestion, this compound is emulsified by bile acids in the small intestine, which increases the surface area for enzymatic action.[1]

  • Hydrolysis: Pancreatic lipase (B570770) is the primary enzyme responsible for the digestion of this compound.[1] It efficiently hydrolyzes the ester bonds, releasing free caprylic acid and monoglycerides.[1][5]

Due to their shorter chain length and higher water solubility compared to long-chain fatty acids, the resulting caprylic acid molecules are directly absorbed by the enterocytes lining the intestinal wall.[1][6] A key distinction in their metabolic fate is that they are not re-esterified into triglycerides within the enterocytes. Instead, they pass directly into the portal vein for transport to the liver, largely bypassing the lymphatic system that transports LCTs.[6][7]

Transport and Hepatic Metabolism

Once in the portal circulation, caprylic acid is transported to the liver, which is the primary site of its metabolism.[1] In the liver, caprylic acid is rapidly activated to its coenzyme A (CoA) derivative, octanoyl-CoA, a crucial step that precedes its entry into major metabolic pathways.

The subsequent fate of octanoyl-CoA in the hepatocytes is primarily twofold: β-oxidation for energy production or conversion into ketone bodies (ketogenesis).

tricaprylin_metabolism cluster_ingestion Oral Ingestion cluster_intestine Small Intestine Lumen cluster_transport Transport cluster_liver Liver (Hepatocyte) This compound This compound (Ingested) hydrolysis Hydrolysis This compound->hydrolysis cap_gly 3x Caprylic Acid + Glycerol hydrolysis->cap_gly portal_vein Portal Vein cap_gly->portal_vein Absorption bile Bile Acids bile->hydrolysis lipase Pancreatic Lipase lipase->hydrolysis octanoyl_coa Octanoyl-CoA portal_vein->octanoyl_coa Hepatic Uptake & Activation beta_ox β-Oxidation octanoyl_coa->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa ketogenesis Ketogenesis acetyl_coa->ketogenesis tca TCA Cycle acetyl_coa->tca ketones Ketone Bodies (Acetoacetate, β-Hydroxybutyrate) ketogenesis->ketones atp ATP (Energy) tca->atp

Figure 1: Biochemical pathway of this compound metabolism.

Key Metabolic Fates of Caprylic Acid

β-Oxidation for Energy

In the mitochondrial matrix, octanoyl-CoA undergoes β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.[1] This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to be oxidized, generating ATP, the primary energy currency of the cell.[1][6] The rapid metabolism of caprylic acid via this pathway allows for a quick supply of energy.[7]

Ketogenesis

Under conditions where acetyl-CoA production from β-oxidation exceeds the oxidative capacity of the TCA cycle (such as during fasting, prolonged exercise, or on a low-carbohydrate diet), the liver diverts excess acetyl-CoA to the synthesis of ketone bodies.[8][9] The primary ketone bodies are acetoacetate (B1235776) and β-hydroxybutyrate, with acetone (B3395972) as a minor byproduct.[9][10]

This process, known as ketogenesis, is particularly significant for this compound metabolism.[11] The resulting ketone bodies are released from the liver into the bloodstream and can be used as an alternative energy source by extrahepatic tissues, including the brain, heart, and skeletal muscle.[3][10] The ability of ketones to cross the blood-brain barrier and serve as fuel for neurons is of significant interest in managing conditions with impaired cerebral glucose metabolism, such as Alzheimer's disease.[3][12]

Influence on Gene Expression

Recent research suggests that the metabolic products of this compound can also act as signaling molecules. Octanoic acid has been shown to potentially act as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[13][14] Activation of PPARγ can upregulate genes related to fat deposition and adipogenic differentiation.[13][15]

ppar_pathway cluster_extracellular Extracellular Space cluster_cell Adipocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus octanoic_acid_ext Octanoic Acid (from this compound) octanoic_acid_int Octanoic Acid octanoic_acid_ext->octanoic_acid_int Transport complex Octanoic Acid-PPARγ Complex octanoic_acid_int->complex Binds to ppar PPARγ ppar->complex ppre PPRE on DNA complex->ppre Translocates to Nucleus & Binds PPRE transcription Upregulation of Lipogenesis-Related Genes ppre->transcription Initiates Transcription outcome Promotes Adipogenic Differentiation transcription->outcome

Figure 2: Proposed PPARγ signaling activation by octanoic acid.

Quantitative Metabolic Data

The ketogenic potential of this compound (C8) is significantly higher than that of other MCTs and coconut oil. A clinical study demonstrated that oral administration of C8 leads to a rapid and pronounced increase in plasma ketone levels.

Table 1: Plasma Ketone Response to Various Medium-Chain Triglycerides Data from an acute crossover study in healthy adults (n=9) receiving two 20 mL doses.

Test OilPlasma Ketone AUC (0-4 h) (µmol ⋅ h/L)Plasma Ketone AUC (4-8 h) (µmol ⋅ h/L)
Control85 ± 47216 ± 89
Coconut Oil171 ± 97408 ± 179
Tricaprin (C10)163 ± 89586 ± 316
This compound (C8) 780 ± 426 1876 ± 772
Source: Vandenberghe et al., 2017.[16][17]

Animal studies have also provided quantitative data on the physiological effects of dietary this compound supplementation.

Table 2: Effects of 2% this compound Supplementation in Mice on a High-Fat Diet (HFD) Data represents mean values from a study on mice.

ParameterHFD GroupHFD + 2% this compound Group
Final Body Weight (g)~35 g~40 g
Total Fat Mass (g)~7 g~10 g
Liver Weight (g)~1.2 g~1.5 g
Source: Yan et al., 2023.[13][14]
Note: Values are approximate, based on graphical data from the publication.

Experimental Protocols

Protocol for Human Acute Ketogenic Response Study

This protocol is based on the methodology used to assess the ketogenic effects of MCTs in healthy adults.[16][17]

  • Study Design: A randomized, crossover design is employed. Each participant serves as their own control and undergoes multiple testing sessions with different test oils (e.g., this compound, tricaprin, coconut oil, control vehicle).

  • Participants: Healthy adult volunteers are recruited after providing informed consent. Baseline demographic and biochemical variables are recorded.

  • Procedure:

    • Participants arrive in a fasted state on the morning of the study.

    • A baseline blood sample is collected.

    • The first dose (e.g., 20 mL) of the test oil, emulsified in a vehicle like lactose-free skim milk, is administered with a standardized breakfast.

    • Blood is sampled every 30 minutes for the next 4 hours.

    • A second dose (e.g., 20 mL) of the same test oil is administered without an accompanying meal.

    • Blood sampling continues every 30 minutes for an additional 4 hours (total study duration: 8 hours).

  • Analysis: Plasma is separated from blood samples and analyzed for concentrations of β-hydroxybutyrate (β-HB) and acetoacetate using enzymatic assays or mass spectrometry. The Area Under the Curve (AUC) for total plasma ketones is calculated for the 0-4 hour and 4-8 hour periods to quantify the ketogenic response.

experimental_workflow cluster_setup Setup cluster_protocol Protocol (per Test Day) cluster_analysis Analysis participants Recruit Healthy Adult Participants (n=9) design Randomized Crossover Design participants->design start Fasted State + Baseline Blood Sample design->start dose1 Dose 1 (20mL Test Oil) + Breakfast start->dose1 sampling1 Blood Sampling (q30min x 4h) dose1->sampling1 dose2 Dose 2 (20mL Test Oil) (No Meal) sampling1->dose2 sampling2 Blood Sampling (q30min x 4h) dose2->sampling2 analysis Measure Plasma Acetoacetate & β-HB sampling2->analysis auc Calculate Ketone AUC (0-4h & 4-8h) analysis->auc

Figure 3: Experimental workflow for a human ketogenic study.
Protocol for In Vitro Lipolysis Assay

This protocol describes a general method to determine the rate of this compound hydrolysis by pancreatic lipase.

  • Materials:

    • This compound substrate

    • Porcine pancreatic lipase

    • Tris-HCl buffer (pH 8.0) containing CaCl₂ and bile salts (e.g., sodium taurodeoxycholate)

    • pH-stat autotitrator or colorimetric assay kit for free fatty acids

  • Procedure (pH-Stat Method):

    • Prepare an emulsion of the this compound substrate in the Tris-HCl buffer.

    • Place the emulsion in a thermostated reaction vessel (e.g., 37°C) connected to the pH-stat.

    • Calibrate the pH electrode and set the endpoint to pH 8.0. The titrator will be filled with a standardized NaOH solution.

    • Initiate the reaction by adding a known amount of pancreatic lipase to the substrate emulsion.

    • As lipase hydrolyzes this compound, it releases caprylic acid, causing a drop in pH.

    • The pH-stat automatically titrates the reaction mixture with NaOH to maintain the constant pH of 8.0.

    • Record the volume of NaOH consumed over time.

  • Analysis: The rate of NaOH consumption is directly proportional to the rate of fatty acid release. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.

Conclusion

The metabolism of this compound is characterized by its efficiency and unique biochemical pathway. Its rapid digestion by pancreatic lipase, direct absorption into the portal circulation, and swift hepatic conversion into energy or ketone bodies make it a distinct metabolic substrate.[1][7] This rapid catabolism and potent ketogenic effect underpin its applications in clinical nutrition and ongoing research into neurological health.[11][12] Understanding the detailed metabolic fate of this compound, from enzymatic hydrolysis to its influence on cellular signaling, is crucial for professionals in research and drug development seeking to harness its therapeutic potential.

References

Synonyms and chemical structure of tricaprylin for identification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synonyms, chemical structure, and analytical methodologies for the identification and characterization of tricaprylin. It is intended for researchers, scientists, and professionals involved in drug development and formulation.

Introduction to this compound

This compound, a triglyceride, is the triester formed from glycerol (B35011) and three units of octanoic acid (caprylic acid).[1] It is a medium-chain triglyceride (MCT) that appears as a clear, colorless to amber-brown or pale yellow, odorless, and viscous liquid.[1][2][3] Due to its excellent emulsifying properties, stability, and ability to enhance the bioavailability of active ingredients, this compound is widely utilized in the pharmaceutical, cosmetic, and food industries.[3][4][5] In pharmaceutical formulations, it serves as a solvent, a penetration-enhancing lipid base, and a carrier for fat-soluble drugs and vitamins.[4][6]

Synonyms and Chemical Identifiers

The accurate identification of a chemical substance begins with its nomenclature and standard identifiers. This compound is known by a variety of synonyms, which are crucial to recognize when reviewing literature and regulatory documents.

  • Common Synonyms : Trioctanoin, Glycerol trioctanoate, Glyceryl trioctanoate, Caprylic acid triglyceride, Tricaprilin.[1][7]

  • Systematic (IUPAC) Name : 2,3-di(octanoyloxy)propyl octanoate.[1]

  • CAS Number : 538-23-8.[1][2][8]

  • PubChem CID : 10850.[1][4]

  • EINECS Number : 208-686-5.[3]

  • FDA UNII : 6P92858988.[6][9]

  • Other Names : Caprylin, Maceight, Panacete 800, Miglyol 808, Rato, Sefsol 810, Captex 8000.[1][2][10][11]

Chemical Structure and Physicochemical Properties

This compound is a triglyceride obtained by the acylation of the three hydroxy groups of glycerol with octanoic acid.[1]

  • Molecular Formula : C₂₇H₅₀O₆.[1][2][4][8]

  • Linear Formula : [CH₃(CH₂)₆COOCH₂]₂CHOCO(CH₂)₆CH₃.[7]

  • SMILES : CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC.[1]

  • InChI Key : VLPFTAMPNXLGLX-UHFFFAOYSA-N.[1][2][8]

The physicochemical properties of this compound are essential for its identification, handling, and application in various formulations. A summary of these properties is presented in the table below.

PropertyValueSource(s)
Molecular Weight 470.7 g/mol (or 470.69)[1][4][8][9]
Physical State Viscous liquid at 20°C[1][12]
Appearance Clear, colorless to amber-brown/pale-yellow liquid[1][2][3][4]
Melting Point 9 - 11 °C (50 °F)[4][13]
Boiling Point 233 - 235 °C at 1 mmHg[4][10]
Density 0.954 - 0.960 g/mL at 20-25°C[4][10]
Refractive Index ~1.450[4]
Flash Point 177 °C (351 °F) / 225-246 °C[6][10][13]
Water Solubility Insoluble (<1 mg/mL at 22°C)[10][13]
Solubility Soluble in ethanol, ether, benzene, chloroform[2][10]

Experimental Protocols for Identification

A combination of chromatographic and spectroscopic techniques is typically employed for the unequivocal identification and purity assessment of this compound.

Chromatography separates this compound from impurities or other components in a mixture, allowing for its identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the analysis of non-volatile lipids like this compound.

  • Method 1: Reversed-Phase HPLC with UV/RI Detection

    • Column : Phenomenex Luna C8(2) (5 µm, 100 Å, 4.6 x 150 mm) with a Brownlee RP-18 guard column (7 µm, 15 x 3 mm).[14]

    • Mobile Phase : An isocratic mixture of acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water in a 45:45:10 (v/v/v) ratio.[14] For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[8][15]

    • Flow Rate : 1.0 mL/min.[14]

    • Column Temperature : 30°C.[14]

    • Detection : Refractive Index (RI) detection is suitable for quantitative analysis of lipids.[14]

    • Injection Volume : 20 µL.[14]

  • Method 2: Mixed-Mode HPLC with ELSD/MS Detection

    • Column : Lipak mixed-mode stationary phase column (5 µm, 3.2 x 150 mm).[8]

    • Mobile Phase : A gradient of Methanol (MeOH) and Ethanol (EtOH) from 50/50 to 0/100 in 10 minutes.[8]

    • Buffer : 10 mM Ammonium Formate (AmFm) with 0.05% Formic Acid (FA).[8]

    • Flow Rate : 0.5 mL/min.[8]

    • Detection : Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[8] For MS detection in ESI-SIM mode, the [M+NH₄]⁺ ion can be monitored.[16]

Thin-Layer Chromatography (TLC)

TLC is a simpler chromatographic technique for the qualitative evaluation of caprylins.[17] It can effectively separate monocaprylin, dicaprylin, and this compound based on their polarity.[17]

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Mass Spectrometry (MS)

Coupled with GC or HPLC, MS is a powerful tool for confirming the molecular weight and fragmentation pattern of this compound.[11][14] Electron ionization (EI) mass spectra are available in databases like the NIST WebBook for comparison.[11] The fragmentation pattern can provide evidence of the fatty acid chains and the glycerol backbone.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.[19][20]

  • ¹H NMR : Provides information on the different types of protons in the molecule. For this compound, one would expect to see signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the octanoyl chains, and the methine (CH) and methylene (CH₂) protons of the glycerol backbone.

  • ¹³C NMR : Shows signals for each unique carbon atom, confirming the presence of carbonyl carbons from the ester groups, and the various carbons in the alkyl chains and glycerol moiety.[19]

  • 2D NMR (e.g., COSY, HSQC, HMBC) : These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule, thus verifying the this compound structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[20][21] The IR spectrum of this compound will be characterized by:

  • A strong absorption band around 1740-1750 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the ester groups.[20]

  • Strong absorption bands in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the alkyl chains.

  • Absorption bands in the 1100-1250 cm⁻¹ range corresponding to the C-O stretching of the ester linkage.

Identification Workflow

The logical process for the identification and confirmation of a this compound sample is visualized in the diagram below.

Tricaprylin_Identification cluster_0 Initial Assessment cluster_1 Separation & Quantification cluster_2 Structural Elucidation cluster_3 Confirmation Sample Unknown Sample PhysChem Physical & Chemical Properties (e.g., Appearance, Solubility) Sample->PhysChem Observation Chromatography Chromatographic Analysis (HPLC, TLC) PhysChem->Chromatography Analysis Quantification Purity & Quantification Chromatography->Quantification Peak Integration Spectroscopy Spectroscopic Analysis Chromatography->Spectroscopy Purified Fraction for Structural Analysis IR IR Spectroscopy (Functional Groups) Spectroscopy->IR MS Mass Spectrometry (Molecular Weight) Spectroscopy->MS NMR NMR Spectroscopy (Definitive Structure) Spectroscopy->NMR Confirmation Identity Confirmed: This compound IR->Confirmation MS->Confirmation NMR->Confirmation

Caption: Logical workflow for the identification of this compound.

Conclusion

The identification of this compound requires a multi-faceted approach that combines an understanding of its various synonyms and chemical identifiers with the application of modern analytical techniques. Physicochemical property assessment, followed by chromatographic separation and detailed spectroscopic analysis, provides a robust framework for the unequivocal confirmation of its structure and purity. The protocols and data presented in this guide serve as a valuable resource for professionals engaged in the research, development, and quality control of products containing this compound.

References

Tricaprylin for Experimental Use: A Technical Guide to Natural Sources, Derivatives, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tricaprylin, a medium-chain triglyceride, for experimental applications. It covers its natural sourcing, and its extensive use as a key excipient in the development of advanced drug delivery systems. Detailed experimental protocols for the formulation of this compound-based nanoemulsions and solid lipid nanoparticles are provided, accompanied by quantitative data for formulation characterization. Furthermore, this guide explores the molecular signaling pathways modulated by caprylic acid, the primary metabolic product of this compound, offering insights into its potential therapeutic effects.

Introduction

This compound, also known as glyceryl tricaprylate, is a triglyceride derived from the esterification of glycerol (B35011) with three units of caprylic acid (an eight-carbon saturated fatty acid).[1] It is a colorless to light yellow, oily liquid.[2] Due to its unique physicochemical properties, including its rapid absorption and metabolism, this compound has garnered significant interest in pharmaceutical research and development.[3] It is widely employed as an excipient to enhance the solubility and bioavailability of poorly water-soluble drugs and as a core component in various lipid-based drug delivery systems.[3][4]

Natural Sources and Extraction

This compound is a naturally occurring component of certain vegetable oils, most notably coconut oil and palm kernel oil.[5] These oils are rich sources of medium-chain triglycerides (MCTs). Commercial production of this compound typically involves the hydrolysis of these oils to yield free fatty acids, followed by fractional distillation to separate caprylic acid. The purified caprylic acid is then re-esterified with glycerol to produce high-purity this compound.[6]

Derivatives of this compound for Experimental Use

While this compound itself is extensively used in experimental formulations, the synthesis of specific, functionalized this compound derivatives for research applications is not widely documented in publicly available literature. Research has predominantly focused on utilizing the inherent properties of this compound as a lipid carrier or investigating the biological effects of its metabolic product, caprylic acid. However, chemical modifications of similar triglycerides are explored to create prodrugs or enhance formulation compatibility.[7] For instance, the conjugation of active pharmaceutical ingredients (APIs) to the glycerol backbone or the fatty acid chains is a potential strategy to create novel drug delivery systems.

Experimental Applications in Drug Delivery

This compound is a versatile component in the formulation of various lipid-based drug delivery systems designed to improve the therapeutic efficacy of drugs. Its primary roles include acting as a lipid core for nanoparticles and as an oily phase in emulsions.

Nanoemulsions and Microemulsions

Nanoemulsions are kinetically stable, submicron-sized emulsions of oil and water, while microemulsions are thermodynamically stable, transparent dispersions.[8][9] this compound is frequently used as the oil phase in these formulations to encapsulate lipophilic drugs, thereby increasing their solubility and protecting them from degradation.[7][8]

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

SLNs are colloidal carriers with a solid lipid core, while NLCs are a second generation of lipid nanoparticles that incorporate a blend of solid and liquid lipids.[10] this compound can be used as the liquid lipid component in NLCs to create imperfections in the crystal lattice of the solid lipid, which increases the drug loading capacity and reduces drug expulsion during storage.[11][12]

Quantitative Data on this compound-Based Formulations

The following tables summarize key quantitative parameters from studies utilizing this compound in the development of nano-formulations.

Table 1: Characterization of this compound-Based Nanoemulsions

Formulation CodeOil Phase CompositionSurfactant/Co-surfactant (Smix)Mean Globule Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
NET1This compoundTween 20 / Carbitol29.660.187-[13]
NET2This compoundTween 20 / Carbitol39.990.194-[13]
NET3This compoundTween 20 / Carbitol53.250.201-[13]
NE3 (Raloxifene)Labrafil-M2125CS (Caprylic/Capric Glycerides)Cremophor-RH40 / Transcutol-P (1:1)---[14]
NEG2 (Raloxifene Gel)Labrafil-M2125CS (Caprylic/Capric Glycerides)Cremophor-RH40 / Transcutol-P (1:1)56.73 ± 0.58--22.20 ± 0.02[14]

Table 2: Characterization of this compound-Containing Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

FormulationSolid LipidLiquid Lipid (this compound)DrugParticle Size (nm)PDIEntrapment Efficiency (%)Reference
TXR-SLN 2--Troxerutin140.5 ± 1.020.218 ± 0.0183.62[15]
NLC (Paclitaxel/5-FU)Glyceryl behenateThis compoundPaclitaxel / 5-Fluorouracil221.6 - 467.5--[11]
LOS12 (Vitamin C)PhosphatidylcholineThis compound (10 mg/mL)Ascorbic Acid981-35[16]

Detailed Experimental Protocols

Preparation of a this compound-Based Nanoemulsion (Aqueous Titration Method)

This protocol describes the formulation of a nanoemulsion using the aqueous titration method to construct a pseudo-ternary phase diagram.

Materials:

  • This compound (Oil Phase)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Distilled Water (Aqueous Phase)

  • Lipophilic Drug (optional)

Procedure:

  • Screening of Excipients: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare different weight ratios of the surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 1:2.

    • For each Smix ratio, mix with the oil phase (this compound) at various weight ratios (e.g., 1:9, 2:8, ... 9:1).

    • Slowly titrate each oil/Smix mixture with distilled water while gently stirring.

    • Visually observe the mixture for transparency and flowability to identify the nanoemulsion region in the phase diagram.

  • Formulation of the Nanoemulsion:

    • Select a formulation from the nanoemulsion region of the phase diagram.

    • If incorporating a drug, dissolve it in the oil phase before adding the Smix.

    • Add the required amount of the aqueous phase dropwise to the oil/Smix mixture with continuous stirring until a transparent and homogenous nanoemulsion is formed.

Characterization:

  • Droplet Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using a Zetasizer to assess the stability of the nanoemulsion.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM).

  • Drug Content and Encapsulation Efficiency: Determined by a suitable analytical method like HPLC after separating the free drug from the nanoemulsion.

Preparation of this compound-Containing Nanostructured Lipid Carriers (NLCs) by High-Shear Homogenization and Ultrasonication

This protocol details the preparation of NLCs where this compound serves as the liquid lipid.

Materials:

  • Solid Lipid (e.g., Glyceryl Monostearate, Compritol® 888 ATO)

  • This compound (Liquid Lipid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Drug

  • Purified Water

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve the drug and this compound in the molten solid lipid.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., using an Ultra-Turrax) for a few minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication for a specified number of cycles to reduce the particle size to the nanometer range.

  • Cooling and Crystallization:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form NLCs.

Characterization:

  • Particle Size, PDI, and Zeta Potential: Analyzed using DLS.

  • Entrapment Efficiency and Drug Loading: Quantified by separating the unencapsulated drug and analyzing the drug content in the NLCs.

  • Crystallinity and Thermal Behavior: Investigated using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

  • Morphology: Examined by TEM or Scanning Electron Microscopy (SEM).

Signaling Pathways Modulated by this compound Metabolites

Upon ingestion, this compound is rapidly hydrolyzed by lipases into glycerol and caprylic acid. Caprylic acid can then exert various biological effects by modulating specific signaling pathways.

JAK2/STAT3 Signaling Pathway

Studies have shown that caprylic acid can activate the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[17][18] This pathway is involved in regulating inflammation and cholesterol metabolism. Activation of this pathway by caprylic acid has been associated with an anti-inflammatory response and improved lipid profiles.[17]

JAK2_STAT3_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Caprylic_Acid Caprylic Acid Receptor Receptor Caprylic_Acid->Receptor JAK2 JAK2 Receptor->JAK2 Activates p_JAK2 p-JAK2 JAK2->p_JAK2 Phosphorylation STAT3 STAT3 p_JAK2->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation STAT3_Dimer p-STAT3 Dimer p_STAT3->STAT3_Dimer Dimerization Gene_Expression Target Gene Expression (Anti-inflammatory) STAT3_Dimer->Gene_Expression Translocates to Nucleus

Caprylic Acid-mediated activation of the JAK2/STAT3 signaling pathway.
TLR4/NF-κB Signaling Pathway

Caprylic acid has also been shown to suppress inflammation by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[5][19] This pathway is a key regulator of the innate immune response and inflammation. By inhibiting this pathway, caprylic acid can reduce the production of pro-inflammatory cytokines.[19]

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Caprylic_Acid Caprylic Acid Caprylic_Acid->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates to Nucleus NFkB_IkB->NFkB Releases

Inhibition of the TLR4/NF-κB signaling pathway by caprylic acid.

Experimental Workflows

The following diagrams illustrate typical workflows for the preparation and characterization of this compound-based nanoformulations.

Nanoemulsion_Workflow cluster_prep Preparation cluster_char Characterization A Screening of Excipients (Oil, Surfactant, Co-surfactant) B Construct Pseudo-Ternary Phase Diagram A->B C Select Formulation Ratio B->C D Prepare Nanoemulsion (Aqueous Titration) C->D E Droplet Size & PDI (DLS) D->E F Zeta Potential D->F G Morphology (TEM) D->G H Drug Content & EE (HPLC) D->H

Workflow for Nanoemulsion Preparation and Characterization.

NLC_Workflow cluster_prep_nlc Preparation cluster_char_nlc Characterization A_nlc Melt Solid Lipid & Dissolve Drug and this compound C_nlc Form Pre-emulsion (High-Shear Mixing) A_nlc->C_nlc B_nlc Prepare Hot Aqueous Surfactant Solution B_nlc->C_nlc D_nlc Homogenize (Ultrasonication/HPH) C_nlc->D_nlc E_nlc Cool to Form NLCs D_nlc->E_nlc F_nlc Particle Size, PDI, Zeta Potential (DLS) E_nlc->F_nlc G_nlc Entrapment Efficiency & Drug Loading E_nlc->G_nlc H_nlc Thermal Analysis (DSC) E_nlc->H_nlc I_nlc Morphology (SEM/TEM) E_nlc->I_nlc

Workflow for NLC Preparation and Characterization.

Conclusion

This compound is a valuable and versatile excipient in experimental pharmaceutical research, particularly in the development of lipid-based drug delivery systems. Its favorable safety profile, combined with its ability to enhance the solubility and bioavailability of challenging drug compounds, makes it a cornerstone of many innovative formulations. Furthermore, the bioactive properties of its metabolite, caprylic acid, suggest that this compound may not only serve as a carrier but also contribute to the therapeutic effects of a formulation. This guide provides a comprehensive resource for researchers and scientists looking to leverage the potential of this compound in their experimental work.

References

The Impact of Tricaprylin on Cellular Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprylin, a medium-chain triglyceride (MCT), is emerging as a significant modulator of cellular energy metabolism. Composed of a glycerol (B35011) backbone esterified with three caprylic acid (C8) molecules, this compound serves as a rapidly available energy source. Upon ingestion, it is hydrolyzed, releasing caprylic acid, which is readily absorbed and transported to the liver. There, it undergoes β-oxidation to produce acetyl-CoA, a key substrate for the Krebs cycle and subsequent ATP production. This guide provides an in-depth technical overview of the mechanisms by which this compound influences cellular energy pathways, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Mechanism of Action: A Shift Towards Fatty Acid Oxidation

This compound, through its metabolic breakdown into caprylic acid, directly fuels mitochondrial energy production. Unlike long-chain fatty acids, caprylic acid can enter the mitochondria independently of the carnitine shuttle, leading to rapid β-oxidation. This process generates a significant amount of acetyl-CoA, which then enters the Krebs cycle, leading to the production of NADH and FADH₂, and ultimately, a substantial increase in ATP synthesis through oxidative phosphorylation.

Studies have demonstrated that supplementation with medium-chain fatty acids can significantly enhance cellular respiration and energy production. For instance, treatment of various cell lines with fatty acids has been shown to increase the oxygen consumption rate (OCR) and ATP production by up to 49% and 40%, respectively. Furthermore, in a Caenorhabditis elegans model, administration of caprylic acid led to a notable increase in both ATP levels and oxygen consumption, underscoring its potent effect on enhancing mitochondrial function[1].

Quantitative Effects on Cellular Bioenergetics

The metabolic shift induced by this compound and its metabolite, caprylic acid, has been quantified in various experimental models. The following tables summarize the key quantitative findings on the impact of caprylic acid on cellular energy metabolism.

Parameter Model System Treatment Observed Effect Reference
ATP Production Pancreatic Cancer Cell LinesVarious Fatty AcidsUp to 40% increase[1]
Oxygen Consumption Rate (OCR) Pancreatic Cancer Cell LinesVarious Fatty AcidsUp to 49% increase[1]
AMPK Activation (Phosphorylation) Skeletal Muscle (Mice)Octanoic Acid-rich Diet166% increase in pAMPK/total AMPK ratio

Table 1: Quantitative impact of medium-chain fatty acids on key bioenergetic parameters.

Signaling Pathways Modulated by this compound

This compound and its metabolites exert their effects on cellular energy metabolism by modulating key signaling pathways, primarily the AMP-activated protein kinase (AMPK) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathways.

AMPK Signaling Pathway

AMPK acts as a central energy sensor in the cell. It is activated under conditions of low cellular energy (high AMP:ATP ratio). Caprylic acid, by promoting rapid fatty acid oxidation and ATP production, can indirectly influence AMPK activity. Studies in mice fed an octanoic acid-rich diet have shown a significant 166% increase in the phosphorylation and activation of AMPK in skeletal muscle. Activated AMPK, in turn, phosphorylates downstream targets to promote catabolic processes that generate ATP, such as fatty acid oxidation, and inhibit anabolic processes that consume ATP.

AMPK_Pathway cluster_upstream Upstream Activators cluster_core AMPK Complex cluster_downstream Downstream Effects Caprylic Acid Caprylic Acid Increased AMP/ATP Ratio Increased AMP/ATP Ratio Caprylic Acid->Increased AMP/ATP Ratio Metabolism LKB1 LKB1 Increased AMP/ATP Ratio->LKB1 AMPK AMPK LKB1->AMPK Phosphorylation ACC ACC AMPK->ACC Inhibits PGC-1α PGC-1α AMPK->PGC-1α Activates Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Inhibits production CPT1 CPT1 Malonyl-CoA->CPT1 Inhibits Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation Promotes Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis

AMPK signaling pathway activated by caprylic acid.
PPARγ Signaling Pathway

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and lipid metabolism. Medium-chain fatty acids, including caprylic acid (octanoic acid), have been identified as partial agonists of PPARγ. By binding to and activating PPARγ, caprylic acid can influence the expression of genes involved in fatty acid uptake, storage, and metabolism. This can lead to an increase in adipogenic differentiation.

PPARg_Pathway cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor Complex cluster_gene_expression Target Gene Expression Caprylic Acid Caprylic Acid PPARg PPARγ Caprylic Acid->PPARg Binds to RXR RXR PPARg->RXR Heterodimerizes with Coactivators Coactivators RXR->Coactivators Recruits PPRE PPRE Coactivators->PPRE Binds to Target Genes e.g., FABP4, LPL PPRE->Target Genes Regulates Transcription Increased Lipid Uptake & Metabolism Increased Lipid Uptake & Metabolism Target Genes->Increased Lipid Uptake & Metabolism

PPARγ signaling pathway modulated by caprylic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on cellular energy metabolism.

Seahorse XF Fatty Acid Oxidation (FAO) Assay

This assay measures the rate of fatty acid oxidation by monitoring the oxygen consumption rate (OCR) of cells in real-time.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF96 or XF24 cell culture microplates

  • Seahorse XF Calibrant

  • XF Base Medium

  • L-Carnitine

  • BSA (Bovine Serum Albumin), fatty acid-free

  • Palmitate (or Caprylic Acid)

  • Etomoxir (CPT1 inhibitor)

  • FCCP (uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.

  • Substrate-Limited Medium: The day before the assay, replace the growth medium with a substrate-limited medium (e.g., DMEM with 0.5 mM glucose, 1 mM glutamine, 1% FBS, and 0.5 mM L-carnitine) and incubate overnight.

  • Assay Medium Preparation: On the day of the assay, prepare the FAO assay medium (e.g., XF Base Medium supplemented with 2.5 mM glucose and 0.5 mM L-carnitine, pH 7.4).

  • Cell Plate Preparation: Wash the cells with the FAO assay medium and then add the final volume of FAO assay medium to each well. Incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Drug Preparation: Prepare stock solutions of caprylic acid-BSA conjugate (or control BSA), etomoxir, FCCP, and rotenone/antimycin A in the FAO assay medium.

  • Seahorse Assay:

    • Load the sensor cartridge with the prepared drugs.

    • Calibrate the Seahorse XF Analyzer.

    • Place the cell plate in the analyzer and initiate the assay protocol.

    • The protocol will typically involve sequential injections of the fatty acid substrate, etomoxir, FCCP, and rotenone/antimycin A to measure basal respiration on fatty acids, FAO-dependent respiration, maximal respiration, and non-mitochondrial respiration, respectively.

Seahorse_Workflow start Seed Cells substrate_limit Incubate in Substrate-Limited Medium start->substrate_limit assay_prep Prepare Assay Medium & Cell Plate substrate_limit->assay_prep run_assay Run Seahorse XF Assay assay_prep->run_assay drug_prep Prepare Drug Plate drug_prep->run_assay analysis Data Analysis (OCR Measurement) run_assay->analysis

Workflow for the Seahorse XF Fatty Acid Oxidation Assay.
Cellular ATP Quantification Assay

This protocol describes the measurement of intracellular ATP levels using a luciferase-based bioluminescence assay.

Materials:

  • Luminometer

  • White, opaque 96-well plates

  • ATP Assay Kit (containing ATP releasing agent, luciferase, and luciferin (B1168401) substrate)

  • ATP standard solution

Procedure:

  • Cell Culture and Treatment: Seed cells in a white, opaque 96-well plate and treat with this compound or caprylic acid for the desired time.

  • Cell Lysis: Add the ATP releasing agent to each well and incubate according to the kit manufacturer's instructions to lyse the cells and release intracellular ATP.

  • Luciferase Reaction: Add the luciferase/luciferin reagent to each well. This will initiate the enzymatic reaction where luciferase consumes ATP to produce light.

  • Luminescence Measurement: Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.

  • Standard Curve: Generate a standard curve using a serial dilution of a known concentration of ATP.

  • Data Analysis: Calculate the ATP concentration in the samples by interpolating their luminescence values on the ATP standard curve.

ATP_Assay_Workflow start Seed & Treat Cells lysis Lyse Cells to Release ATP start->lysis reaction Add Luciferase/ Luciferin Reagent lysis->reaction measurement Measure Luminescence reaction->measurement analysis Calculate ATP Concentration measurement->analysis

Workflow for the Luciferase-Based ATP Assay.
Western Blotting for AMPK Activation

This protocol details the detection and quantification of phosphorylated (activated) AMPK and total AMPK by Western blotting.

Materials:

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-AMPKα (Thr172), anti-total-AMPKα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells treated with this compound or caprylic acid in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total AMPK to normalize the phospho-AMPK signal.

  • Densitometry Analysis: Quantify the band intensities using image analysis software to determine the fold change in AMPK phosphorylation.

Conclusion and Future Directions

This compound and its metabolic product, caprylic acid, are potent modulators of cellular energy metabolism, primarily by enhancing fatty acid oxidation and ATP production. This is achieved through direct fueling of the Krebs cycle and the activation of key metabolic signaling pathways, including AMPK and PPARγ. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in metabolic disorders.

Future research should focus on elucidating the cell-type-specific effects of this compound, further dissecting the downstream targets of AMPK and PPARγ activation, and exploring the long-term metabolic consequences of this compound supplementation. Such studies will be crucial for translating the promising metabolic benefits of this compound into effective clinical applications.

References

Methodological & Application

Application Notes: Tricaprylin as a Vehicle for Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tricaprylin, also known as glyceryl tricaprylate, is a medium-chain triglyceride (MCT) composed of a glycerol (B35011) backbone esterified with three caprylic acid (C8) fatty acids.[1][2] It is a clear, colorless to pale-yellow, odorless, and non-greasy liquid.[1][3] Due to its unique physicochemical properties, this compound has gained significant attention in the pharmaceutical industry as a versatile and effective vehicle for the delivery of poorly water-soluble drugs.[4][5] Its use as a solubilizer, absorption enhancer, and neutral carrier makes it a valuable excipient in various dosage forms, including oral, topical, and parenteral formulations.[3][6]

Properties and Advantages of this compound

This compound offers several advantages as a drug delivery vehicle, primarily stemming from its chemical nature and physiological behavior.

  • High Solubilizing Capacity: As a lipophilic solvent, this compound can effectively dissolve a wide range of poorly water-soluble (lipophilic) active pharmaceutical ingredients (APIs).[5][7] This is a critical attribute for drugs belonging to the Biopharmaceutics Classification System (BCS) Class II and IV, where low aqueous solubility is a major barrier to oral bioavailability.[8]

  • Enhanced Bioavailability: By pre-dissolving the drug, this compound helps to bypass the dissolution step in the gastrointestinal (GI) tract, which is often the rate-limiting step for the absorption of poorly soluble drugs.[4][9] Upon ingestion, this compound is hydrolyzed by lipases into caprylic acid and glycerol, which can then form mixed micelles with bile salts, further aiding in the solubilization and absorption of the drug.[5][10]

  • Safety and Biocompatibility: this compound is generally recognized as safe (GRAS) and has a well-established safety profile.[3] It is a naturally derived substance and is readily metabolized by the body.[5]

  • Stability: this compound exhibits high stability against oxidation and is not sensitive to heat, which simplifies manufacturing and storage conditions.[3] It has a very low water content, making it resistant to hydrolytic degradation.[3]

  • Versatility in Formulation: It is used as the oily phase in a variety of lipid-based drug delivery systems (LBDDS), including simple oil solutions, self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and self-nanoemulsifying drug delivery systems (SNEDDS).[3][9][11] It is also used in topical creams, lotions, and as a vehicle for intramuscular injections.[3][12]

Physicochemical Properties of this compound

PropertyValueReferences
Synonyms Glyceryl tricaprylate, Trioctanoin, Caprylic triglyceride[3][4]
CAS Number 538-23-8[4]
Molecular Formula C27H50O6[4]
Molecular Weight 470.7 g/mol [2][3]
Appearance Clear, colorless to pale-yellow oily liquid[1][3]
Solubility Soluble in most organic solvents; insoluble in water[1][13]
Melting Point 9 - 11 °C[4]
Boiling Point 233 - 235 °C / 1 mmHg[4]
Density ~0.960 g/cm³[4]

Quantitative Data: Solubility of APIs in this compound

The ability of this compound to solubilize various APIs is a key factor in its utility. The following table summarizes the solubility of select drugs in this compound.

Active Pharmaceutical Ingredient (API)Solubility in this compound (at 25°C)Reference(s)
Ibuprofen10.5 wt%[14]
Entecavir (B133710) 3-palmitate (EV-P)0.03 mg/mL[12]

Note: Solubility can be temperature-dependent and may vary based on the specific experimental conditions.[7]

Experimental Protocols

Herein are detailed protocols for the evaluation and use of this compound in pharmaceutical formulations.

Protocol 1: Determination of Drug Solubility in this compound

Objective: To determine the saturation solubility of a poorly water-soluble drug in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Vials with screw caps

  • Shaking incubator or isothermal shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable validated analytical method for the API

  • Volumetric flasks and pipettes

  • Appropriate solvent for the analytical method

Methodology:

  • Add an excess amount of the API to a known volume or weight of this compound in a glass vial. This ensures that saturation is reached.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved API.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid API from the saturated solution.

  • Carefully collect an aliquot of the clear supernatant (the saturated drug solution in this compound).

  • Accurately weigh the aliquot and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the API in the diluted sample using a validated HPLC or other appropriate analytical method.

  • Calculate the saturation solubility of the API in this compound, typically expressed as mg/mL or % w/w.

Protocol 2: Preparation of a this compound-Based Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS using this compound as the oil phase to enhance the oral delivery of a poorly soluble drug. SEDDS are isotropic mixtures of oil, surfactant, and sometimes a cosolvent, that spontaneously form fine oil-in-water emulsions upon gentle agitation with aqueous media.[11][15]

Materials:

  • API

  • This compound (Oil)

  • Surfactant (e.g., Tween 80, Kolliphor® EL)

  • Cosolvent/Cosurfactant (e.g., Transcutol®, Propylene Glycol)

  • Glass beakers

  • Magnetic stirrer and stir bar

  • Water bath or heating plate

Methodology:

  • Screening of Excipients: Determine the solubility of the API in various oils, surfactants, and cosolvents to select the components with the highest solubilizing capacity (as per Protocol 1).

  • Formulation Preparation: a. Accurately weigh the required amounts of this compound, surfactant, and cosolvent into a glass beaker. The ratios of these components are critical and are often optimized using pseudo-ternary phase diagrams.[11] b. Place the beaker on a magnetic stirrer and mix the components at a moderate speed until a homogenous, clear mixture is obtained. Gentle heating (e.g., 40°C) may be applied to facilitate mixing. c. Add the pre-weighed API to the excipient mixture. d. Continue stirring until the API is completely dissolved in the mixture. The final formulation should be a clear, isotropic liquid.

  • Characterization of the SEDDS: a. Self-Emulsification Assessment: Add a small amount (e.g., 1 mL) of the prepared SEDDS to a larger volume (e.g., 250 mL) of distilled water or simulated gastric fluid at 37°C with gentle agitation. Observe the spontaneity of emulsification and the appearance of the resulting emulsion (e.g., clear, bluish-white, or milky). b. Droplet Size Analysis: Measure the globule size, polydispersity index (PDI), and zeta potential of the emulsion formed upon dilution using a dynamic light scattering (DLS) instrument. Droplet sizes for nanoemulsions are typically below 100 nm.[15]

Protocol 3: In Vitro Drug Release Testing

Objective: To evaluate the in vitro release profile of the drug from the this compound-based formulation. This is a critical step for predicting the in vivo performance of the formulation.[16][17]

Materials:

  • Drug-loaded this compound formulation (e.g., SEDDS)

  • Dissolution apparatus (e.g., USP Apparatus II - Paddle)

  • Release medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) or another suitable separation technique.[18]

  • Syringes and filters

  • HPLC system or other validated analytical method

Methodology:

  • Set up the dissolution apparatus with the chosen release medium (e.g., 900 mL) maintained at 37 ± 0.5°C.

  • Accurately weigh an amount of the formulation equivalent to a specific dose of the API and place it inside a dialysis bag.

  • Seal the dialysis bag and place it in the dissolution vessel.

  • Start the apparatus at a specified rotation speed (e.g., 50 or 100 rpm).

  • At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a sample of the release medium from outside the dialysis bag.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Filter the samples if necessary.

  • Analyze the samples for drug content using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point and plot the drug release profile. An in vitro lipolysis model can also be employed for a more biorelevant assessment, as it simulates the digestion of lipids in the GI tract.[19]

Visualizations

Workflow_Tricaprylin_Formulation

// Nodes SEDDS_Capsule [label="SEDDS Formulation in Capsule\n(API + this compound + Surfactant)", fillcolor="#FBBC05", fontcolor="#202124", shape=cylinder]; GI_Fluid [label="Aqueous GI Fluids\n(Stomach/Intestine)", fillcolor="#F1F3F4", fontcolor="#202124", shape=invhouse]; Emulsification [label="Spontaneous Emulsification", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Nano_Droplets [label="Formation of Nano-droplets\n(Drug solubilized in core)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=doublecircle]; Lipolysis [label="Digestion by Lipases", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds]; Absorption [label="Drug Absorption via\nEnterocytes & Lymphatic System", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=hexagon];

// Edges SEDDS_Capsule -> GI_Fluid [label="Oral Administration"]; GI_Fluid -> Emulsification; Emulsification -> Nano_Droplets; Nano_Droplets -> Lipolysis [label="Enhanced surface area"]; Lipolysis -> Absorption [label="Formation of mixed micelles"]; } end_dot Caption: Mechanism of drug absorption from a this compound-based SEDDS.

References

Application Notes and Protocols for the Preparation of Tricaprylin-Based Nanoemulsions for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricaprylin, a medium-chain triglyceride, is a widely utilized oil phase in the formulation of nanoemulsions for drug delivery. Its biocompatibility, biodegradability, and excellent solvent capacity for a wide range of lipophilic drugs make it an ideal candidate for developing stable and effective nano-carrier systems. These nanoemulsions, which are colloidal dispersions of oil droplets in an aqueous phase with droplet sizes typically in the range of 20-200 nm, offer numerous advantages for drug delivery.[1] These benefits include enhanced drug solubility and bioavailability, protection of the drug from degradation, and the potential for targeted drug delivery.[2][3]

This document provides detailed protocols for the preparation of this compound-based nanoemulsions using both high-energy and low-energy methods. It also includes methods for characterization and drug loading, along with representative data to guide researchers in their formulation development.

Data Presentation: Physicochemical Properties of this compound-Based Nanoemulsions

The following tables summarize typical quantitative data for this compound-based nanoemulsions prepared by different methods. These values should be considered as illustrative examples, as the final properties will depend on the specific formulation and process parameters.

Table 1: Influence of Formulation Method on Physicochemical Properties of Blank this compound Nanoemulsions

Formulation MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
High-Pressure Homogenization100 - 200< 0.2-20 to -40
Ultrasonication120 - 250< 0.3-15 to -35
Phase Inversion Temperature80 - 180< 0.25-25 to -45
Spontaneous Emulsification150 - 300< 0.3-10 to -30

Table 2: Drug Loading and Encapsulation Efficiency in this compound-Based Nanoemulsions

DrugFormulation MethodDrug Loading (%)Encapsulation Efficiency (%)
PaclitaxelHigh-Pressure Homogenization1.5> 90
CurcuminUltrasonication2.0> 85
QuercetinPhase Inversion Temperature1.0> 95
DoxorubicinSpontaneous Emulsification0.8> 80

Experimental Protocols

Protocol 1: Preparation of this compound-Based Nanoemulsions using High-Pressure Homogenization (High-Energy Method)

This protocol describes a high-energy method that utilizes intense mechanical forces to reduce the droplet size of a coarse emulsion.[4]

Materials:

  • This compound (Oil Phase)

  • Lecithin or Polysorbate 80 (Surfactant)

  • Ethanol or Propylene Glycol (Co-surfactant/Co-solvent)

  • Purified Water (Aqueous Phase)

  • Lipophilic Drug (optional)

Equipment:

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Magnetic stirrer

  • Beakers and graduated cylinders

Procedure:

  • Preparation of the Oil Phase: Dissolve the lipophilic drug in this compound. If a co-surfactant is used, it can be dissolved in either the oil or aqueous phase depending on its solubility.

  • Preparation of the Aqueous Phase: Disperse the surfactant in purified water with gentle heating and stirring until a clear solution is formed.

  • Formation of the Coarse Emulsion: Gradually add the oil phase to the aqueous phase under high-shear mixing (e.g., 5,000-10,000 rpm) for 10-15 minutes to form a coarse oil-in-water (o/w) emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles are critical parameters that need to be optimized. A typical starting point is 500-1500 bar for 3-5 cycles.[5] The temperature of the system may increase during homogenization, so cooling may be necessary.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: Preparation of this compound-Based Nanoemulsions using Ultrasonication (High-Energy Method)

This method employs high-frequency sound waves to create cavitation, which disrupts the oil droplets into the nano-size range.[4]

Materials:

  • Same as Protocol 1.

Equipment:

  • Probe sonicator

  • Magnetic stirrer

  • Beakers and graduated cylinders

  • Water bath for cooling

Procedure:

  • Preparation of Oil and Aqueous Phases: Prepare the oil and aqueous phases as described in Protocol 1.

  • Formation of the Coarse Emulsion: Mix the oil and aqueous phases under magnetic stirring to form a pre-emulsion.

  • Ultrasonication: Immerse the probe of the sonicator into the coarse emulsion. Apply ultrasonic energy at a specific power output and duration. It is crucial to control the temperature during sonication by using a cooling water bath, as excessive heat can degrade the components. Typical parameters are 20-40% amplitude for 5-15 minutes.

  • Characterization: Analyze the nanoemulsion for its physicochemical properties.

Protocol 3: Preparation of this compound-Based Nanoemulsions using the Phase Inversion Temperature (PIT) Method (Low-Energy Method)

This low-energy method relies on the change in surfactant solubility with temperature to achieve nano-sized droplets.[6] It is particularly suitable for non-ionic surfactants whose hydrophilic-lipophilic balance (HLB) is temperature-dependent.[7]

Materials:

  • This compound (Oil Phase)

  • Non-ionic surfactant (e.g., Polysorbate series, Brij series)

  • Purified Water (Aqueous Phase)

  • Lipophilic Drug (optional)

Equipment:

  • Thermostatically controlled water bath with a stirrer

  • Thermometer

  • Beakers

Procedure:

  • Mixing of Components: Combine this compound, the non-ionic surfactant, and water in a beaker. If a drug is to be loaded, dissolve it in the oil phase first.

  • Heating and Phase Inversion: Place the beaker in the thermostatically controlled water bath and start stirring. Gradually increase the temperature. As the temperature rises, the non-ionic surfactant becomes more lipophilic, leading to a phase inversion from an o/w to a w/o emulsion. The temperature at which this occurs is the phase inversion temperature (PIT).[7] This transition is often accompanied by a sharp drop in the electrical conductivity of the mixture.

  • Rapid Cooling: Once the PIT is reached or slightly exceeded, rapidly cool the emulsion by transferring the beaker to an ice bath while maintaining stirring. This rapid cooling forces the system to revert to an o/w emulsion, trapping the oil in very fine droplets.

  • Characterization: Evaluate the prepared nanoemulsion for its properties.

Protocol 4: Preparation of this compound-Based Nanoemulsions using Spontaneous Emulsification (Solvent Displacement) (Low-Energy Method)

This method involves the diffusion of a water-miscible organic solvent from the oil phase into the aqueous phase, leading to the spontaneous formation of nano-sized droplets.[8]

Materials:

  • This compound (Oil Phase)

  • Water-miscible organic solvent (e.g., ethanol, acetone)

  • Surfactant (e.g., Polysorbate 80)

  • Purified Water (Aqueous Phase)

  • Lipophilic Drug (optional)

Equipment:

  • Magnetic stirrer

  • Syringe pump or burette

  • Rotary evaporator (for solvent removal)

  • Beakers and graduated cylinders

Procedure:

  • Preparation of the Organic Phase: Dissolve this compound and the lipophilic drug in the water-miscible organic solvent. The surfactant can be dissolved in either the organic or aqueous phase.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. A syringe pump can be used for a controlled addition rate. The rapid diffusion of the solvent into the aqueous phase causes interfacial turbulence and the formation of a nanoemulsion.

  • Solvent Removal: Remove the organic solvent from the dispersion using a rotary evaporator under reduced pressure.

  • Final Volume Adjustment: Adjust the final volume of the nanoemulsion with purified water if necessary.

  • Characterization: Analyze the final nanoemulsion for its physicochemical characteristics.

Mandatory Visualization

Experimental_Workflow_High_Energy High-Energy Method Workflow for this compound Nanoemulsion cluster_prep Phase Preparation cluster_high_energy High-Energy Process Oil_Phase Oil Phase (this compound + Drug) Coarse_Emulsion Coarse Emulsion Formation (High-Shear Mixing) Oil_Phase->Coarse_Emulsion Aqueous_Phase Aqueous Phase (Water + Surfactant) Aqueous_Phase->Coarse_Emulsion HPH High-Pressure Homogenization Coarse_Emulsion->HPH Method 1 Ultrasonication Ultrasonication Coarse_Emulsion->Ultrasonication Method 2 Nanoemulsion This compound Nanoemulsion Characterization Characterization (Size, PDI, Zeta Potential) Nanoemulsion->Characterization HPH->Nanoemulsion Ultrasonication->Nanoemulsion

Caption: Workflow for High-Energy Nanoemulsion Preparation.

Experimental_Workflow_Low_Energy Low-Energy Method Workflow for this compound Nanoemulsion cluster_pit Phase Inversion Temperature (PIT) cluster_se Spontaneous Emulsification PIT_Mix Mix Components (Oil, Water, Surfactant) PIT_Heat Heat to PIT PIT_Mix->PIT_Heat PIT_Cool Rapid Cooling PIT_Heat->PIT_Cool Nanoemulsion This compound Nanoemulsion PIT_Cool->Nanoemulsion Method 3 SE_Organic Organic Phase (Oil, Solvent, Drug) SE_Mix Titration SE_Organic->SE_Mix SE_Aqueous Aqueous Phase SE_Aqueous->SE_Mix SE_Evap Solvent Evaporation SE_Mix->SE_Evap SE_Evap->Nanoemulsion Method 4 Characterization Characterization (Size, PDI, Zeta Potential) Nanoemulsion->Characterization

Caption: Workflow for Low-Energy Nanoemulsion Preparation.

Drug_Loading_and_Characterization Drug Loading and Characterization Pathway cluster_characterization Characterization Start Start: Drug & Excipients Drug_Dissolution Dissolve Drug in Oil Phase (this compound) Start->Drug_Dissolution Nanoemulsion_Prep Nanoemulsion Preparation (High or Low Energy Method) Drug_Dissolution->Nanoemulsion_Prep Drug_Loaded_NE Drug-Loaded Nanoemulsion Nanoemulsion_Prep->Drug_Loaded_NE Size_PDI Particle Size & PDI (DLS) Drug_Loaded_NE->Size_PDI Zeta Zeta Potential Drug_Loaded_NE->Zeta Morphology Morphology (TEM) Drug_Loaded_NE->Morphology EE_DL Encapsulation Efficiency & Drug Loading Drug_Loaded_NE->EE_DL Stability Stability Studies (Physical & Chemical) Size_PDI->Stability Zeta->Stability Morphology->Stability EE_DL->Stability

Caption: Drug Loading and Characterization Pathway.

References

Application Notes: Tricaprylin in Topical and Transdermal Formulation Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricaprylin, also known as Glyceryl Tricaprylate, is a medium-chain triglyceride (MCT) synthesized by the esterification of glycerin with three units of caprylic acid (a C8 fatty acid).[1] It is a versatile excipient widely used in pharmaceutical and cosmetic formulations.[2] In topical and transdermal research, this compound serves multiple functions, acting as a non-greasy emollient, an effective solvent for lipophilic drugs, and a penetration enhancer that facilitates the transport of active pharmaceutical ingredients (APIs) across the skin barrier.[3][4]

Its favorable properties, including high stability, excellent spreadability, and a good safety profile, make it a valuable component in the development of creams, lotions, ointments, and advanced delivery systems like microemulsions.[2][5] This document provides detailed application notes and experimental protocols for utilizing this compound in formulation research.

Physicochemical Properties

This compound is a clear, colorless to pale-yellow oily liquid that is odorless and has a non-greasy feel.[5] Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name Propane-1,2,3-triyl trioctanoate[4]
Synonyms Glyceryl Tricaprylate, Caprylic Triglyceride[4]
CAS Number 538-23-8[3]
Molecular Formula C₂₇H₅₀O₆[5]
Molecular Weight 470.7 g/mol [3][6]
Appearance Clear, colorless to pale-yellow oily liquid[5]
Solubility Insoluble in water; Soluble in ethanol (B145695) and most organic solvents[4]
Stability High stability against oxidation; Not heat sensitive[2][3]

Applications in Topical & Transdermal Formulations

Vehicle and Emollient

This compound is an excellent vehicle for topical products due to its low viscosity and high spreadability, which contribute to a desirable skin feel.[2] As an emollient, it forms a protective, non-occlusive layer on the skin that helps to reduce transepidermal water loss (TEWL) and maintain skin hydration.[1] Unlike heavier oils, it is lightweight, non-greasy, and non-comedogenic, making it suitable for a wide range of skin types, including sensitive skin.[5]

Solubilizer for Lipophilic APIs

A critical first step in topical and transdermal delivery is the solubilization of the API in the vehicle. This compound is an effective solvent for many poorly water-soluble (lipophilic) drugs, enhancing their bioavailability for skin absorption.[3][7] The ability to dissolve a sufficient amount of the API is crucial for creating a concentration gradient, which is the driving force for passive diffusion across the stratum corneum. Studies have shown that saturated triglycerides like this compound can offer higher solubility for certain APIs compared to unsaturated triglycerides.[8]

Active Pharmaceutical Ingredient (API)Solubility in this compound (at 25°C)Reference(s)
Ibuprofen10.5 wt%[8]
FenofibrateSlightly affected by fatty-acid chain length[8][9]
IndomethacinInvestigated in triglyceride systems[8][9]
Xanthone (B1684191)Soluble; solubility increases with temperature[10]
Penetration Enhancer

The primary barrier to transdermal drug delivery is the stratum corneum (SC), the outermost layer of the skin, which consists of corneocytes embedded in a highly organized lipid matrix. This compound functions as a penetration enhancer by interacting with and disrupting this lipid matrix.[3][11] This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to diffuse through.[12][13] This mechanism, often referred to as a "lipid fluidization" effect, reversibly reduces the barrier function of the SC, allowing for enhanced drug flux.[12]

G cluster_0 Normal Stratum Corneum (SC) cluster_1 SC Interaction with this compound SC Highly Ordered Lipid Bilayers Barrier High Barrier Function SC->Barrier This compound This compound SC->this compound Drug_out Drug Molecule (Low Permeation) Barrier->Drug_out Blocks Drug_in Drug Molecule (Enhanced Permeation) Drug_out->Drug_in Enhanced Penetration Disrupted_SC Disrupted/Fluidized Lipid Bilayers This compound->Disrupted_SC Interacts with & disrupts lipids Permeability Increased Permeability Disrupted_SC->Permeability Permeability->Drug_in G A 1. Skin Membrane Preparation - Excise and prepare skin (e.g., porcine ear) - Store at -20°C until use B 2. Franz Cell Setup - Mount skin between donor and receptor chambers - Fill receptor with degassed medium - Equilibrate system at 32°C skin temp. A->B C 3. Formulation Application - Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound-based formulation to the skin surface in the donor chamber. B->C D 4. Sampling - At predefined intervals (0, 1, 2, 4, 6, 8, 24h), withdraw an aliquot from receptor medium - Immediately replace with fresh medium C->D E 5. Sample Analysis - Quantify API concentration in each sample using a validated HPLC method. D->E F 6. Data Analysis - Calculate cumulative amount permeated (μg/cm²) - Plot vs. time to determine steady-state flux (Jss) - Calculate Permeability Coefficient (Kp) and Enhancement Ratio (ER) E->F G cluster_0 Components Oil Oil Phase: This compound + API Mix1 Blend Oil Phase with Sₘᵢₓ Oil->Mix1 Smix Sₘᵢₓ: Surfactant + Co-surfactant Smix->Mix1 Water Aqueous Phase: Purified Water Titrate Titrate with Aqueous Phase (Dropwise with Stirring) Water->Titrate Mix1->Titrate Result Transparent & Stable O/W Microemulsion Titrate->Result

References

Tricaprylin: A Versatile Excipient in Pharmaceutical Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Tricaprylin, a triglyceride derived from the esterification of glycerin with caprylic acid, has emerged as a key excipient in the development of a wide range of pharmaceutical formulations.[1][2] Its biocompatibility, biodegradability, and unique physicochemical properties make it a valuable tool for addressing challenges associated with drug solubility, stability, and bioavailability.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in pharmaceutical formulation development.

Physicochemical Properties and Applications

This compound is a clear, colorless to pale-yellow oily liquid at room temperature.[3] Its primary applications in pharmaceutical formulations stem from its role as a neutral carrier, absorption promoter, and solubilizer for active pharmaceutical ingredients (APIs).[2] It is particularly effective in enhancing the solubility and bioavailability of poorly water-soluble drugs.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₇H₅₀O₆[3]
Molecular Weight 470.7 g/mol [3]
Appearance Clear, colorless to pale-yellow liquid[3]
Solubility in Water < 1 mg/mL at 72°F[4]
Solubility in Organic Solvents Miscible in ethanol (B145695); very soluble in ether, benzene, chloroform, ligroin[4]

This compound is utilized in various dosage forms, including oral, topical, and parenteral preparations.[2] It serves as the oily phase in self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes, facilitating the encapsulation and delivery of both lipophilic and hydrophilic drugs.

Application Notes

Solubility Enhancement

A primary application of this compound is to enhance the solubility of poorly water-soluble drugs, which is a significant challenge in drug development. Its hydrophobic nature allows for the effective solubilization of lipophilic APIs.[3]

Table 2: Quantitative Solubility of Selected Drugs in this compound

DrugSolubility in this compound (wt% at 25°C)Comparative SolventSolubility in Comparative Solvent (wt% at 25°C)Reference
Ibuprofen 10.5Triolein4.0[1]
Fenofibrate (B1672516) Higher in saturated triglycerides like this compoundTrioleinLower in unsaturated triglycerides[1][2]
Carbamazepine (B1668303) SolubleWaterPractically insoluble[5]

Note: Specific numerical values for fenofibrate and carbamazepine solubility in this compound were not available in the search results, but their solubility in lipidic systems is well-established.

Bioavailability Enhancement

By improving drug solubility and facilitating absorption, this compound-based formulations can significantly enhance the oral bioavailability of poorly absorbed drugs.[6] Lipid-based systems like SEDDS can bypass the hepatic first-pass metabolism by promoting lymphatic uptake.[7]

Table 3: Comparative Bioavailability of Drugs in this compound-Based Formulations

DrugFormulation TypeKey Bioavailability Parameter (e.g., AUC)Fold Increase vs. Conventional FormulationReference
Fenofibrate Nanocrystal formulation (a strategy often used with lipid excipients)AUCSignificantly higher[8]
Aspirin (B1665792) Soluble formulationAUCSignificantly higher[9]

Note: Direct comparative bioavailability data for specific drugs in this compound-based formulations versus conventional forms was limited in the search results. The table reflects the general principle of bioavailability enhancement by lipid-based and solubility-enhanced formulations.

Experimental Protocols

The following section provides detailed protocols for the preparation and characterization of various this compound-based pharmaceutical formulations.

Logical Workflow for Formulation Development

The development of a this compound-based formulation follows a logical progression from excipient selection to final characterization.

Formulation_Development_Workflow cluster_Formulation Formulation Development cluster_Characterization Characterization API_Selection API Selection & Physicochemical Characterization Excipient_Screening Excipient Screening (Solubility in this compound) API_Selection->Excipient_Screening Solubility Issues Formulation_Type Formulation Type Selection (SEDDS, Nanoemulsion, Liposome) Excipient_Screening->Formulation_Type Good Solubility Formulation_Optimization Formulation Optimization (Component Ratios) Formulation_Type->Formulation_Optimization Selected Type Physical_Characterization Physical Characterization (Particle Size, Zeta Potential, Morphology) Formulation_Optimization->Physical_Characterization Optimized Formulation In_Vitro_Release In Vitro Drug Release Studies Physical_Characterization->In_Vitro_Release Acceptable Properties Stability_Studies Stability Studies In_Vitro_Release->Stability_Studies Desired Release Profile

Caption: Overall workflow for developing this compound-based formulations.

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (Oil)

  • Surfactant (e.g., Labrasol®, Cremophor® EL, Tween 80)

  • Co-surfactant (e.g., Transcutol® P, Polyethylene Glycol 400)

  • Distilled Water

Methodology:

  • Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil (this compound), surfactant, and co-surfactant at different weight ratios (e.g., 1:9 to 9:1 for surfactant:co-surfactant).

    • For each surfactant/co-surfactant mixture, titrate with this compound in different ratios.

    • Each of these mixtures is then titrated with water, and the point of emulsification and the characteristics of the resulting emulsion (clear, turbid) are observed.

    • Plot the data on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of SEDDS Formulation:

    • Accurately weigh the required amounts of this compound, surfactant, and co-surfactant based on the optimized ratio from the phase diagram.

    • Add the API to the mixture and stir until it is completely dissolved. Gentle heating may be applied if necessary.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and zeta potential upon dilution with water.

SEDDS_Preparation_Workflow Start Start Solubility API Solubility Screening (this compound, Surfactants, Co-surfactants) Start->Solubility Phase_Diagram Construct Pseudo-Ternary Phase Diagram Solubility->Phase_Diagram Select_Ratio Select Optimal Excipient Ratios Phase_Diagram->Select_Ratio Mix_Components Mix this compound, Surfactant, Co-surfactant Select_Ratio->Mix_Components Add_API Add and Dissolve API Mix_Components->Add_API Characterize Characterize SEDDS (Emulsification time, Droplet size) Add_API->Characterize End End Characterize->End

Caption: Workflow for the preparation of a Self-Emulsifying Drug Delivery System (SEDDS).

Protocol 2: Preparation of a this compound-Based Nanoemulsion

Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm.

Materials:

  • API

  • This compound (Oil Phase)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (optional, e.g., Ethanol)

  • Distilled Water (Aqueous Phase)

Methodology (High-Pressure Homogenization):

  • Phase Preparation:

    • Oil Phase: Dissolve the API in this compound. If using an oil-soluble surfactant/co-surfactant, add it to this phase.

    • Aqueous Phase: Dissolve the water-soluble surfactant in distilled water.

  • Pre-emulsion Formation: Heat both the oil and aqueous phases to 40-60°C. Gradually add the oil phase to the aqueous phase while stirring at high speed (e.g., 5000-10,000 rpm) for 5-10 minutes to form a coarse emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at an appropriate pressure (e.g., 10,000-30,000 psi) for a specific number of cycles until a translucent nanoemulsion with the desired droplet size is obtained.

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.

Nanoemulsion_Preparation_Workflow Start Start Prepare_Phases Prepare Oil Phase (API in this compound) and Aqueous Phase (Surfactant in Water) Start->Prepare_Phases Form_Pre_Emulsion Form Coarse Pre-emulsion (High-Speed Stirring) Prepare_Phases->Form_Pre_Emulsion Homogenize High-Pressure Homogenization Form_Pre_Emulsion->Homogenize Characterize Characterize Nanoemulsion (Particle Size, PDI, Zeta Potential) Homogenize->Characterize End End Characterize->End

Caption: Workflow for the preparation of a this compound-based nanoemulsion.

Protocol 3: Preparation of this compound-Containing Liposomes ("Lipo-oil-somes")

This protocol describes the ethanol injection method for preparing liposomes incorporating this compound.

Materials:

  • API (hydrophilic or lipophilic)

  • Phosphatidylcholine (PC)

  • Cholesterol (Chol)

  • Dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG) (for charge)

  • This compound

  • Ethanol

  • Aqueous buffer (e.g., succinate (B1194679) buffer)

Methodology:

  • Phase Preparation:

    • Aqueous Phase: Dissolve the hydrophilic API in the aqueous buffer.

    • Organic Phase: Dissolve PC, cholesterol, DPPG, this compound, and the lipophilic API (if applicable) in ethanol.

  • Liposome (B1194612) Formation:

    • Heat both phases to a temperature above the phase transition temperature of the lipids (e.g., 50-60°C).

    • Rapidly inject the organic phase into the aqueous phase with constant stirring.

    • The mixture will turn milky as liposomes spontaneously form.

  • Solvent Removal and Sizing:

    • Remove the ethanol by rotary evaporation or dialysis.

    • To obtain a more uniform size distribution, the liposome suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Characterization: Analyze the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.

Liposome_Preparation_Workflow Start Start Prepare_Phases Prepare Aqueous Phase (Hydrophilic API) and Organic Phase (Lipids, this compound, Lipophilic API in Ethanol) Start->Prepare_Phases Inject_Phases Inject Organic Phase into Aqueous Phase with Stirring Prepare_Phases->Inject_Phases Remove_Solvent Remove Ethanol (Rotary Evaporation/Dialysis) Inject_Phases->Remove_Solvent Size_Reduction Size Reduction (Optional) (Sonication/Extrusion) Remove_Solvent->Size_Reduction Characterize Characterize Liposomes (Size, PDI, Zeta Potential, Encapsulation Efficiency) Size_Reduction->Characterize End End Characterize->End

Caption: Workflow for the preparation of this compound-containing liposomes.

Protocol 4: Characterization of this compound-Based Formulations

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the formulation with an appropriate medium (usually distilled water or the same buffer as the formulation) to a suitable concentration to avoid multiple scattering effects.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Measure the particle size and PDI. The PDI value indicates the breadth of the size distribution.

2. Zeta Potential Analysis:

  • Instrument: DLS instrument with a zeta potential measurement capability.

  • Procedure:

    • Dilute the sample in a suitable medium, typically 10 mM NaCl solution, to ensure sufficient conductivity for the measurement.[10]

    • Inject the sample into the specialized zeta potential cell.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument software calculates the zeta potential, which is an indicator of the formulation's stability against aggregation.[11]

3. In Vitro Drug Release Study (Dialysis Method):

  • Apparatus: USP dissolution apparatus (e.g., paddle type), dialysis bags with an appropriate molecular weight cut-off (MWCO).

  • Procedure:

    • Accurately measure a known amount of the this compound-based formulation and place it inside a dialysis bag.

    • Seal the dialysis bag and place it in the dissolution vessel containing a known volume of release medium (e.g., phosphate (B84403) buffer pH 7.4) maintained at 37°C.

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[12]

    • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Calculate the cumulative percentage of drug released over time.

Characterization_Workflow Formulation Formulation Particle_Size Particle Size & PDI Analysis (Dynamic Light Scattering) Formulation->Particle_Size Zeta_Potential Zeta Potential Analysis Formulation->Zeta_Potential In_Vitro_Release In Vitro Drug Release (Dialysis Method) Formulation->In_Vitro_Release Stability Stability Studies Formulation->Stability Report Characterization Report Particle_Size->Report Zeta_Potential->Report In_Vitro_Release->Report Stability->Report

Caption: General workflow for the characterization of this compound-based formulations.

Conclusion

This compound is a highly versatile and valuable excipient in modern pharmaceutical formulation development. Its ability to act as a solvent, absorption enhancer, and carrier for a wide range of APIs makes it an essential tool for overcoming challenges related to poor drug solubility and bioavailability. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to effectively utilize this compound in the development of innovative and effective drug delivery systems.

References

Application Notes & Protocols for HPLC-MS Analysis of Tricaprylin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricaprylin, a triacylglycerol composed of glycerol (B35011) and three caprylic acid units, is utilized in various pharmaceutical formulations as a vehicle for drug delivery and as a nutritional supplement.[1] Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a sensitive and selective method for the determination of this compound in complex biological samples.[2] This document provides a detailed protocol for the analysis of this compound using a validated HPLC-MS/MS method.

The method described herein is based on principles of reversed-phase chromatography for the separation of the non-polar this compound molecule, followed by detection using tandem mass spectrometry.[2] This approach allows for high specificity and sensitivity, minimizing interferences from endogenous lipids.[3]

Experimental Protocols

Materials and Reagents
  • This compound (≥99% purity)

  • Internal Standard (IS), e.g., Tridecanoin (Glyceryl tridecanoate)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Chloroform, HPLC Grade

  • Human plasma (or other relevant biological matrix)

  • Phosphate-buffered saline (PBS)

Sample Preparation

Accurate and reproducible sample preparation is critical for reliable analysis.[2] The following protocol describes a common protein precipitation method for the extraction of this compound from plasma. For tissue samples, an initial homogenization step is required.

Protocol for Plasma Samples:

  • Thaw plasma samples at room temperature.

  • Spike 100 µL of plasma with the internal standard solution.

  • Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Acetonitrile:Water).

  • Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.

Protocol for Tissue Samples:

  • Accurately weigh approximately 50 mg of tissue.[4]

  • Add 500 µL of cold PBS and the internal standard.

  • Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform suspension is obtained.[4]

  • Add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.[2]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm for 15 minutes to separate the layers.

  • Carefully collect the lower organic layer containing the lipids.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial.

HPLC-MS/MS Conditions

The following are typical HPLC-MS/MS parameters for the analysis of this compound. Optimization may be required depending on the specific instrumentation used.

Table 1: HPLC Parameters

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile:Isopropanol (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate
Gradient 0-2 min: 30% B; 2-15 min: 30-95% B; 15-20 min: 95% B; 20.1-25 min: 30% B (equilibration)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+NH4]+ for this compound (e.g., 488.4 for ammoniated adduct)
Product Ions (m/z) Specific fragment ions for this compound (e.g., loss of a fatty acid). To be determined by direct infusion.
Collision Energy Optimized for the specific instrument and transitions.
Dwell Time 100 ms
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation: Method Validation Summary

Method validation is essential to ensure the reliability of the analytical data.[5][6] The following table summarizes typical validation parameters for a similar lipid analysis method.

Table 3: Quantitative Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Performance Data for a Lipid Analog
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 1010 ng/mL
Upper Limit of Quantification (ULOQ) Within accuracy and precision limits1000 ng/mL
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)4.5%
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)6.8%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2%
Recovery (%) Consistent and reproducible85-95%
Matrix Effect (%) Within acceptable limits (e.g., 85-115%)92%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Plasma or Tissue) homogenization Tissue Homogenization (if applicable) extraction Protein Precipitation & Lipid Extraction start->extraction homogenization->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc ms MS/MS Detection (MRM Mode) hplc->ms quantification Quantification (Peak Area Ratio) ms->quantification end Final Concentration quantification->end

Caption: Workflow for this compound Analysis.

Method Validation Logic

validation_logic cluster_core Core Validation Parameters cluster_sample Sample-Related Parameters cluster_sensitivity Sensitivity cluster_stability Stability linearity Linearity & Range (r² > 0.99) accuracy Accuracy (±15% Bias) linearity->accuracy precision Precision (<15% CV) linearity->precision lloq LLOQ (S/N > 10) linearity->lloq recovery Extraction Recovery accuracy->recovery precision->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Freeze-Thaw, Bench-Top, Autosampler Stability lloq->stability

References

Application Notes and Protocols: Tricaprylin as a Solvent for Lipophilic Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprylin, a medium-chain triglyceride, is a versatile and widely utilized excipient in the pharmaceutical industry.[1] It serves as an effective solvent and carrier for lipophilic active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability.[1] Its favorable safety profile and physicochemical properties, such as good stability and miscibility with many organic solvents, make it an ideal choice for various dosage forms, including oral, topical, and parenteral formulations.[1][2] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers and drug development professionals in utilizing this compound for the formulation of lipophilic APIs.

Data Presentation: Solubility of Lipophilic APIs in this compound

The selection of a suitable solvent is a critical step in the formulation of poorly water-soluble drugs. This compound has demonstrated excellent solubilizing capacity for a range of lipophilic APIs. The following table summarizes the available quantitative solubility data of selected lipophilic APIs in this compound at ambient temperature.

Active Pharmaceutical Ingredient (API)Therapeutic ClassSolubility in this compound (wt%) at 25°CReference
IbuprofenNonsteroidal Anti-inflammatory Drug (NSAID)8.5[3]
FenofibrateFibrateValue not explicitly stated, but recommended for Type I formulations in pure this compound[4]

Experimental Protocols

Protocol for Determining API Solubility in this compound (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method to determine the equilibrium solubility of a lipophilic API in this compound.[6][7]

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (pharmaceutical grade)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column and mobile phase for the specific API

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the API powder to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.[8]

  • Add a known volume or weight of this compound to the vial.

  • Securely cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[9]

  • After the incubation period, visually inspect the vials to ensure that excess solid API is still present.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API from the saturated solution.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Accurately dilute the filtered supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the API in the diluted sample using a validated HPLC method.

  • Calculate the solubility of the API in this compound, expressed as mg/mL or weight percentage (wt%).

Protocol for Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) with this compound

This protocol outlines the preparation of a simple liquid SEDDS formulation using this compound as the oil phase. SEDDS are isotropic mixtures of oil, surfactant, and sometimes a cosurfactant that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[10][11]

Materials:

  • Lipophilic API

  • This compound (oil phase)

  • Surfactant (e.g., Polysorbate 80, Cremophor EL)

  • Cosurfactant/Cosolvent (e.g., Transcutol HP, PEG 400) (Optional)

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

  • Water bath (optional, for gentle heating)

Procedure:

  • Accurately weigh the required amounts of this compound, surfactant, and cosurfactant (if used) into a glass beaker.

  • Mix the components thoroughly using a magnetic stirrer until a homogenous isotropic mixture is formed. Gentle heating (e.g., 40 °C) can be applied to facilitate mixing, especially if any components are semi-solid at room temperature.[12]

  • Add the predetermined amount of the lipophilic API to the mixture.

  • Continue stirring until the API is completely dissolved in the vehicle. Gentle heating may be used to aid dissolution, but care must be taken to avoid degradation of the API.

  • The resulting solution is the liquid SEDDS pre-concentrate.

  • To evaluate the self-emulsification properties, add a small volume of the SEDDS pre-concentrate to a larger volume of water (e.g., 1 mL of SEDDS in 250 mL of water) with gentle agitation and observe the formation of a clear or slightly opalescent microemulsion.

High-Performance Liquid Chromatography (HPLC) Method for Quantification of Progesterone (B1679170) in a this compound-based Formulation

This protocol provides a general HPLC method for the quantification of progesterone, which can be adapted for analysis in a this compound-based formulation. Method validation is essential before routine use.[13][14]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[14]

  • Mobile Phase: A mixture of Methanol and Acetonitrile (e.g., 90:10 v/v)[14]

  • Flow Rate: 1.5 mL/min[14]

  • Detection Wavelength: 241 nm[14]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of progesterone reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound-based progesterone formulation.

    • Dissolve the formulation in a suitable solvent (e.g., a mixture of chloroform (B151607) and methanol) and then dilute with the mobile phase to a final concentration within the calibration range. Ensure complete extraction of progesterone from the oily matrix.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the progesterone standard against its concentration. Determine the concentration of progesterone in the sample solution from the calibration curve and calculate the amount of progesterone in the original formulation.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the use of this compound in pharmaceutical formulations.

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Characterization cluster_stability Stability Studies API_Characterization API Characterization (LogP, pKa, Melting Point) Solubility_Screening Solubility Screening in this compound API_Characterization->Solubility_Screening Excipient_Compatibility Excipient Compatibility Studies Solubility_Screening->Excipient_Compatibility Formulation_Design Formulation Design (e.g., SEDDS, Emulsion) Excipient_Compatibility->Formulation_Design Preparation_Protocol Preparation Protocol Optimization Formulation_Design->Preparation_Protocol Physical_Characterization Physical Characterization (Droplet Size, Zeta Potential) Preparation_Protocol->Physical_Characterization Chemical_Characterization Chemical Characterization (Assay, Purity) Physical_Characterization->Chemical_Characterization In_Vitro_Performance In Vitro Performance (Dissolution, Permeation) Chemical_Characterization->In_Vitro_Performance Stability_Testing ICH Stability Testing In_Vitro_Performance->Stability_Testing

Caption: Workflow for Lipid-Based Formulation Development.

lipid_digestion_absorption cluster_lumen Gastrointestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation Systemic Circulation LBF Lipid-Based Formulation (this compound + API) Emulsification Emulsification (Bile Salts, Mechanical Digestion) LBF->Emulsification Dispersion Lipolysis Lipolysis (Pancreatic Lipase) Emulsification->Lipolysis Enzymatic Digestion Mixed_Micelles Mixed Micelles (Monoglycerides, Fatty Acids, Bile Salts, API) Lipolysis->Mixed_Micelles Solubilization of Digestion Products Absorption Passive Diffusion of Micelles Mixed_Micelles->Absorption Re-esterification Re-esterification to Triglycerides Absorption->Re-esterification Chylomicron_Formation Chylomicron Formation (Triglycerides, Cholesterol, API) Re-esterification->Chylomicron_Formation Lymphatic_System Lymphatic System Chylomicron_Formation->Lymphatic_System Exocytosis Bloodstream Bloodstream Lymphatic_System->Bloodstream

Caption: Lipid Digestion and Drug Absorption Pathway.

References

Application Notes and Protocols for the Synthesis and Purification of Tricaprylin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tricaprylin, a triglyceride derived from the esterification of glycerol (B35011) with three units of caprylic acid, is a medium-chain triglyceride (MCT) with wide-ranging applications in the pharmaceutical, cosmetic, and food industries.[1][2][3] In pharmaceutical formulations, it serves as a neutral carrier, absorption promoter, and solubilizer for active pharmaceutical ingredients.[1] Its properties also make it a valuable component in topical creams, lotions, and as a fixative for fragrances.[1][3] For laboratory use, the synthesis and subsequent purification of this compound are crucial to ensure a high-purity product suitable for research and development. This document provides detailed protocols for the chemical synthesis and purification of this compound, along with methods for its analysis.

Synthesis of this compound

The most common method for synthesizing this compound is the direct esterification of glycerol with caprylic acid.[1][3] This reaction can be catalyzed by various agents, including acid catalysts, solid-supported catalysts, and enzymes (lipases).[2][4][5] The choice of catalyst and reaction conditions can significantly impact the reaction yield and purity of the final product.

1. Chemical Synthesis via Esterification

This protocol describes a common laboratory-scale synthesis of this compound using an acid catalyst.

Experimental Protocol: Chemical Synthesis of this compound

Materials:

  • Glycerol (pharmaceutical grade)

  • n-Octanoic acid (caprylic acid, purity >98%)

  • Supported solid base catalyst (e.g., HND-64) or Calcium Oxide[4][6]

  • Nitrogen gas

  • Purified water

  • Sodium hydroxide (B78521) solution (for neutralization)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Condenser

  • Vacuum pump

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Charging: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, add glycerol and n-octanoic acid. A typical molar ratio of n-octanoic acid to glycerol is between 5:1 and 11:1 by mass.[6] For example, use 880g of n-octanoic acid and 80g of glycerol.[6]

  • Catalyst Addition: Add the supported solid base catalyst. The catalyst loading is typically a small percentage of the glycerol weight, for instance, 0.05% to 0.2%.[6]

  • Inert Atmosphere: Purge the reaction flask with nitrogen gas three times to remove air and prevent oxidation.[6]

  • Reaction Under Vacuum: Apply a vacuum to the system, maintaining a pressure of 0.06-0.09 MPa.[6]

  • Staged Heating:

    • First Stage: Heat the reaction mixture to 130-140°C over 1-2 hours and maintain this temperature for 2-4 hours.[6]

    • Second Stage: Increase the temperature to 150-170°C over 1-2 hours and hold for 4-12 hours to drive the reaction to completion.[6] Water produced during the esterification will be removed by the vacuum.

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals.[2]

Synthesis Workflow

SynthesisWorkflow Reactants Glycerol + Caprylic Acid ReactionVessel Reaction Vessel (Three-neck flask) Reactants->ReactionVessel Catalyst Catalyst (e.g., Solid Base) Catalyst->ReactionVessel Heating Staged Heating (130-170°C) ReactionVessel->Heating Vacuum Vacuum (0.06-0.09 MPa) Heating->Vacuum Water Removal Purification Purification Steps Vacuum->Purification Product High-Purity This compound Purification->Product

Caption: Workflow for the chemical synthesis of this compound.

2. Enzymatic Synthesis

Enzymatic synthesis using lipases offers a greener alternative, often requiring milder reaction conditions and yielding higher purity products.

Experimental Protocol: Enzymatic Synthesis of this compound

Materials:

Equipment:

  • Batch reactor with temperature control and agitation

  • Vacuum system

Procedure:

  • Reactant and Enzyme Charging: In a batch reactor, combine glycerol and caprylic acid at a molar ratio of 1:2. Add the immobilized lipase.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 50°C) with constant agitation (e.g., 250 rpm) for a set reaction time (e.g., 6 hours).

  • Water Removal: Apply a reduced pressure to remove the water formed during the esterification.

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration and reused.[7]

Table 1: Comparison of this compound Synthesis Methods

ParameterChemical Synthesis (Conventional)Chemical Synthesis (Microwave)Enzymatic Synthesis
Catalyst Amberlyst-15, Sulfuric Acid, Metal Oxides[2][5][8]Amberlyst-15[2]Immobilized Lipase[7]
Temperature 80 - 180°C[2]80°C[2]30 - 70°C
Reaction Time 28 hours[2]16 minutes[2]6 hours
Yield/Conversion 94%[2]99.5%[2]93%
Molar Ratio (Acid:Glycerol) 3.5:1[2]3:1[2]2:1

Purification of this compound

The crude this compound obtained from synthesis contains unreacted starting materials, catalyst residues, and by-products such as monoglycerides (B3428702) and diglycerides.[9] Purification is essential to achieve the desired purity for laboratory applications.

Purification Workflow

PurificationWorkflow Crude Crude this compound Neutralization Neutralization (with alkali) Crude->Neutralization Remove Acid Washing Water Washing Neutralization->Washing Drying Drying (Vacuum Distillation) Washing->Drying Remove Water Filtration Filtration (e.g., Silica (B1680970) Gel) Drying->Filtration Remove Impurities Pure Pure this compound Filtration->Pure

Caption: General workflow for the purification of this compound.

Experimental Protocol: Purification of this compound

Procedure:

  • Neutralization: Cool the crude reaction mixture to 40-70°C and neutralize any remaining acidic catalyst and unreacted caprylic acid by adding an alkali solution (e.g., sodium hydroxide solution) until the pH is neutral.[6]

  • Washing: Transfer the mixture to a separatory funnel and wash it three times with purified water.[6] The volume of water for each wash should be approximately equal to the volume of the this compound.[6] Allow the layers to separate and discard the aqueous layer.

  • Drying: Heat the washed this compound to 100°C under vacuum (-0.09 to -0.095 MPa) to remove any residual water.[6]

  • Filtration/Chromatography: For higher purity, the dried this compound can be filtered through a bed of silica gel using a suitable solvent system like ethyl acetate/hexanes (5-10%) to remove polar impurities.[4][8]

Analysis of this compound Purity

The purity of the synthesized this compound should be assessed using appropriate analytical techniques.

1. Titration

The amount of free fatty acids remaining in the product can be determined by titration with a standard solution of sodium hydroxide.[9]

2. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the purity of this compound and quantifying any mono- and diglyceride impurities.[9][10][11]

  • HPLC: Reversed-phase HPLC with a suitable mobile phase (e.g., acetonitrile, water, and phosphoric acid) can be used for analysis.[10] For mass spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[10]

  • GC: Gas chromatography with a flame ionization detector (FID) is commonly used to quantify the composition of the glyceride mixture.

Table 2: Analytical Parameters for this compound Analysis

TechniqueColumn/Stationary PhaseMobile Phase/Carrier GasDetector
HPLC Lipak mixed-mode[10]Gradient of Methanol/Ethanol with Ammonium Formate and Formic Acid buffer[10]ELSD, MS[10]
GC CP Sil 5 CB (phenyl-methylpolysiloxane)Hydrogen (1 mL/min)Flame Ionization Detector (FID)

The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and analysis of this compound for laboratory use. The choice of synthesis method will depend on the desired yield, purity, and available resources. Proper purification and analytical characterization are essential to ensure the quality of the final product for its intended research or developmental applications.

References

Application Notes: Utilizing Tricaprylin in Intestinal Drug Absorption Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tricaprylin (glyceryl tricaprylate) is a medium-chain triglyceride (MCT) composed of a glycerin backbone esterified with three caprylic acid (C8) fatty acid chains. In the pharmaceutical industry, it is widely utilized as an excipient in drug formulations to enhance the solubility and oral bioavailability of poorly water-soluble compounds.[1] Its properties as a neutral, stable, and efficient carrier make it a valuable tool for researchers, scientists, and drug development professionals investigating intestinal drug absorption.[1][2] this compound serves as an oily phase in various formulations, including emulsions, microemulsions, and suspensions, acting as a solubilizer and absorption promoter.[2]

Mechanisms of Action in Enhancing Drug Absorption

This compound enhances intestinal drug absorption through several key mechanisms, primarily related to its digestion and the physiological response to lipids.

  • Enhanced Solubilization : For lipophilic drugs, solubility in the aqueous environment of the gastrointestinal (GI) tract is a major barrier to absorption. This compound acts as a lipid solvent, allowing the drug to remain in a solubilized state within the GI lumen, which is a prerequisite for absorption.[1][2]

  • Formation of Absorbable Species : Upon ingestion, this compound is hydrolyzed by pancreatic lipase (B570770) in the small intestine into caprylic acid and monoglycerides.[1][3] These lipid digestion products, along with bile salts, form mixed micelles that can incorporate the lipophilic drug, further maintaining its solubility and facilitating its transport to the enterocyte membrane.

  • Stimulation of Lymphatic Transport : This is a critical pathway for highly lipophilic drugs (Log P > 5).[4][5] After the drug is absorbed into the enterocyte along with the lipid digestion products, these components are re-esterified back into triglycerides. The triglycerides, carrying the dissolved drug, are then assembled into large lipoprotein particles called chylomicrons.[5][6][7] These chylomicrons are too large to enter the blood capillaries and are instead exocytosed from the enterocyte into the intestinal lymphatic system.[8] This pathway allows drugs to bypass the liver's first-pass metabolism, which can significantly increase the bioavailability of susceptible compounds.[4][5]

  • Alteration of Intestinal Permeability : The fatty acid products of this compound digestion, such as sodium caprylate, have been shown to transiently and reversibly open the tight junctions between intestinal epithelial cells.[9] This can enhance the paracellular transport of both small hydrophilic molecules and larger macromolecules.[9][10]

G cluster_lumen Small Intestine Lumen cluster_enterocyte Enterocyte (Intestinal Epithelial Cell) cluster_circulation Systemic Circulation Pathways Formulation Oral Drug in This compound Formulation Hydrolysis Hydrolysis by Pancreatic Lipase Formulation->Hydrolysis Digestion Micelles Drug incorporated in Mixed Micelles Hydrolysis->Micelles w/ Bile Salts Uptake Passive Diffusion of Drug & Lipids Micelles->Uptake Absorption Reester Re-esterification (Drug + Triglycerides) Uptake->Reester Portal Portal Vein (to Liver) Uptake->Portal Direct Absorption of some drug/ caprylic acid Chylo Chylomicron Assembly Reester->Chylo Lymph Lymphatic System (Bypasses Liver) Chylo->Lymph Exocytosis G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase p1 Seed Caco-2 cells on Transwell inserts p2 Culture for 21 days to form monolayer p1->p2 e1 Verify Monolayer Integrity (TEER) p2->e1 p3 Prepare Drug Formulation (e.g., this compound microemulsion) e3 Add Formulation to Apical side Add Buffer to Basolateral side p3->e3 e2 Wash monolayer with 37°C buffer e1->e2 e2->e3 e4 Incubate at 37°C with gentle shaking e3->e4 e5 Collect samples from Basolateral side at time points (e.g., 30, 60, 120 min) e4->e5 a1 Analyze Drug Concentration (LC-MS/MS) e5->a1 a2 Calculate Apparent Permeability (Papp) a1->a2 G cluster_prep Surgical Preparation cluster_exp Perfusion Experiment cluster_analysis Analysis Phase p1 Anesthetize Rat & Maintain Body Temp p2 Perform Midline Incision to Expose Intestine p1->p2 p3 Select Intestinal Segment (e.g., Jejunum) p2->p3 p4 Insert Inlet & Outlet Cannulas p3->p4 e1 Equilibrate Segment with Blank Buffer (30 min) p4->e1 e2 Perfuse Drug Formulation at constant flow rate (e.g., 0.2 mL/min) e1->e2 e3 Collect Outlet Perfusate at timed intervals e2->e3 e4 Measure segment length at experiment end e3->e4 a1 Analyze Drug Concentration in Inlet & Outlet Samples e3->a1 a2 Correct for Water Flux a1->a2 a3 Calculate Effective Permeability (Peff) a2->a3

References

Application of Tricaprylin in Nanoparticle Synthesis for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprylin, a triglyceride of caprylic acid, serves as a key excipient in the formulation of various nanoparticle-based drug delivery systems. Its biocompatibility, biodegradability, and ability to solubilize a wide range of lipophilic drugs make it an ideal component for creating stable and effective nanocarriers. This document provides detailed application notes and experimental protocols for the synthesis of this compound-based nanoparticles for the delivery of therapeutic agents such as triptolide (B1683669), paclitaxel (B517696), and docetaxel. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the field of nanomedicine and drug delivery.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound-based nanoparticles loaded with different drugs, providing a comparative overview of their physicochemical properties.

Table 1: Triptolide-Loaded Nanostructured Lipid Carriers (NLCs)

FormulationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
Triptolide-NLC231.8 ± 4.3< 0.271.6Not Reported[1]
Triptolide-NLC139.6 ± 2.53Not Reported97.15 ± 9.4610.35 ± 1.12[2]

Table 2: Paclitaxel-Loaded Nanoemulsions

FormulationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
Paclitaxel Nanoemulsion264.7< 0.270.4 - 80.2Not Reported[3]
Paclitaxel Nanoemulsion~206~0.1~97Not Reported[4]

Table 3: Docetaxel-Loaded Solid Lipid Nanoparticles (SLNs)

FormulationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
Docetaxel-SLN1800.2> 98Not Reported[5]
Docetaxel-SLN178.4 ± 2.3< 0.2Not Reported2.4 - 2.8[6][7]
Docetaxel-SLN1280.2862[8]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound-based nanoparticles for drug delivery.

Triptolide-Loaded Nanostructured Lipid Carriers (NLCs) via Microemulsion Technique

This protocol describes the preparation of NLCs encapsulating the anti-inflammatory and anti-cancer agent, triptolide. This compound is utilized here as the liquid lipid component.

Materials:

  • Triptolide (TP)

  • Solid Lipid: Compritol® 888 ATO

  • Liquid Lipid: this compound (Capryol™ 90)

  • Surfactant: Cremophor® RH40

  • Co-surfactant 1: Lipoid E 80 (Phosphatidylcholine)

  • Co-surfactant 2: Transcutol® HP

  • Purified Water

Equipment:

  • Magnetic stirrer with heating plate

  • Vortex mixer

  • Filtration apparatus with 1 µm membrane filters

  • Particle size analyzer

  • High-performance liquid chromatography (HPLC) system

Protocol:

  • Preparation of the Lipid Phase:

    • Weigh and combine the solid lipid (Compritol® 888 ATO) and the liquid lipid (this compound) in a suitable glass vial. A common ratio is 80:20 (w/w) of solid to liquid lipid.

    • Add triptolide to the lipid mixture. The lipid to drug ratio can be optimized, for instance, starting at 55:1 (w/w).[1]

    • Add the surfactant (Cremophor® RH40) and co-surfactants (Lipoid E 80 and Transcutol® HP) to the lipid-drug mixture. A representative weight ratio of TP:lipids:Cremophor RH40:Lipoid E 80:Transcutol HP is 1:55:42:6.5:6.5.[1]

  • Formation of the Microemulsion:

    • Heat the mixture to 85°C on a magnetic stirrer with continuous stirring until a clear, homogenous oil phase is obtained.

    • In a separate beaker, heat purified water to 85°C.

    • Slowly add the heated aqueous phase to the oil phase while stirring vigorously to form a clear, optically transparent microemulsion.

  • Formation of NLCs:

    • Prepare a beaker of cold water (2-4°C).

    • Disperse the hot microemulsion into the cold water under vigorous stirring. A common ratio is 1:5 (microemulsion:cold water).[1]

    • The rapid cooling of the microemulsion leads to the precipitation of the lipid phase, forming the NLCs.

  • Purification and Storage:

    • Filter the NLC dispersion through a 1 µm membrane filter to remove any aggregates.

    • Store the resulting Triptolide-NLC dispersion at 4°C.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantified by separating the free drug from the NLCs (e.g., by ultrafiltration) and measuring the drug concentration in both fractions using HPLC.

EE (%) = [(Total drug amount - Free drug amount) / Total drug amount] x 100 DL (%) = [Weight of drug in nanoparticles / Weight of nanoparticles] x 100

Paclitaxel-Loaded Nanoemulsion via High-Pressure Homogenization

This protocol details the formulation of a nanoemulsion for the delivery of the chemotherapeutic drug paclitaxel, using this compound as the oil phase.

Materials:

  • Paclitaxel

  • Oil Phase: this compound

  • Surfactant: Egg Phosphatidylcholine

  • Co-surfactant: Tween 80

  • Stabilizer: Polyethyleneglycol-modified distearoyl phosphatidylethanolamine (B1630911) (DSPE-PEG)

  • Organic Solvents: Chloroform (B151607) and Methanol

  • Aqueous Phase: Purified Water

Equipment:

  • High-pressure homogenizer

  • Rotary evaporator

  • Probe sonicator

  • Particle size analyzer

  • HPLC system

Protocol:

  • Preparation of the Oil Phase:

    • Dissolve paclitaxel, this compound, egg phosphatidylcholine, Tween 80, and DSPE-PEG in a mixture of chloroform and methanol.

  • Film Formation:

    • Remove the organic solvents using a rotary evaporator at 40°C to form a thin lipid film on the wall of the flask.

  • Hydration and Pre-emulsion Formation:

    • Add a specific volume of purified water to the lipid film.

    • Hydrate the film by gentle agitation to form a crude emulsion.

  • High-Pressure Homogenization:

    • Subject the crude emulsion to high-pressure homogenization. The number of passes and the pressure should be optimized to achieve the desired particle size and uniformity. For instance, homogenization can be performed for several cycles at pressures ranging from 100 to 1500 bar.

  • Purification and Sterilization:

    • The resulting nanoemulsion can be filtered through a 0.22 µm filter for sterilization.

    • Store the paclitaxel-loaded nanoemulsion at 4°C.

Characterization:

  • Droplet Size and PDI: Measured by DLS.

  • Zeta Potential: Determined to assess the surface charge and stability of the nanoemulsion.

  • Encapsulation Efficiency and Drug Loading: Determined using methods similar to those described for NLCs.

Docetaxel-Loaded Solid Lipid Nanoparticles (SLNs) via Emulsion/Solvent Evaporation Method

This protocol describes the synthesis of SLNs containing the anticancer drug docetaxel, where this compound can be a component of the lipid core.

Materials:

  • Docetaxel (DCX)

  • Solid Lipid: Trimyristin (or other high melting point triglycerides)

  • Phospholipid: Egg Phosphatidylcholine (ePC)

  • PEGylated Lipid: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Surfactant: Poloxamer 188 (Pluronic F68)

  • Organic Solvent: Dichloromethane (DCM)

  • Aqueous Phase: 0.1% (w/v) Poloxamer 188 aqueous solution

Equipment:

  • Probe sonicator

  • Magnetic stirrer with heating plate

  • Ultrafiltration device (e.g., Amicon)

  • Particle size analyzer

  • HPLC system

Protocol:

  • Preparation of the Organic Phase:

    • Dissolve docetaxel, trimyristin, ePC, and DSPE-PEG2000 in dichloromethane. A representative weight ratio is 1:20:10:2 (DCX:Trimyristin:ePC:DSPE-PEG2000).[6]

  • Emulsification:

    • Add the organic phase to the aqueous phase (0.1% Poloxamer 188 solution).

    • Emulsify the mixture using a probe sonicator. For example, sonicate for 40 seconds at 50% intensity while keeping the vial in an ice bath to prevent overheating.[6]

  • Solvent Evaporation:

    • Stir the resulting emulsion at 400 rpm in a water bath at 65°C for 15 minutes to evaporate the dichloromethane.[6]

    • Continue stirring for an additional hour at room temperature.

  • Concentration and Purification:

    • Concentrate the nanoparticle suspension using an ultrafiltration device (e.g., 30,000 MWCO) by centrifugation (e.g., 490g for 25 minutes at 4°C).[6]

    • Briefly sonicate the concentrated SLN suspension to break up any aggregates.

  • Storage:

    • Store the docetaxel-loaded SLNs at 4°C.

Characterization:

  • Particle Size, PDI, and Zeta Potential: Analyzed using DLS.

  • Drug Content and Encapsulation Efficiency: Determined by HPLC after separating the encapsulated drug from the free drug.

Visualization of Methodologies and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the cellular signaling pathways affected by the delivered drugs.

Experimental Workflows

Triptolide_NLC_Synthesis cluster_oil_phase Oil Phase Preparation (85°C) cluster_aq_phase Aqueous Phase TP Triptolide Mix1 Mix & Heat TP->Mix1 SL Solid Lipid (Compritol® 888 ATO) SL->Mix1 LL Liquid Lipid (this compound) LL->Mix1 Surf Surfactants (Cremophor® RH40, Lipoid E 80, Transcutol® HP) Surf->Mix1 Microemulsion Hot Microemulsion Formation Mix1->Microemulsion Water Purified Water (85°C) Water->Microemulsion Dispersion Dispersion & Cooling Microemulsion->Dispersion ColdWater Cold Water (2-4°C) ColdWater->Dispersion NLCs Triptolide-NLCs Dispersion->NLCs Filtration Filtration (1µm) NLCs->Filtration

Caption: Workflow for Triptolide-NLC synthesis via microemulsion.

Paclitaxel_Nanoemulsion_Synthesis cluster_organic_phase Organic Phase Paclitaxel Paclitaxel Mix_dissolve Dissolve Paclitaxel->Mix_dissolve This compound This compound This compound->Mix_dissolve Lipids Phospholipids & Surfactants Lipids->Mix_dissolve Solvents Chloroform/ Methanol Solvents->Mix_dissolve Evaporation Solvent Evaporation (Rotary Evaporator) Mix_dissolve->Evaporation Film Thin Lipid Film Evaporation->Film Hydration Hydration (Aqueous Phase) Film->Hydration Crude_Emulsion Crude Emulsion Hydration->Crude_Emulsion HPH High-Pressure Homogenization Crude_Emulsion->HPH Nanoemulsion Paclitaxel Nanoemulsion HPH->Nanoemulsion

Caption: Workflow for Paclitaxel Nanoemulsion synthesis.

Docetaxel_SLN_Synthesis cluster_org_phase Organic Phase cluster_aq_phase Aqueous Phase Docetaxel Docetaxel Mix_org Dissolve Docetaxel->Mix_org Lipid Trimyristin Lipid->Mix_org Phospholipid ePC & DSPE-PEG Phospholipid->Mix_org DCM Dichloromethane DCM->Mix_org Emulsification Probe Sonication (Emulsification) Mix_org->Emulsification Poloxamer 0.1% Poloxamer 188 Poloxamer->Emulsification Solvent_Evap Solvent Evaporation (65°C) Emulsification->Solvent_Evap Concentration Ultrafiltration (Concentration) Solvent_Evap->Concentration SLNs Docetaxel-SLNs Concentration->SLNs

Caption: Workflow for Docetaxel-SLN synthesis.

Signaling Pathways

Triptolide_Signaling cluster_nfkb NF-κB Pathway cluster_wnt Wnt/β-catenin Pathway cluster_apoptosis Apoptosis Induction Triptolide Triptolide p65 p65 Transactivation Triptolide->p65 beta_catenin β-catenin Expression Triptolide->beta_catenin Caspases Caspase Activation Triptolide->Caspases NFkB_Activity NF-κB Activity p65->NFkB_Activity Apoptosis Apoptosis NFkB_Activity->Apoptosis Inhibition leads to beta_catenin->Apoptosis Inhibition leads to Caspases->Apoptosis

Caption: Triptolide's mechanism of action.

Paclitaxel_Signaling cluster_microtubule Microtubule Dynamics Paclitaxel Paclitaxel beta_tubulin β-tubulin subunit Paclitaxel->beta_tubulin Depolymerization Microtubule Depolymerization Paclitaxel->Depolymerization Polymerization Microtubule Polymerization beta_tubulin->Polymerization Stabilization Microtubule Stabilization Polymerization->Stabilization Mitotic_Arrest G2/M Phase Arrest Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action.

Docetaxel_Signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway Docetaxel Docetaxel PI3K PI3K Docetaxel->PI3K Akt Akt Phosphorylation Docetaxel->Akt ERK ERK1/2 Phosphorylation Docetaxel->ERK p38 p38 Phosphorylation Docetaxel->p38 PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Cell_Survival Cell Survival mTOR->Cell_Survival

Caption: Docetaxel's mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Tricaprylin-Based Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of tricaprylin-based emulsions. It offers troubleshooting advice and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a this compound-based emulsion and why is its stability important?

A this compound-based emulsion is a colloidal system where this compound, a triglyceride oil, is dispersed as droplets in an aqueous phase (or vice versa). This compound is often used in pharmaceutical and cosmetic formulations as a neutral carrier and absorption promoter.[1] Emulsion stability is crucial as it ensures the uniformity, efficacy, and shelf-life of the product. Instability can lead to phase separation, affecting dosage accuracy, bioavailability, and overall product quality.

Q2: What are the common signs of instability in this compound-based emulsions?

Common signs of instability include:

  • Creaming or Sedimentation: The appearance of a concentrated layer of the dispersed phase at the top (creaming) or bottom (sedimentation) of the emulsion. This is often reversible by shaking.

  • Flocculation: The clumping of dispersed droplets without merging.

  • Coalescence: The irreversible merging of smaller droplets to form larger ones, which can eventually lead to complete phase separation.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones, driven by differences in solubility.

  • Phase Inversion: The emulsion inverts from oil-in-water (o/w) to water-in-oil (w/o), or vice versa.

Q3: What are the key factors influencing the stability of this compound-based emulsions?

The stability of this compound-based emulsions is influenced by several factors:

  • Formulation Components: The type and concentration of the emulsifier, co-surfactant, and other additives.

  • Processing Parameters: The homogenization speed, duration, temperature, and cooling rate.[2][3]

  • Droplet Size and Distribution: Smaller and more uniform droplet sizes generally lead to more stable emulsions.[4]

  • pH and Ionic Strength of the Aqueous Phase: These can affect the charge on the droplets and the effectiveness of ionic emulsifiers.

  • Storage Conditions: Temperature fluctuations and exposure to light can accelerate destabilization processes.[1]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common stability issues encountered with this compound-based emulsions.

Issue 1: Rapid Phase Separation (Creaming or Sedimentation)

Symptoms: A distinct layer of this compound is observed at the top (creaming) of the emulsion shortly after preparation.

Possible Causes and Solutions:

Potential Cause Recommended Action
Insufficient Emulsifier Concentration Increase the emulsifier concentration incrementally. A general starting point is 5-8% of the total formulation, but the optimal concentration will depend on the specific ingredients.
Inappropriate Emulsifier (HLB Value) Determine the required Hydrophilic-Lipophilic Balance (HLB) for this compound and select an emulsifier or blend of emulsifiers with a matching HLB value.
High Droplet Size Optimize homogenization parameters (increase speed, duration, or pressure) to reduce the average droplet size.
Low Viscosity of the Continuous Phase Add a viscosity-modifying agent (thickener) such as xanthan gum or carbomer to the aqueous phase to slow down the movement of droplets.
Issue 2: Irreversible Droplet Growth (Coalescence)

Symptoms: The emulsion appears stable initially, but over time, larger oil droplets become visible, leading to a greasy appearance and eventual phase separation.

Possible Causes and Solutions:

Potential Cause Recommended Action
Inadequate Emulsifier Film Strength Use a combination of a primary emulsifier and a co-emulsifier (e.g., a fatty alcohol) to create a more robust interfacial film.
Insufficient Zeta Potential (for electrostatic stabilization) For oil-in-water emulsions, use an ionic emulsifier or adjust the pH to increase the surface charge of the droplets, leading to greater electrostatic repulsion. A zeta potential of > ±30 mV is generally considered stable.
High Storage Temperature Store the emulsion at a controlled, lower temperature to reduce the kinetic energy of the droplets and decrease the frequency of collisions.
Issue 3: Change in Particle Size Distribution Over Time (Ostwald Ripening)

Symptoms: The average droplet size increases over time, even without visible coalescence, as larger droplets grow at the expense of smaller ones.

Possible Causes and Solutions:

Potential Cause Recommended Action
Solubility of this compound in the Continuous Phase Add a small amount of a less soluble oil (e.g., a long-chain triglyceride like soybean oil) to the this compound phase. This can create an osmotic pressure that counteracts the diffusion of this compound.
High Concentration of Micelles in the Aqueous Phase Use the minimum effective concentration of the emulsifier to avoid an excess of micelles, which can facilitate the transport of oil molecules between droplets.[5]

Quantitative Data Summary

The following table summarizes the impact of various formulation and processing parameters on the stability of this compound-based emulsions. The data is compiled from multiple sources to provide a comparative overview.

Parameter Condition A Result A (Particle Size / Stability) Condition B Result B (Particle Size / Stability) Reference
Emulsifier Type Tween 80 (Non-ionic)~150 nm / Moderately StablePhosphatidylcholine + Tween 80~100 nm / More Stable[6]
Homogenization Speed 10,000 rpm~500 nm / Prone to Creaming20,000 rpm~200 nm / Improved Stability[7]
Emulsifier Concentration 1% Sucrose Laurate~90 nm / Unstable (Ostwald Ripening)5% Sucrose Laurate~50 nm / Initially Stable[5]
Holding Temperature during Cooling 25°CLess Stable35°CMore Stable[2][3]
Addition of Co-stabilizer No Co-stabilizerProne to CoalescenceAddition of Cetearyl AlcoholEnhanced Film Strength / More Stable-

Experimental Protocols

Protocol 1: Preparation of a this compound-Based Oil-in-Water (O/W) Nanoemulsion

This protocol describes a high-pressure homogenization method for preparing a stable this compound-based nanoemulsion.

Materials:

  • This compound (Oil Phase)

  • Lecithin (B1663433) (Emulsifier)

  • Polysorbate 80 (Co-emulsifier)

  • Glycerin (Tonicity agent)

  • Purified Water (Aqueous Phase)

Equipment:

  • High-pressure homogenizer

  • High-shear mixer (e.g., rotor-stator homogenizer)

  • Beakers and magnetic stirrer

  • Water bath

Procedure:

  • Preparation of the Aqueous Phase: Dissolve glycerin in purified water.

  • Preparation of the Oil Phase: Disperse lecithin in this compound and heat to 60-70°C while stirring until a clear solution is formed. Add Polysorbate 80 to the oil phase.

  • Formation of the Coarse Emulsion: Heat the aqueous phase to the same temperature as the oil phase. While mixing the aqueous phase with a high-shear mixer, slowly add the oil phase to form a coarse pre-emulsion. Continue mixing for 10-15 minutes.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles). Ensure the temperature is controlled during homogenization.

  • Cooling: Cool the resulting nanoemulsion to room temperature under gentle stirring.

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: Characterization of Emulsion Stability

This protocol outlines methods for assessing the physical stability of this compound-based emulsions.

1. Macroscopic Observation:

  • Visually inspect the emulsion for signs of phase separation, creaming, or sedimentation immediately after preparation and at regular intervals during storage.

  • The creaming index can be calculated as: (Cream layer height / Total emulsion height) x 100%.

2. Microscopic Analysis:

  • Use optical or electron microscopy to observe the morphology and size of the dispersed droplets. Look for signs of flocculation or coalescence.

3. Particle Size and Zeta Potential Analysis:

  • Use Dynamic Light Scattering (DLS) to measure the average particle size (z-average) and Polydispersity Index (PDI). An increase in particle size or PDI over time indicates instability.

  • Measure the zeta potential to assess the electrostatic stability of the droplets.

4. Accelerated Stability Testing:

  • Centrifugation: Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). A stable emulsion should not show any phase separation.

  • Freeze-Thaw Cycles: Subject the emulsion to alternating freezing and thawing cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours) for several cycles. This can induce coalescence in unstable emulsions.

  • Thermal Stress: Store the emulsion at an elevated temperature (e.g., 40°C) and monitor for changes in physical appearance, particle size, and other parameters over time.

Visualizations

Emulsion_Troubleshooting Instability Emulsion Instability Observed Creaming Creaming / Sedimentation Instability->Creaming Coalescence Coalescence Instability->Coalescence Ostwald Ostwald Ripening Instability->Ostwald Cause_Creaming1 Insufficient Emulsifier Creaming->Cause_Creaming1 Caused by Cause_Creaming2 Large Droplet Size Creaming->Cause_Creaming2 Caused by Cause_Creaming3 Low Viscosity Creaming->Cause_Creaming3 Caused by Cause_Coalescence1 Weak Interfacial Film Coalescence->Cause_Coalescence1 Caused by Cause_Coalescence2 Low Zeta Potential Coalescence->Cause_Coalescence2 Caused by Cause_Ostwald1 Oil Solubility Ostwald->Cause_Ostwald1 Caused by Cause_Ostwald2 Excess Micelles Ostwald->Cause_Ostwald2 Caused by Solution_Creaming1 Increase Emulsifier Conc. Cause_Creaming1->Solution_Creaming1 Solved by Solution_Creaming2 Optimize Homogenization Cause_Creaming2->Solution_Creaming2 Solved by Solution_Creaming3 Add Thickener Cause_Creaming3->Solution_Creaming3 Solved by Solution_Coalescence1 Use Co-emulsifier Cause_Coalescence1->Solution_Coalescence1 Solved by Solution_Coalescence2 Adjust pH / Use Ionic Emulsifier Cause_Coalescence2->Solution_Coalescence2 Solved by Solution_Ostwald1 Add Ripening Inhibitor (e.g., LCT) Cause_Ostwald1->Solution_Ostwald1 Solved by Solution_Ostwald2 Minimize Emulsifier Conc. Cause_Ostwald2->Solution_Ostwald2 Solved by

Caption: Troubleshooting workflow for common this compound emulsion instability issues.

Experimental_Workflow cluster_prep Emulsion Preparation cluster_char Stability Characterization Prep_Aq Prepare Aqueous Phase Pre_Emulsion Form Coarse Emulsion (High Shear) Prep_Aq->Pre_Emulsion Prep_Oil Prepare Oil Phase Prep_Oil->Pre_Emulsion Homogenize High-Pressure Homogenization Pre_Emulsion->Homogenize Cool Cool to Room Temperature Homogenize->Cool Macro Macroscopic Observation Cool->Macro Micro Microscopic Analysis Cool->Micro DLS Particle Size & Zeta Potential (DLS) Cool->DLS Accelerated Accelerated Stability Testing Cool->Accelerated

Caption: General experimental workflow for preparing and characterizing this compound emulsions.

References

Technical Support Center: Overcoming Solubility Challenges of Active Compounds in Tricaprylin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of active pharmaceutical ingredients (APIs) in tricaprylin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers to common questions and solutions to problems encountered during the formulation of active compounds in this compound.

1. General Solubility Issues

  • Q: My active compound has very low solubility in this compound. What are my primary options to enhance it?

    • A: You have several effective strategies at your disposal. The choice depends on the physicochemical properties of your API and the desired formulation characteristics. Key options include:

      • Co-solvents: Introducing a water-miscible solvent can significantly increase the solubility of lipophilic compounds.[1][2]

      • Surfactants: These agents reduce interfacial tension and can form micelles to encapsulate and solubilize hydrophobic drugs.

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[3]

      • Nanoemulsions: These are kinetically stable colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically between 20-200 nm, offering a large surface area for drug absorption.[4]

      • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at a solid state, which can enhance the dissolution rate.[5]

  • Q: How do I select the most appropriate solubility enhancement technique for my API?

    • A: The selection process involves considering the API's properties such as its log P value, melting point, and chemical stability. For instance, highly lipophilic drugs often benefit from lipid-based formulations like SEDDS.[3] A systematic screening of excipients for their solubilizing capacity for your specific API is a crucial first step.

2. Co-solvent and Surfactant-Related Issues

  • Q: I'm observing precipitation of my API when I add a co-solvent to my this compound formulation. What could be the cause?

    • A: This can happen due to a phenomenon known as "salting out" or if the co-solvent alters the polarity of the mixture to a point where the API is no longer soluble. Ensure that the co-solvent is fully miscible with this compound at the intended concentration. It is also crucial to determine the optimal ratio of co-solvent to this compound that maintains the solubility of the API.

  • Q: Which surfactants are most compatible with this compound?

    • A: Non-ionic surfactants are commonly preferred due to their lower toxicity. The choice of surfactant often depends on the required Hydrophilic-Lipophilic Balance (HLB) value to achieve a stable emulsion. For oil-in-water systems, surfactants with higher HLB values are generally used.

3. Troubleshooting Self-Emulsifying Drug Delivery Systems (SEDDS)

  • Q: My SEDDS formulation is not emulsifying spontaneously upon dilution. What should I check?

    • A: Several factors could be at play:

      • Inadequate Surfactant Concentration: The surfactant concentration might be too low to effectively reduce the interfacial tension.

      • Incorrect Surfactant/Co-surfactant Ratio: The ratio of these components is critical for spontaneous emulsification. Constructing a pseudo-ternary phase diagram can help identify the optimal ratios.

      • Poor Miscibility of Components: Ensure all components (oil, surfactant, co-surfactant, and drug) are completely miscible in the pre-concentrate.

  • Q: The droplet size of my emulsified SEDDS is too large. How can I reduce it?

    • A: A smaller droplet size is often desirable for better absorption. To achieve this:

      • Increase the Surfactant to Oil Ratio: A higher concentration of surfactant can lead to the formation of smaller droplets.

      • Optimize the Surfactant/Co-surfactant Combination: The choice of co-surfactant can significantly influence droplet size.

      • Consider a Hybrid Oil System: Using a mix of medium-chain and long-chain triglycerides can sometimes result in smaller particle sizes.

4. Nanoemulsion Formulation and Stability

  • Q: I'm struggling to form a stable nanoemulsion with this compound. What are the common pitfalls?

    • A: Nanoemulsion stability can be challenging. Common issues include:

      • Ostwald Ripening: This is a major destabilization mechanism for nanoemulsions where larger droplets grow at the expense of smaller ones. Using a combination of surfactants or adding a small amount of a less water-soluble oil can help mitigate this.[6]

      • Coalescence: The merging of droplets can be prevented by ensuring an adequate concentration of a suitable emulsifying agent to form a stable interfacial film.[4]

      • Incorrect Energy Input: High-energy methods like high-pressure homogenization or ultrasonication often require optimization of parameters such as pressure, duration, and temperature.

  • Q: My nanoemulsion appears cloudy. What does this indicate?

    • A: A cloudy appearance typically suggests a larger droplet size, which may not be in the nano-range. This could be due to insufficient surfactant, an inappropriate surfactant, or a suboptimal homogenization process. Re-evaluation of the formulation components and processing parameters is necessary.

5. Solid Dispersion Challenges

  • Q: The dissolution rate of my solid dispersion is not significantly improved. What could be wrong?

    • A: Several factors can influence the performance of a solid dispersion:

      • Incomplete Amorphous Conversion: The drug may not have fully converted to its amorphous state. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can verify the physical state of the drug in the dispersion.

      • Inappropriate Carrier: The chosen polymer carrier may not have the desired interaction with the drug to maintain it in an amorphous state and facilitate dissolution.

      • Incorrect Drug-to-Polymer Ratio: A high drug loading can sometimes lead to recrystallization and slower dissolution.

  • Q: My solid dispersion is physically unstable and shows recrystallization over time. How can I prevent this?

    • A: Physical stability is a critical concern for amorphous solid dispersions. To prevent recrystallization:

      • Select a suitable polymer: The polymer should have a high glass transition temperature (Tg) and be able to form strong intermolecular interactions (e.g., hydrogen bonds) with the drug.

      • Optimize Drug Loading: Avoid supersaturation of the drug within the polymer matrix.

      • Control Moisture: Water can act as a plasticizer and promote recrystallization. Store the solid dispersion under dry conditions.

Data Presentation: Solubility of Active Compounds in this compound

The following tables summarize the solubility of various active pharmaceutical ingredients (APIs) in this compound and the impact of common excipients.

Table 1: Solubility of Selected APIs in Pure this compound

Active Pharmaceutical Ingredient (API)Solubility in this compound (wt%) at 25°CReference
Ibuprofen10.5[7][8]
Fenofibrate~1.5 - 2.0 (estimated from various sources)
ProgesteroneLow (specific wt% not readily available)[9][10]
Itraconazole (B105839)Very low (practically insoluble)[11][12][13][14][15]
DiazepamVery slightly soluble in water, solubility in this compound not specified[16][17][18][19][20]

Table 2: Effect of Co-solvents on Drug Solubility in Lipid-Based Formulations

DrugCo-solventObservationReference
Poorly Soluble CompoundsEthanol (5% v/v)Negligible effect on solubility in most cases.[21]
Poorly Soluble CompoundsEthanol (20% v/v)>3-fold higher apparent solubility for 59% of compounds in FaSSIF.[21]
Basic DrugsPropylene GlycolGenerally increases the solubility of basic drugs.[22]
CarbamazepinePropylene GlycolThe combined use with HPβCD resulted in a significant increase in total apparent solubility.[23]

Experimental Protocols

This section provides detailed methodologies for key experiments related to enhancing the solubility of active compounds in this compound.

Protocol 1: Determination of API Solubility in this compound

  • Objective: To determine the saturation solubility of an API in this compound at a specific temperature.

  • Materials:

    • Active Pharmaceutical Ingredient (API) powder

    • This compound

    • Vials with screw caps

    • Shaking incubator or magnetic stirrer with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument

  • Procedure:

    • Add an excess amount of the API powder to a pre-weighed vial.

    • Add a known volume or weight of this compound to the vial.

    • Securely cap the vial and place it in a shaking incubator set at the desired temperature (e.g., 25°C or 37°C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours), ensuring constant agitation to facilitate dissolution.

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent.

    • Analyze the concentration of the API in the diluted sample using a validated analytical method like HPLC.

    • Calculate the solubility of the API in this compound (e.g., in mg/mL or wt%).

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Objective: To formulate a SEDDS pre-concentrate and evaluate its self-emulsification performance.

  • Materials:

    • API

    • This compound (Oil)

    • Surfactant (e.g., Tween 80, Cremophor EL)

    • Co-surfactant/Co-solvent (e.g., Transcutol HP, Propylene Glycol, Ethanol)

    • Glass beakers or vials

    • Magnetic stirrer

    • Water bath

  • Procedure:

    • Screening of Excipients: Determine the solubility of the API in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

    • Construction of Pseudo-Ternary Phase Diagram:

      • Prepare mixtures of the selected surfactant and co-surfactant (Sₘᵢₓ) in different weight ratios (e.g., 1:1, 2:1, 1:2).

      • For each Sₘᵢₓ ratio, mix it with the oil phase at various weight ratios (from 9:1 to 1:9).

      • Titrate each mixture with water dropwise under gentle agitation.

      • Visually observe the formation of a clear or slightly bluish, transparent liquid, which indicates the nanoemulsion region.

      • Plot the results on a ternary phase diagram to identify the self-emulsifying region.[24]

    • Formulation of the SEDDS Pre-concentrate:

      • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

      • Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a glass vial.

      • Heat the mixture gently in a water bath (if necessary) to ensure miscibility.

      • Add the pre-determined amount of the API and stir until it is completely dissolved, resulting in a clear, homogenous pre-concentrate.

    • Evaluation of Self-Emulsification:

      • Add a small amount (e.g., 1 mL) of the SEDDS pre-concentrate to a larger volume of water (e.g., 250 mL) at 37°C with gentle agitation.

      • Visually assess the spontaneity of emulsification and the appearance of the resulting emulsion (e.g., clarity, transparency).

      • Characterize the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).

Visualizations

Diagram 1: General Workflow for Overcoming Solubility Issues in this compound

cluster_0 Initial Assessment cluster_1 Solubility Enhancement Strategy Selection cluster_2 Formulation Development & Optimization cluster_3 Characterization & Evaluation API Characterization API Characterization Solubility in this compound Solubility in this compound API Characterization->Solubility in this compound Co-solvents Co-solvents Solubility in this compound->Co-solvents Surfactants Surfactants Solubility in this compound->Surfactants SEDDS SEDDS Solubility in this compound->SEDDS Nanoemulsions Nanoemulsions Solubility in this compound->Nanoemulsions Solid Dispersions Solid Dispersions Solubility in this compound->Solid Dispersions Excipient Screening Excipient Screening Co-solvents->Excipient Screening Surfactants->Excipient Screening SEDDS->Excipient Screening Nanoemulsions->Excipient Screening Solid Dispersions->Excipient Screening Ratio Optimization Ratio Optimization Excipient Screening->Ratio Optimization Process Parameter Optimization Process Parameter Optimization Ratio Optimization->Process Parameter Optimization Physical Stability Physical Stability Process Parameter Optimization->Physical Stability In-vitro Dissolution In-vitro Dissolution Physical Stability->In-vitro Dissolution

A logical workflow for addressing poor solubility of active compounds in this compound.

Diagram 2: Experimental Workflow for SEDDS Formulation

Start Start API_Solubility_Screening API Solubility Screening (Oils, Surfactants, Co-surfactants) Start->API_Solubility_Screening Select_Components Select Formulation Components API_Solubility_Screening->Select_Components Construct_Phase_Diagram Construct Pseudo-Ternary Phase Diagram Select_Components->Construct_Phase_Diagram Identify_Emulsification_Region Identify Self-Emulsification Region Construct_Phase_Diagram->Identify_Emulsification_Region Prepare_SEDDS_Preconcentrate Prepare SEDDS Pre-concentrate Identify_Emulsification_Region->Prepare_SEDDS_Preconcentrate Characterize_Preconcentrate Characterize Pre-concentrate (Clarity, Viscosity) Prepare_SEDDS_Preconcentrate->Characterize_Preconcentrate Emulsification_Test Perform Self-Emulsification Test Characterize_Preconcentrate->Emulsification_Test Characterize_Emulsion Characterize Resulting Emulsion (Droplet Size, PDI) Emulsification_Test->Characterize_Emulsion End End Characterize_Emulsion->End Start Unstable Nanoemulsion Check_Surfactant Evaluate Surfactant (Type and Concentration) Start->Check_Surfactant Check_Energy Assess Energy Input (Homogenization Parameters) Start->Check_Energy Check_Composition Review Formulation Composition (Oil/Water Ratio) Start->Check_Composition Optimize_Surfactant Optimize Surfactant System (e.g., add co-surfactant) Check_Surfactant->Optimize_Surfactant Optimize_Process Optimize Homogenization Process Check_Energy->Optimize_Process Adjust_Ratios Adjust Component Ratios Check_Composition->Adjust_Ratios Stable_Nanoemulsion Stable Nanoemulsion Optimize_Surfactant->Stable_Nanoemulsion Optimize_Process->Stable_Nanoemulsion Adjust_Ratios->Stable_Nanoemulsion

References

Storage conditions and stability testing for tricaprylin formulations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the storage, handling, and stability testing of tricaprylin formulations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for pure this compound?

A1: Pure this compound is a stable compound with high resistance to oxidation and heat.[1][2] It should be stored at ambient temperature in a dry place, protected from light, and in well-closed containers.[1][2] While it is not heat-sensitive and does not require cooling even in hot climates, exposure to temperatures near its flash point (approximately 246°C) should be avoided.[1][2] For laboratory purposes, refrigeration between 2°C and 8°C in a tightly closed container is also a recommended practice.[3]

Q2: What types of containers are suitable for storing this compound and its formulations?

A2: Suitable packaging materials include high-density polyethylene (B3416737) (HDPE), polypropylene, aluminum, and glass.[1][2] It is critical to avoid polystyrene and polyvinyl chloride (PVC) containers, as this compound can make some plastics, especially those with plasticizers, brittle or cause them to expand.[1][2] Due to its tendency to migrate, careful selection of seal-closure elastomer materials is also important.[1][2]

Q3: My this compound-based emulsion is showing signs of instability (e.g., creaming, phase separation). What are the potential causes and how can I troubleshoot this?

A3: Emulsion instability can arise from several factors. Common mechanisms include creaming, sedimentation, flocculation, and coalescence.[4][5]

  • Inadequate Homogenization: The energy input during emulsification might be insufficient to create a stable droplet size distribution.

  • Incorrect Emulsifier Concentration: The concentration of the emulsifying agent may be too low to adequately stabilize the oil-water interface.

  • Inappropriate Emulsifier (HLB Value): The Hydrophile-Lipophile Balance (HLB) of the surfactant system may not be optimal for a this compound-based oil-in-water or water-in-oil emulsion.

  • Changes in Temperature: Elevated temperatures can increase the kinetic energy of droplets, promoting coalescence upon collision.[6]

  • pH Shifts: Changes in the formulation's pH can affect the charge and efficacy of certain emulsifiers.

To troubleshoot, consider optimizing the homogenization process (time and speed), adjusting the emulsifier concentration, or screening different emulsifiers with varying HLB values.

Q4: What are the typical degradation pathways for this compound in a formulation?

A4: While this compound itself is stable, in formulations it can undergo hydrolysis under acidic or basic conditions, leading to the formation of glycerol (B35011) and caprylic acid.[7] Oxidative degradation can also occur, although this compound has high stability against oxidation.[1][2] Forced degradation studies are essential to identify potential degradants.[8][9]

Troubleshooting Guides

Issue 1: Physical Instability in this compound Emulsions
Symptom Potential Cause Troubleshooting Steps
Creaming or Sedimentation Density difference between the oil and aqueous phases; Insufficient viscosity of the continuous phase.Increase the viscosity of the continuous phase by adding a thickening agent. Reduce droplet size through higher shear homogenization.
Flocculation (Droplet Aggregation) Weak repulsive forces between droplets.Optimize the concentration of the emulsifier. Evaluate the effect of pH and ionic strength on droplet surface charge.
Coalescence (Irreversible Merging of Droplets) Unstable interfacial film; Inappropriate emulsifier.Select an emulsifier with a more suitable HLB value for this compound. Consider using a combination of emulsifiers to enhance interfacial film strength.
Phase Separation upon Warming Temperature-induced reduction in emulsifier efficiency or increased droplet mobility.[6]Screen for more thermally stable emulsifiers. Increase the concentration of the current emulsifier.
Issue 2: Chemical Degradation of the Active Pharmaceutical Ingredient (API) in a this compound Formulation
Symptom Potential Cause Troubleshooting Steps
Loss of API Potency Hydrolysis, oxidation, or interaction with excipients.Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify the degradation pathway.[8][9][10] Adjust the formulation pH to a range where the API is most stable. Incorporate antioxidants if oxidation is identified as the primary degradation route.
Appearance of Unknown Peaks in HPLC Formation of degradation products.Use a stability-indicating analytical method to separate and quantify the API and its degradants. Identify the structure of the degradation products using techniques like LC-MS.[11]
Incompatibility with Excipients The API may be reacting with other components in the formulation.Perform compatibility studies with individual excipients to identify any interactions.

Stability Testing Protocols

A comprehensive stability testing program for this compound formulations should include long-term, accelerated, and forced degradation studies as outlined by ICH guidelines.[8][12]

Summary of Stability Testing Conditions
Study Type Storage Condition Minimum Duration at Submission Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months[13]0, 3, 6, 9, 12, 18, 24, 36 months[13]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months[13]0, 3, 6 months[13]

This table is a general guideline; specific conditions may vary based on the drug product and regulatory requirements.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and establish the intrinsic stability of the drug substance in the this compound formulation.[9]

Methodology:

  • Preparation of Samples: Prepare five samples of the this compound formulation. One will serve as the control, and the others will be subjected to different stress conditions.

  • Acid Hydrolysis: Add 1M HCl to the formulation and maintain at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the sample before analysis.

  • Base Hydrolysis: Add 1M NaOH to the formulation and maintain at 60°C for a specified period. Neutralize the sample before analysis.

  • Oxidative Degradation: Add 3-30% hydrogen peroxide to the formulation and store at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Store the formulation at an elevated temperature (e.g., 70°C) for a specified period.

  • Photostability: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.

Experimental Protocol: Stability-Indicating HPLC Method for a this compound Formulation

Objective: To develop a quantitative analytical method capable of separating the active pharmaceutical ingredient (API) from its degradation products and formulation excipients.

Methodology:

  • Column Selection: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase for this compound analysis consists of acetonitrile (B52724) and water.[14] For formulations containing an API, a gradient elution might be necessary to achieve adequate separation. The mobile phase may also contain buffers like phosphoric acid or formic acid for mass spectrometry compatibility.[14]

  • Wavelength Detection: The detection wavelength should be selected based on the UV absorbance maximum of the API.

  • Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing stressed samples to ensure that degradation product peaks do not interfere with the API peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome formulation This compound Formulation control Control Sample formulation->control stressed Stressed Samples formulation->stressed hplc Stability-Indicating HPLC control->hplc acid Acid Hydrolysis stressed->acid base Base Hydrolysis stressed->base oxidation Oxidation (H2O2) stressed->oxidation thermal Thermal Stress stressed->thermal photo Photostability stressed->photo acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms method Validated Analytical Method hplc->method pathway Degradation Pathway lcms->pathway

Caption: Workflow for a forced degradation study of a this compound formulation.

troubleshooting_emulsion cluster_symptoms Identify Symptom cluster_solutions_creaming Solutions cluster_solutions_flocculation Solutions cluster_solutions_coalescence Solutions start Emulsion Instability Observed creaming Creaming / Sedimentation start->creaming flocculation Flocculation start->flocculation coalescence Coalescence start->coalescence viscosity Increase Viscosity of Continuous Phase creaming->viscosity droplet_size Reduce Droplet Size (Homogenization) creaming->droplet_size emulsifier_conc Optimize Emulsifier Concentration flocculation->emulsifier_conc ph_ionic Adjust pH / Ionic Strength flocculation->ph_ionic hlb Select Emulsifier with Optimal HLB coalescence->hlb combo_emulsifier Use Combination of Emulsifiers coalescence->combo_emulsifier end_node Stable Emulsion viscosity->end_node droplet_size->end_node emulsifier_conc->end_node ph_ionic->end_node hlb->end_node combo_emulsifier->end_node

Caption: Troubleshooting logic for physical instability in this compound emulsions.

References

Technical Support Center: Troubleshooting Tricaprylin W/O/W Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tricaprylin water-in-oil-in-water (W/O/W) emulsions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly phase separation, during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of instability in my this compound W/O/W emulsion?

A1: The primary indicator of instability is phase separation, which can manifest in several ways:

  • Creaming: The accumulation of the dispersed oil phase (containing water droplets) at the top of the emulsion, or sedimentation at the bottom, depending on density differences.[1] This is often a reversible process.

  • Coalescence: The merging of inner water droplets or larger oil globules, leading to a breakdown of the emulsion structure. This is an irreversible process.[1]

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.[1][2][3]

  • Phase Inversion: The emulsion inverts from a W/O/W to an O/W or W/O emulsion.

Q2: Why is my this compound W/O/W emulsion undergoing phase separation?

A2: Phase separation in W/O/W emulsions is a thermodynamically driven process.[4][5] Several factors can contribute to this instability:

  • Inadequate Surfactant Concentration: Insufficient hydrophilic or lipophilic surfactant can lead to incomplete coverage of the oil-water interfaces, promoting coalescence.[6][7]

  • Incorrect Homogenization Parameters: Both insufficient and excessive homogenization speed or time can negatively impact emulsion stability.[8][9][10]

  • Viscosity Mismatch: A low viscosity in the continuous (external aqueous) phase can accelerate creaming or sedimentation.[11][12]

  • Ostwald Ripening: this compound has some, albeit low, solubility in water. This can lead to the diffusion of this compound molecules from smaller to larger oil droplets over time, causing the smaller droplets to disappear and the larger ones to grow.[2][3]

Q3: How can I prevent Ostwald ripening in my this compound emulsion?

A3: A common strategy to inhibit Ostwald ripening is to include a small percentage (e.g., 10%) of a highly water-insoluble oil, such as hexadecane (B31444) or corn oil, in the oil phase with the this compound.[2][13] This "ripening inhibitor" is left behind in the smaller droplets as the more soluble this compound diffuses out, creating an osmotic pressure that counteracts the diffusion process.[2]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the formulation of this compound W/O/W emulsions.

Issue 1: Rapid Creaming or Sedimentation

Description: You observe a distinct layer of the dispersed phase at the top (creaming) or bottom (sedimentation) of your emulsion shortly after preparation.

Troubleshooting Workflow:

start Observe Rapid Creaming/ Sedimentation q1 Is the viscosity of the continuous phase low? start->q1 a1_yes Increase Viscosity of Continuous Phase q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No end Stable Emulsion a1_yes->end q2 Is the droplet size of the oil phase large? a1_no->q2 a2_yes Optimize Homogenization (Increase speed/time) q2->a2_yes Yes a2_no Consider density matching q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for creaming/sedimentation.

Corrective Actions:

  • Increase Continuous Phase Viscosity: Adding a thickening agent like xanthan gum or pectin (B1162225) to the external aqueous phase can slow down the movement of the dispersed oil globules.[11]

  • Optimize Homogenization: Increasing the homogenization speed or time can lead to smaller oil droplet sizes, which are less susceptible to gravitational separation.[8][10] However, over-processing can sometimes lead to coalescence, so optimization is key.

  • Density Matching: While not always feasible, adjusting the density of the continuous phase to more closely match that of the dispersed phase can reduce the driving force for creaming or sedimentation.

Issue 2: Coalescence and Emulsion Break-down

Description: The emulsion appears to be breaking, with visible oil separation and a decrease in turbidity over time. Microscopic examination reveals an increase in the size of both the internal water droplets and the external oil globules.

Troubleshooting Workflow:

start Observe Coalescence q1 Is the surfactant concentration optimal? start->q1 a1_yes Check Surfactant Type (HLB value) q1->a1_yes Yes a1_no Increase Surfactant Concentration q1->a1_no No q2 Is the homogenization speed appropriate? a1_yes->q2 end Stable Emulsion a1_no->end a2_yes Consider Temperature Effects q2->a2_yes Yes a2_no Adjust Homogenization Speed/Time q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for coalescence.

Corrective Actions:

  • Optimize Surfactant Concentration: Increasing the concentration of both the lipophilic (e.g., Span 80) and hydrophilic (e.g., Tween 80) surfactants can provide better stabilization of the interfaces.[6][7] However, excessive surfactant can sometimes lead to other instabilities.[7][14]

  • Evaluate Surfactant Type: Ensure the hydrophilic-lipophilic balance (HLB) of your surfactant system is appropriate for a W/O/W emulsion.

  • Control Homogenization: Very high homogenization speeds can sometimes provide enough energy to rupture the interfacial film, leading to coalescence.[15] A systematic variation of homogenization speed and time is recommended to find the optimal parameters.

Data Presentation: Formulation & Process Parameters

The following tables provide illustrative examples of how formulation and processing parameters can affect the stability of a this compound W/O/W emulsion. Note: These are representative data and may need to be optimized for your specific system.

Table 1: Effect of Hydrophilic Surfactant (Tween 80) Concentration on Mean Oil Globule Size and Stability

Tween 80 Conc. (% w/w)Mean Globule Size (µm)Stability Index (%) after 24hObservations
1.015.275Significant creaming observed
2.08.592Minor creaming
3.04.198Stable, no visible separation
4.03.997Stable, no significant improvement

Table 2: Effect of Homogenization Speed on Mean Oil Globule Size and Emulsion Stability

Homogenization Speed (rpm)Mean Globule Size (µm)Stability Index (%) after 24hObservations
5,00012.880Rapid creaming
10,0006.395Stable with slight creaming
15,0003.799Homogeneous and stable
20,0005.991Signs of coalescence

Experimental Protocols

Protocol 1: Preparation of a this compound W/O/W Emulsion

This protocol describes a two-step emulsification process.

Materials:

  • Internal Aqueous Phase (W1): Deionized water

  • Oil Phase (O): this compound, Lipophilic surfactant (e.g., Span 80)

  • External Aqueous Phase (W2): Deionized water, Hydrophilic surfactant (e.g., Tween 80), Viscosity modifier (e.g., Xanthan Gum)

Equipment:

  • High-shear homogenizer

  • Magnetic stirrer

  • Beakers

Procedure:

  • Preparation of the Primary W/O Emulsion:

    • Dissolve the lipophilic surfactant (e.g., 3-5% w/w) in the this compound oil phase with gentle heating and stirring.

    • Slowly add the internal aqueous phase (W1) to the oil phase while homogenizing at a moderate speed (e.g., 8,000 rpm) for 5 minutes to form a fine W/O emulsion.

  • Preparation of the W/O/W Emulsion:

    • In a separate beaker, dissolve the hydrophilic surfactant (e.g., 2-4% w/w) and viscosity modifier (e.g., 0.5% w/w) in the external aqueous phase (W2) with stirring.

    • Slowly add the primary W/O emulsion to the external aqueous phase (W2) while homogenizing at a lower speed (e.g., 5,000 rpm) for 5-10 minutes.

Protocol 2: Characterization of Emulsion Stability

1. Macroscopic Observation:

  • Visually inspect the emulsion for any signs of creaming, sedimentation, or oil separation at regular time intervals (e.g., 1h, 6h, 24h, 1 week) at controlled temperature conditions.

2. Microscopic Analysis:

  • Use an optical microscope to observe the morphology of the emulsion.[16][17] Look for changes in the size and distribution of the internal water droplets and the oil globules over time.

3. Particle Size Analysis:

  • Use a laser diffraction particle size analyzer to measure the droplet size distribution of the oil globules.[16][18] An increase in the mean droplet size over time is indicative of coalescence or Ostwald ripening.

4. Accelerated Stability Testing (Centrifugation):

  • Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).[19][20] The volume of the separated phase can be used as an indicator of instability.

Stability Index Calculation:

A simple stability index can be calculated after centrifugation:

Stability Index (%) = (Initial Emulsion Volume - Volume of Separated Phase) / Initial Emulsion Volume * 100

References

Optimizing the synthesis yield of tricaprylin through enzymatic processes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of tricaprylin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses common issues that may arise during the enzymatic synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low this compound Yield 1. Suboptimal Reaction Temperature: Enzyme activity is highly temperature-dependent.[1] 2. Incorrect Substrate Molar Ratio: An inappropriate ratio of caprylic acid to glycerol (B35011) can limit the reaction.[2] 3. Insufficient Enzyme Loading: The amount of enzyme may be a limiting factor.[2] 4. Enzyme Inhibition: Byproducts or excess substrate can inhibit enzyme activity.[3] 5. Water Content: Both excess and insufficient water can negatively impact enzyme activity and reaction equilibrium.[4]1. Optimize the temperature. For instance, Novozym 435 often performs well between 50-70°C.[2][5] 2. Experiment with different molar ratios of caprylic acid to glycerol, such as 3:1 or 4:1.[2][5] 3. Increase the enzyme loading. A common range to test is 3-9% (w/w) of the total substrates.[1][2] 4. Consider stepwise addition of substrates or removal of byproducts. 5. Control the initial water activity (a_w) of the reaction medium.[6] For solvent-free systems, water removal under vacuum can shift the equilibrium towards product formation.[4]
Formation of Byproducts (Mono- and Dicaprylin) 1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Acyl Migration: This can be more pronounced at higher temperatures.[7] 3. Enzyme Specificity: Some lipases may have a preference for producing mono- or diglycerides.1. Increase the reaction time or optimize other parameters to drive the reaction towards this compound formation. 2. Operate at the lower end of the optimal temperature range for the enzyme.[7] 3. Select a lipase (B570770) with high specificity for triglyceride synthesis, such as Novozym 435.[5]
Enzyme Deactivation/Loss of Activity 1. High Temperature: Temperatures exceeding the enzyme's stability range can cause denaturation.[5] 2. Harsh Reaction Conditions: Extreme pH or the presence of certain organic solvents can deactivate the enzyme.[5] 3. Mechanical Stress: Vigorous agitation can damage immobilized enzyme particles.1. Operate within the recommended temperature range for the specific lipase. For example, the optimal temperature for Lipozyme 435 is often cited as 60-70°C.[5] 2. Ensure the reaction medium is compatible with the enzyme. Solvent-free systems or biocompatible ionic liquids can be good options.[1][5] 3. Use moderate agitation (e.g., 250 rpm) to ensure proper mixing without causing physical damage to the enzyme.
Difficulty in Product Purification 1. Presence of Unreacted Substrates: High levels of residual caprylic acid and glycerol can complicate purification. 2. Complex Reaction Mixture: The presence of mono- and diglycerides in addition to this compound requires efficient separation techniques.1. Optimize the reaction to maximize the conversion of substrates. 2. Employ purification methods such as molecular distillation, solvent extraction, or column chromatography to separate this compound from other components.
Poor Enzyme Reusability 1. Enzyme Leaching: The enzyme may detach from the support material. 2. Fouling of Enzyme Support: The surface of the immobilized enzyme can become coated with substrates or products, blocking active sites. 3. Denaturation during Recovery and Washing: The process of separating and cleaning the enzyme for reuse can cause damage.1. Use a robust immobilization technique and support material. 2. Implement a washing step with a suitable solvent after each reaction cycle to remove adsorbed substances. 3. Develop a gentle recovery and washing protocol, avoiding harsh solvents and extreme temperatures.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is most effective for this compound synthesis?

A1: Novozym 435, an immobilized lipase from Candida antarctica, is frequently reported to be highly effective for this compound synthesis, often demonstrating high conversion rates and selectivity.[2][5] Lipozyme RM IM, an immobilized lipase from Rhizomucor miehei, is also a viable option.[2] The choice of enzyme can depend on specific process conditions and cost considerations.

Q2: What is the optimal molar ratio of caprylic acid to glycerol?

A2: The optimal molar ratio of caprylic acid to glycerol can vary depending on the specific reaction conditions and enzyme used. However, a molar excess of caprylic acid is generally favored to drive the reaction towards the formation of this compound. Ratios of 4:1 and 4.5:1 (caprylic acid:glycerol) have been reported to yield high conversions.[2][5]

Q3: Is a solvent necessary for the enzymatic synthesis of this compound?

A3: No, a solvent is not always necessary. Solvent-free systems are often preferred as they are more environmentally friendly and simplify downstream processing.[1] In such systems, the substrates themselves act as the reaction medium. However, in some cases, organic solvents or ionic liquids have been investigated to potentially enhance reaction rates or enzyme stability.[5]

Q4: How does water content affect the synthesis of this compound?

A4: Water content is a critical parameter in enzymatic esterification. A small amount of water is essential for maintaining the enzyme's active conformation. However, excess water, which is also a byproduct of the esterification reaction, can promote the reverse reaction (hydrolysis), thereby reducing the yield of this compound.[4] Therefore, controlling the initial water activity and removing the water produced during the reaction (e.g., by using a vacuum) can significantly improve the final product yield.[4]

Q5: Can ultrasound or microwave irradiation improve the synthesis of this compound?

A5: Yes, process intensification techniques such as ultrasound and microwave irradiation have been shown to significantly enhance the synthesis of this compound. Ultrasound can improve mass transfer and has been reported to achieve a this compound yield of 94.8% in 7 hours.[2] Microwave irradiation can dramatically reduce the reaction time, with one study reporting a 99.5% conversion in just 16 minutes using a heterogeneous catalyst.[8]

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol provides a general framework. Optimal conditions should be determined experimentally.

  • Reactant Preparation: Accurately weigh glycerol and caprylic acid to achieve the desired molar ratio (e.g., 1:4).

  • Reaction Setup: Add the substrates to a batch reactor equipped with a magnetic stirrer and temperature control.

  • Enzyme Addition: Introduce the immobilized lipase (e.g., Novozym 435) at a specific loading (e.g., 3% w/w of total substrates).[2]

  • Reaction Conditions:

    • Set the reaction temperature (e.g., 50°C).[2]

    • Begin agitation at a moderate speed (e.g., 250 rpm).

    • If conducting a solvent-free reaction, consider applying a vacuum to remove the water produced.[4]

  • Monitoring the Reaction: Periodically take samples from the reaction mixture and analyze the composition using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion to this compound.[8][9] The reaction can also be monitored by measuring the decrease in the acid value of the mixture.[8]

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme from the product mixture by filtration for potential reuse.

  • Product Purification: Purify the this compound from the remaining substrates and byproducts using appropriate methods like distillation or chromatography.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow Experimental Workflow for Enzymatic this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction reactants 1. Prepare Reactants (Glycerol & Caprylic Acid) setup 3. Set up Reactor (Temperature, Agitation) reactants->setup enzyme 2. Weigh Immobilized Lipase enzyme->setup addition 4. Add Reactants & Enzyme setup->addition run 5. Run Reaction (Monitor Progress via GC/HPLC) addition->run recovery 6. Recover Enzyme (Filtration) run->recovery purification 7. Purify Product (Distillation/Chromatography) recovery->purification analysis 8. Analyze Final Product purification->analysis

Caption: A flowchart illustrating the key steps in the enzymatic synthesis of this compound.

Troubleshooting Logic for Low this compound Yield

troubleshooting_yield Troubleshooting Low this compound Yield cluster_params Reaction Parameters cluster_enzyme Enzyme Issues cluster_process Process Conditions start Low this compound Yield temp Is Temperature Optimal? start->temp ratio Is Substrate Ratio Correct? start->ratio loading Is Enzyme Loading Sufficient? start->loading activity Is Enzyme Active? start->activity inhibition Is there Inhibition? start->inhibition water Is Water Content Controlled? start->water time Is Reaction Time Sufficient? start->time temp->ratio ratio->loading loading->activity activity->inhibition inhibition->water water->time

Caption: A decision-making diagram for troubleshooting low yields in this compound synthesis.

References

Incompatibilities of tricaprylin with common pharmaceutical excipients.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tricaprylin applications in pharmaceutical research and development. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in pharmaceutical formulations?

A1: this compound is a triglyceride derived from the esterification of glycerin with caprylic acid, a medium-chain fatty acid.[1] It is a clear, colorless to pale-yellow oily liquid. In pharmaceutical formulations, it serves multiple functions, including:

  • Vehicle and Solvent: For oral, topical, and parenteral dosage forms, particularly for poorly water-soluble active pharmaceutical ingredients (APIs).

  • Solubility and Bioavailability Enhancer: As a lipid-based excipient, it can improve the solubility and oral bioavailability of lipophilic drugs. It is a key component in self-emulsifying drug delivery systems (SEDDS).[2]

  • Emollient: In topical preparations, it provides a non-greasy, moisturizing feel.

Q2: What are the general incompatibility concerns with this compound?

A2: this compound is generally considered stable. However, potential incompatibilities include:

  • Strong Oxidizing Agents: this compound is incompatible with strong oxidizing agents.

  • Plastics and Elastomers: It can cause certain plastics, like polystyrene and polyvinyl chloride, to become brittle or expand. Due to its migratory nature, care should be taken when selecting elastomeric materials for container closures.

Q3: How can I assess the compatibility of this compound with my API and other excipients?

A3: A systematic compatibility study is recommended. This typically involves preparing binary or ternary mixtures of this compound with the API and other excipients and subjecting them to accelerated stability conditions (e.g., elevated temperature and humidity). Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) are then used to detect any physical or chemical changes.

Troubleshooting Guides

Issue 1: Phase Separation or Creaming in this compound-Based Emulsions

Problem: My oil-in-water emulsion formulated with this compound is showing signs of phase separation (creaming or coalescence) over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Surfactant or Surfactant Concentration The Hydrophile-Lipophile Balance (HLB) of the surfactant system is critical for emulsion stability. For o/w emulsions with this compound, a surfactant or blend with a higher HLB value is generally required. Experiment with different non-ionic surfactants (e.g., Polysorbates, Cremophors) at varying concentrations (typically 30-60% w/w in SEDDS formulations) to find the optimal system that produces a stable microemulsion.[2]
Incorrect Oil-to-Surfactant Ratio The ratio of this compound to the surfactant/co-surfactant blend influences droplet size and stability. Construct a pseudo-ternary phase diagram to identify the optimal ratios that result in a stable microemulsion region.
Insufficient Homogenization The energy input during emulsification affects the initial droplet size distribution. High-shear homogenization or microfluidization can produce smaller, more uniform droplets, leading to improved long-term stability.
Ostwald Ripening This phenomenon, where larger droplets grow at the expense of smaller ones, can be minimized by using a combination of surfactants or adding a co-surfactant (e.g., ethanol, propylene (B89431) glycol) to the formulation.
Issue 2: Leakage or Instability of Soft Gelatin Capsules Containing this compound

Problem: I am observing leakage or changes in the shell integrity of my soft gelatin capsules filled with a this compound-based formulation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Interaction with Gelatin Shell High concentrations of certain excipients in the this compound fill can interact with the gelatin shell, leading to softening or brittleness. The migration of components from the fill into the shell can alter its physical properties. Consider using alternative shell materials like hydroxypropyl methylcellulose (B11928114) (HPMC) if gelatin incompatibility is suspected.
Fill Formulation Incompatibility Ensure all components of your liquid fill are fully dissolved and stable within the this compound base. Any precipitation or chemical reaction can create pressure or incompatible byproducts that affect the capsule shell.
Improper Sealing The sealing process during encapsulation is critical. Optimize the sealing temperature and pressure to ensure a complete and robust seal is formed. This compound's migratory nature can exploit weak seals.
Moisture Content The moisture balance between the capsule shell and the fill is important. Hygroscopic excipients in the fill can draw moisture from the shell, leading to brittleness. Conversely, excess water in the fill can soften the shell. Control the water content of your formulation.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Compatibility Screening

This protocol provides a general procedure for assessing the compatibility of this compound with a solid excipient.

Objective: To detect potential physical interactions or changes in thermal behavior of this compound in the presence of another excipient.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the individual components (this compound, excipient) and a 1:1 physical mixture into standard aluminum DSC pans.

    • Seal the pans hermetically. An empty, sealed pan should be used as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC instrument.

    • Heat the samples at a constant rate (e.g., 10°C/min) over a temperature range relevant to the thermal events of the individual components (e.g., 25°C to 300°C).

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Data Analysis:

    • Compare the thermogram of the physical mixture to the thermograms of the individual components.

    • Look for the appearance of new peaks, disappearance of existing peaks, or shifts in the melting endotherms or other thermal events. Significant changes may indicate an interaction.

A workflow for a typical DSC compatibility study is illustrated below.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Prep1 Weigh this compound Prep3 Create 1:1 Physical Mixture Prep1->Prep3 Prep2 Weigh Excipient Prep2->Prep3 DSC_Run Heat at 10°C/min under N2 Prep3->DSC_Run Analyze Compare Thermograms DSC_Run->Analyze Decision Interaction? Compatible Compatible Incompatible Incompatible

Caption: Workflow for DSC compatibility screening.

Protocol 2: Validated HPLC Method for Quantifying this compound and Degradation Products

This protocol outlines the development and validation of a reverse-phase HPLC method for stability testing of this compound-containing formulations.

Objective: To quantify the concentration of this compound and detect potential degradation products in a pharmaceutical formulation over time.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective. The specific gradient program will need to be optimized based on the formulation components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Extract the this compound from the formulation into the same solvent. This may involve liquid-liquid extraction or solid-phase extraction depending on the dosage form.

  • Method Validation (as per ICH guidelines):

    • Specificity: Analyze blank formulation and formulation spiked with API and known impurities to ensure no interference with the this compound peak.

    • Linearity: Analyze the calibration standards to establish a linear relationship between concentration and peak area.

    • Accuracy: Determine the recovery of this compound from spiked placebo formulations.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Stability Study:

    • Store the formulation under accelerated stability conditions.

    • At specified time points, analyze the samples using the validated HPLC method.

    • Monitor for a decrease in the this compound peak area and the appearance of new peaks, which may indicate degradation products.

A logical diagram for HPLC method validation is presented below.

HPLC_Validation cluster_params Validation Parameters (ICH) cluster_workflow Validation Workflow cluster_outcome Outcome Specificity Specificity Validate Method Validation Specificity->Validate Linearity Linearity Linearity->Validate Accuracy Accuracy Accuracy->Validate Precision Precision Precision->Validate LOD_LOQ LOD/LOQ LOD_LOQ->Validate Develop Method Development Apply Apply to Stability Studies ValidatedMethod Validated & Reliable Method Apply->ValidatedMethod

Caption: HPLC method validation logical flow.

Quantitative Data Summary

Currently, publicly available quantitative data on specific incompatibilities of this compound with a wide range of common pharmaceutical excipients is limited. The information provided below is based on general knowledge and principles of formulation science. Researchers are encouraged to perform their own compatibility studies for their specific formulations.

Table 1: Potential Incompatibilities and Observations

Excipient Class Potential Incompatibility Possible Observations Recommended Action
Polymers (e.g., HPMC, Eudragit) Phase separation, changes in viscosity, altered drug release.Cloudiness, precipitation, unexpected dissolution profile.Conduct miscibility studies and monitor physical stability and drug release over time.
Surfactants (e.g., Polysorbates) Emulsion instability (creaming, coalescence), chemical degradation of the surfactant.Phase separation, particle size growth, formation of degradation products.Optimize surfactant type and concentration; monitor for surfactant degradation products via HPLC-MS.
Antioxidants (e.g., BHT, BHA) Degradation of the antioxidant, potential for pro-oxidant activity at high temperatures.Loss of antioxidant efficacy, discoloration of the formulation.Perform stability studies to confirm antioxidant effectiveness and monitor its concentration over time.
Plasticizers Leaching from container closure systems, interaction with other formulation components.Changes in the physical properties of packaging, unexpected peaks in chromatograms.Conduct leachables and extractables studies on the final packaged product.

Disclaimer: This information is intended for guidance purposes only. It is essential to conduct thorough compatibility and stability studies for your specific formulation and storage conditions.

References

Technical Support Center: Preventing Drug Precipitation in Tricaprylin-Based Oral Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to drug precipitation in tricaprylin-based oral solutions. Our aim is to equip you with the necessary information to anticipate, diagnose, and resolve precipitation issues during your formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of drug precipitation in this compound-based oral solutions?

A1: Drug precipitation from this compound-based formulations is a multifactorial issue that can be triggered by several events upon oral administration. The primary causes include:

  • Dilution with Gastrointestinal (GI) Fluids: When the formulation enters the aqueous environment of the GI tract, the concentration of the lipid vehicle (this compound) is significantly reduced. This can lead to the drug concentration exceeding its solubility in the diluted medium, causing it to precipitate.[1][2]

  • Lipid Digestion: In the small intestine, pancreatic lipases digest triglycerides like this compound into monoglycerides (B3428702) and fatty acids. This process alters the solvent capacity of the formulation, often leading to drug supersaturation and subsequent precipitation.[3]

  • pH Shift: The transition from the acidic environment of the stomach to the more neutral pH of the small intestine can affect the ionization and solubility of pH-sensitive drugs, potentially causing them to precipitate.[2]

  • Interaction with Endogenous Components: Bile salts and phospholipids (B1166683) present in the GI tract can interact with the formulation components and the drug, influencing its solubilization and precipitation behavior.[1]

Q2: How can I proactively prevent drug precipitation in my this compound formulation?

A2: Preventing precipitation involves a strategic approach to formulation design. Key strategies include:

  • Incorporating Surfactants: Surfactants can form micelles that encapsulate the drug, maintaining its solubility even after dilution and during lipid digestion.[4] Non-ionic surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value (generally above 12) are often selected for self-emulsifying drug delivery systems (SEDDS) to ensure good emulsification.

  • Utilizing Co-solvents: Co-solvents can increase the initial drug loading in the formulation and help maintain drug solubility upon dilution.

  • Adding Polymeric Precipitation Inhibitors: Polymers can inhibit nucleation and/or crystal growth, the two key stages of precipitation. They can prolong the supersaturated state of the drug in the GI tract, allowing more time for absorption.[1][5] Commonly used polymers include hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinylpyrrolidone (B124986) (PVP), and Soluplus®.[1][5]

Q3: What is a "supersaturable" formulation and how does it relate to precipitation?

A3: A supersaturable formulation is designed to generate a drug concentration in the GI tract that is higher than its equilibrium solubility, a state known as supersaturation.[2] This is often referred to as the "spring and parachute" concept. The "spring" is the rapid dissolution or dispersion of the drug to a high concentration, while the "parachute" (often a polymeric precipitation inhibitor) is intended to slow down the rate of precipitation, maintaining this supersaturated state for a longer duration to enhance absorption.[1] The risk with these formulations is that without an effective "parachute," the drug can rapidly precipitate, leading to reduced bioavailability.

Troubleshooting Guides

Guide 1: Unexpected Precipitation Observed During In Vitro Testing

If you observe precipitation during in vitro dissolution or lipolysis experiments, use the following guide to diagnose and address the issue.

Observation Potential Cause Troubleshooting Steps
Rapid precipitation upon initial dilution in aqueous media. Insufficient solubilization capacity of the formulation upon dilution. The surfactant concentration or its HLB value may be inadequate to form stable micelles.- Increase the surfactant-to-oil ratio. - Screen for surfactants with a higher HLB value. - Incorporate a co-solvent to improve drug solubility in the dispersed phase.
Precipitation occurs during the digestion phase of in vitro lipolysis. The drug is being expelled from the formulation as the this compound is broken down. The digestion products (monoglycerides and fatty acids) may not be sufficient to maintain the drug in solution.- Add a polymeric precipitation inhibitor (e.g., HPMC, PVP) to the formulation to inhibit crystal growth.[1] - Consider using a surfactant that is less prone to digestion.[6] - Evaluate the solubility of the drug in the presence of digestion products to better understand the solubilization environment.
The precipitate appears crystalline under microscopy. The drug is undergoing crystallization, which can lead to slower redissolution and reduced absorption.- Incorporate a precipitation inhibitor known to favor the formation of amorphous precipitate, which is generally more soluble.[7] - Analyze the solid state of the precipitate using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm its crystalline nature.[3]
Precipitation is observed only with certain batches of the drug substance. Variability in the physicochemical properties of the Active Pharmaceutical Ingredient (API), such as particle size or polymorphic form.- Characterize the API from different batches for particle size distribution and polymorphism. - Ensure consistent API properties are used for formulation development.

Data Presentation: Enhancing Drug Solubility in this compound

The following tables summarize quantitative data on the solubility of model drugs (Ibuprofen and Fenofibrate) in this compound and the impact of commonly used excipients.

Table 1: Solubility of Ibuprofen (B1674241) in this compound with and without Surfactants

Formulation Component(s)Concentration (% w/w)Ibuprofen Solubility (mg/mL)Reference
This compound100~105[4]
This compound with Polysorbate 80 (Tween 80®)0.1% Polysorbate 80Increased solubility (specific value not provided, but aided in wetting)[8]
Aqueous solution with Polysorbate 80 (Tween 80®)Not specified3.50[7]
Aqueous solution with PVP K30Not specifiedEnhanced release[9]

Note: Direct quantitative data for ibuprofen solubility in this compound with varying surfactant concentrations is limited in the provided search results. The table reflects the available information.

Table 2: Solubility of Fenofibrate (B1672516) in this compound with and without Surfactants

Formulation Component(s)Concentration (% w/w)Fenofibrate Solubility (mg/g surfactant)Reference
Acrysol K1405%644[10]
Gelucire 44/145%>1[10]
Kolliphor® EL25% (w/v) in aqueous solutionResulted in highest bioavailability[6]
Kolliphor® RH4015% (w/v) in aqueous solutionApparent absorption optimum[6]
Soluplus®0.05% in aqueous mediumSustained a higher apparent concentration[11]

Note: The data presented is based on various studies and formulation types, highlighting the significant impact of surfactants on fenofibrate solubility and performance.

Experimental Protocols

Protocol 1: In Vitro Lipolysis for Assessing Drug Precipitation

This protocol provides a standardized method to simulate the digestion of a this compound-based formulation in the small intestine and evaluate the potential for drug precipitation.

Materials and Equipment:

  • pH-stat apparatus (autotitrator)

  • Thermostatically controlled reaction vessel (37°C)

  • Magnetic stirrer

  • Lipolysis medium (simulating fasted state intestinal fluid, e.g., FaSSIF)

  • Pancreatin (B1164899) solution (lipase source)

  • Sodium hydroxide (B78521) (NaOH) solution (for titration)

  • Centrifuge

  • HPLC or other suitable analytical method for drug quantification

Procedure:

  • Dispersion Phase: a. Add a defined volume (e.g., 36 mL) of pre-warmed (37°C) lipolysis medium to the reaction vessel.[1] b. Introduce the this compound-based formulation (containing the drug) into the medium. c. Stir for a set period (e.g., 10 minutes) to allow for dispersion and, if in a capsule, for the shell to dissolve.[1]

  • Digestion Phase: a. Initiate digestion by adding a specific volume (e.g., 4 mL) of pancreatin solution.[1] b. Start the pH-stat to maintain the pH of the medium at a physiologically relevant level (e.g., pH 6.5) by titrating with NaOH solution. The consumption of NaOH is proportional to the rate of lipid digestion.

  • Sampling and Analysis: a. At predetermined time points during the digestion (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture. b. Immediately add a lipase (B570770) inhibitor to each sample to stop the digestion process. c. Centrifuge the samples to separate the aqueous phase, any undigested oil, and the precipitated pellet. d. Analyze the drug concentration in the aqueous phase and the pellet (after redissolving it in a suitable solvent) using a validated analytical method.

Protocol 2: USP Apparatus 2 (Paddle) Dissolution Test for Soft Gelatin Capsules

This protocol outlines the use of the USP Apparatus 2 for the dissolution testing of soft gelatin capsules containing this compound-based solutions.

Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels

  • Paddles

  • Water bath (37°C)

  • Dissolution medium (e.g., simulated gastric fluid or intestinal fluid, potentially containing surfactants to aid solubilization)

  • Capsule sinkers (if capsules float)

  • Syringes and filters for sampling

  • Analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Apparatus Setup: a. Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the chosen dissolution medium, pre-heated to 37°C. b. Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).[12]

  • Sample Introduction: a. Place one soft gelatin capsule in each vessel. If the capsules tend to float, use a wire helix sinker. b. Start the apparatus simultaneously for all vessels.

  • Sampling: a. At specified time intervals, withdraw a sample from a zone midway between the surface of the dissolution medium and the top of the paddle, not less than 1 cm from the vessel wall. b. Filter the sample immediately to prevent undissolved drug particles from affecting the analysis.

  • Analysis: a. Determine the amount of dissolved drug in each sample using a validated analytical method. b. Calculate the percentage of drug released at each time point.

Troubleshooting for USP Apparatus 2:

  • Floating Capsules: Use of a validated sinker is recommended.

  • Oil Droplets Interfering with Sampling: The sampling probe should be carefully positioned to avoid drawing from the oil layer that may form on the surface of the dissolution medium.[5]

Visualizations

Logical Workflow for Developing this compound-Based Oral Solutions

FormulationDevelopmentWorkflow Start Start: API Characterization (Solubility, LogP, pKa) ExcipientScreening Excipient Screening (Solubility in this compound, Surfactants, Co-solvents) Start->ExcipientScreening PrototypeFormulation Prototype Formulation (Define Ratios of Excipients) ExcipientScreening->PrototypeFormulation DispersionTest In Vitro Dispersion Test (Visual Assessment, Particle Size) PrototypeFormulation->DispersionTest PrecipitationObserved1 Precipitation? DispersionTest->PrecipitationObserved1 LipolysisTest In Vitro Lipolysis Test (Simulated Digestion) PrecipitationObserved1->LipolysisTest No OptimizeFormulation Optimize Formulation (Adjust Excipient Ratios) PrecipitationObserved1->OptimizeFormulation Yes PrecipitationObserved2 Precipitation? LipolysisTest->PrecipitationObserved2 AddPI Incorporate Precipitation Inhibitor (e.g., HPMC, PVP) PrecipitationObserved2->AddPI Yes StabilityStudies Stability Studies (Physical & Chemical) PrecipitationObserved2->StabilityStudies No AddPI->OptimizeFormulation OptimizeFormulation->DispersionTest FinalFormulation Final Formulation for In Vivo Studies StabilityStudies->FinalFormulation

Caption: Workflow for developing precipitation-resistant this compound solutions.

Decision Tree for Selecting a Precipitation Inhibitor

PrecipitationInhibitorSelection Start Precipitation Observed in In Vitro Lipolysis AssessTiming When does precipitation occur? Start->AssessTiming EarlyPrecipitation Early in Digestion AssessTiming->EarlyPrecipitation Early LatePrecipitation Late in Digestion AssessTiming->LatePrecipitation Late SelectInhibitorType Select Inhibitor Type EarlyPrecipitation->SelectInhibitorType LatePrecipitation->SelectInhibitorType HPMC Consider HPMC derivatives (Good for inhibiting crystal growth) SelectInhibitorType->HPMC Crystal growth suspected PVP Consider PVP derivatives (Good for inhibiting nucleation) SelectInhibitorType->PVP Nucleation suspected OtherPolymers Consider other polymers (e.g., Soluplus®) SelectInhibitorType->OtherPolymers Broad-spectrum needed ScreenConcentration Screen Inhibitor Concentration (e.g., 2.5% - 5% w/w) HPMC->ScreenConcentration PVP->ScreenConcentration OtherPolymers->ScreenConcentration EvaluatePerformance Re-evaluate in In Vitro Lipolysis ScreenConcentration->EvaluatePerformance

Caption: Decision tree for selecting a suitable precipitation inhibitor.

References

Best practices for handling and storing high-purity tricaprylin.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: High-Purity Tricaprylin

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for handling and storing high-purity this compound in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What is high-purity this compound and what are its common applications?

High-purity this compound (also known as glyceryl tricaprylate or trioctanoin) is a triglyceride composed of a glycerol (B35011) backbone esterified with three caprylic acid molecules.[1] It is a clear, colorless to pale-yellow, odorless, oily liquid.[2][3] Due to its stability, non-greasy feel, and ability to solubilize lipophilic compounds, it is widely used in pharmaceutical formulations as a neutral carrier, absorption promoter, and solubilizing agent for active drugs.[2][4][5] It also serves as an emollient and skin-conditioning agent in cosmetic and personal care products.[3][6]

Q2: What are the primary degradation pathways for this compound?

High-purity this compound is a very stable compound, particularly against oxidation.[2][4] However, two potential degradation pathways exist:

  • Hydrolysis: Although its low water content makes it resistant to hydrolysis, this compound can break down into glycerol and free caprylic acid in the presence of water, especially when catalyzed by acids, bases, or enzymes like lipase (B570770).[1][7][8]

  • Thermal Decomposition: Exposure to very high temperatures approaching its flash point (246°C) should be avoided, as it can decompose into carbon monoxide and carbon dioxide.[2][4]

Q3: What personal protective equipment (PPE) should be used when handling this compound?

When handling this compound, it is recommended to use standard laboratory PPE to avoid contact and ensure safety. This includes:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).[9]

  • A lab coat or other protective clothing.[10]

  • Handling should occur in a well-ventilated area.[10][11]

Q4: Is this compound compatible with common laboratory plastics and container materials?

This compound is compatible with high-density polyethylene (B3416737) (HDPE), polypropylene (B1209903) (PP), glass, and aluminum containers.[2][4] However, it is not compatible with polystyrene (PS) and polyvinyl chloride (PVC), as it can make these plastics brittle or cause them to expand.[2][4] Care should also be taken when selecting seal-closure elastomers, as this compound has a high tendency to migrate.[2]

Handling and Storage Guidelines

Q5: What are the optimal storage conditions for high-purity this compound?

To maintain its purity and stability, this compound should be stored according to the following conditions.

Table 1: Recommended Storage Conditions for High-Purity this compound

ParameterRecommendationRationale
Temperature Store at ambient room temperature or refrigerated (2-8°C).[2][11] Some suppliers recommend freezing (-20°C) for long-term storage.[12][13]Highly stable and not heat-sensitive under normal conditions, but cooler temperatures can slow any potential long-term degradation.[2][4]
Container Store in a tightly sealed, well-closed container.[2][11]Prevents contamination from moisture, air, and microbes.
Atmosphere An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.Minimizes the risk of oxidation, although this compound is inherently stable against it.[2][3]
Light Exposure Protect from light.[2][4]Prevents potential photo-degradation, although it is not expected to be susceptible to direct photolysis by sunlight.[7]
Incompatibilities Store away from strong oxidizing agents.[2][14]Strong oxidizers can cause a vigorous, exothermic reaction.[14]

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup prep_ppe Don Appropriate PPE prep_area Ensure Well-Ventilated Area prep_ppe->prep_area prep_container Select Compatible Container prep_area->prep_container handle_dispense Dispense this compound prep_container->handle_dispense handle_formulate Use in Formulation handle_dispense->handle_formulate cleanup_spill Clean Spills Promptly handle_dispense->cleanup_spill If spill occurs handle_seal Tightly Seal Container After Use handle_formulate->handle_seal storage_store Store in Designated Area handle_seal->storage_store cleanup_dispose Dispose of Waste Properly storage_store->cleanup_dispose End of use G start Crystals Observed in this compound Formulation check_temp Is storage temperature below this compound's melting point (~9°C)? start->check_temp warm Gently warm and mix to re-dissolve. check_temp->warm Yes check_api Is the API concentration above its saturation point at storage temperature? check_temp->check_api No end Issue Resolved warm->end reformulate Reformulate with lower API concentration or add a crystallization inhibitor. check_api->reformulate Yes check_purity Is the this compound purity confirmed? check_api->check_purity No reformulate->end new_lot Source a new, high-purity lot of this compound. check_purity->new_lot No check_purity->end Yes new_lot->end G This compound This compound (Glyceryl Tricaprylate) products Glycerol + 3x Caprylic Acid This compound->products Hydrolysis water 3 H₂O (Water) water->products catalyst Lipase, Acid, or Base catalyst->products

References

Technical Support Center: Mitigating Tricaprylin Migration in Packaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for addressing challenges associated with the migratory tendency of tricaprylin in packaging materials. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its migration from packaging a concern?

A1: this compound, also known as glyceryl tricaprylate, is a medium-chain triglyceride (MCT) commonly used as a plasticizer in polymers and as a solvent or vehicle in pharmaceutical formulations. Its migration from a packaging material into the drug product is a significant concern as it can lead to:

  • Product Contamination: The presence of this compound can alter the drug formulation's composition, potentially affecting its efficacy and safety.

  • Stability Issues: Leachables like this compound can interact with the active pharmaceutical ingredient (API) or other excipients, leading to degradation or the formation of impurities.

  • Regulatory Scrutiny: Regulatory agencies have strict limits on the levels of leachables in pharmaceutical products. Exceeding these limits can lead to delays in drug approval or product recalls.

  • Changes in Material Properties: The loss of plasticizer can alter the physical properties of the packaging, such as making it more brittle and susceptible to failure.

Q2: What are the primary factors that influence the migration of this compound?

A2: The migration of this compound is a complex process influenced by several factors, including:

  • Material Composition: The type of polymer, its crystallinity, and the presence of other additives can significantly impact the diffusion rate of this compound.

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the diffusion and migration of this compound.

  • Contact Medium: The chemical nature of the drug product (e.g., polarity, pH) can influence the solubility and partitioning of this compound, thereby affecting its migration.

  • Time: The extent of migration generally increases with the duration of contact between the packaging material and the product.

  • Surface Area to Volume Ratio: A higher surface area to volume ratio of the packaging can lead to a greater potential for migration.

Q3: Which analytical techniques are most suitable for quantifying this compound migration?

A3: Several analytical techniques can be employed to detect and quantify this compound migration. The choice of method often depends on the required sensitivity and the complexity of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for identifying and quantifying volatile and semi-volatile organic compounds like this compound.

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: Suitable for non-volatile compounds and can be adapted for this compound analysis, often requiring derivatization for enhanced detection.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for screening and identifying the presence of this compound on the surface of materials but is less quantitative than chromatographic methods.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of this compound migration.

Observed Problem Potential Cause(s) Suggested Solution(s)
Inconsistent migration results across replicates. 1. Non-homogeneous packaging material.2. Variability in sample storage conditions (temperature, humidity).3. Inconsistent sample preparation or extraction procedure.1. Ensure material samples are taken from the same batch and location.2. Use a calibrated environmental chamber for controlled storage.3. Standardize and validate the extraction protocol.
No detectable this compound migration. 1. Migration level is below the analytical method's limit of detection (LOD).2. The chosen analytical technique is not suitable for this compound.3. The experimental duration is too short.1. Concentrate the sample extract or use a more sensitive instrument (e.g., GC-MS/MS).2. Verify the method's suitability for this compound analysis.3. Extend the duration of the migration study.
Higher than expected migration levels. 1. Inappropriate packaging material selection for the contact medium.2. Elevated storage temperature.3. Presence of co-solvents or other excipients that enhance this compound solubility.1. Re-evaluate material compatibility. Consider alternative polymers or barrier coatings.2. Verify and control storage temperature accurately.3. Investigate potential interactions with other formulation components.

Experimental Protocols

Protocol 1: Quantification of this compound Migration using GC-MS

This protocol outlines a general procedure for determining the amount of this compound that has migrated from a packaging material into a simulant liquid.

1. Materials and Reagents:

  • Packaging material sample (e.g., polymer film).

  • Food simulant or drug formulation placebo.

  • This compound standard (≥99% purity).

  • Hexane (or other suitable solvent), HPLC grade.

  • Internal standard (e.g., deuterated this compound or another suitable compound).

  • Glass vials with PTFE-lined caps.

2. Sample Preparation and Migration Study:

  • Cut the packaging material into defined sizes (e.g., 10 cm²).

  • Place the material sample in a glass vial and add a known volume of the simulant liquid.

  • Seal the vial and incubate at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days).

  • Prepare a control sample with only the simulant liquid.

3. Extraction:

  • After incubation, remove the packaging material.

  • Spike a known amount of the internal standard into the simulant.

  • Perform a liquid-liquid extraction by adding a known volume of hexane, vortexing for 2 minutes, and allowing the layers to separate.

  • Carefully transfer the organic (hexane) layer to a clean vial for analysis.

4. GC-MS Analysis:

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar column (e.g., DB-5ms) is typically suitable.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.

  • MS Parameters: Use Selected Ion Monitoring (SIM) mode for target ions of this compound and the internal standard for enhanced sensitivity and specificity.

5. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the simulant and extract them using the same procedure.

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

Migration_Pathway Diagram 1: this compound Migration Pathway cluster_packaging Packaging Material cluster_product Drug Product Tricaprylin_Bulk This compound within Polymer Matrix Tricaprylin_Surface This compound at Surface Tricaprylin_Bulk->Tricaprylin_Surface 1. Diffusion Product_Interface Product Interface Tricaprylin_Surface->Product_Interface 2. Partitioning Product_Bulk Bulk Product Product_Interface->Product_Bulk 3. Dispersion

Caption: A diagram illustrating the three key stages of this compound migration from packaging to product.

Experimental_Workflow Diagram 2: GC-MS Experimental Workflow Start Start: Sample Preparation Incubation Migration Study Incubation (Controlled T & Time) Start->Incubation Extraction Liquid-Liquid Extraction (with Internal Standard) Incubation->Extraction Analysis GC-MS Analysis (SIM Mode) Extraction->Analysis Quantification Data Analysis & Quantification Analysis->Quantification End End: Report Results Quantification->End

Caption: A flowchart outlining the major steps in the experimental workflow for quantifying this compound migration.

Troubleshooting_Logic Diagram 3: Troubleshooting High Migration rect_node rect_node Start High Migration Detected? Check_Temp Storage Temp Correct? Start->Check_Temp Yes Check_Material Material Compatible? Check_Temp->Check_Material Yes Action_Temp Action: Correct and Monitor Storage Temperature Check_Temp->Action_Temp No Check_Formulation Formulation Interaction? Check_Material->Check_Formulation Yes Action_Material Action: Select Alternative Polymer or Barrier Layer Check_Material->Action_Material No Action_Formulation Action: Reformulate or Conduct Interaction Study Check_Formulation->Action_Formulation Yes End Problem Resolved Check_Formulation->End No Action_Temp->End Action_Material->End Action_Formulation->End

Caption: A decision tree for troubleshooting unexpectedly high levels of this compound migration.

Technical Support Center: Enhancing Tricaprylin Loading in Solid lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the loading capacity of tricaprylin in solid lipid nanoparticles (SLNs).

Troubleshooting Guide

This guide addresses common issues faced during the formulation of this compound-loaded SLNs and provides systematic solutions.

Issue 1: Low this compound Loading Capacity and/or Encapsulation Efficiency

  • Possible Cause 1: Highly Ordered Crystal Structure of Solid Lipid.

    • Explanation: Pure solid lipids tend to form a perfect crystalline structure, which leaves little space to accommodate the liquid this compound molecules, leading to their expulsion during lipid recrystallization.

    • Solution:

      • Transition to Nanostructured Lipid Carriers (NLCs): The most effective strategy is to create a less ordered lipid matrix by blending the solid lipid with a liquid lipid, in this case, this compound itself. This formulation is known as an NLC. The presence of this compound creates imperfections in the crystal lattice, providing more space to encapsulate the liquid lipid.

      • Optimize Solid Lipid to this compound Ratio: Systematically vary the ratio of solid lipid to this compound. Higher proportions of this compound can increase loading but may compromise the solid state of the nanoparticles. A common starting point is a solid lipid to liquid lipid ratio of 70:30.

  • Possible Cause 2: Poor Solubility of this compound in the Solid Lipid Matrix.

    • Explanation: The affinity between the solid lipid and this compound is crucial for effective encapsulation.

    • Solution:

      • Screen Different Solid Lipids: Test a variety of solid lipids with varying chain lengths and chemical structures to find one with better miscibility with this compound. Examples of commonly used solid lipids include Compritol® 888 ATO, Precirol® ATO 5, glyceryl monostearate, and tristearin.

      • Compatibility Study: Before preparing nanoparticles, determine the solubility of this compound in the melted solid lipid. A simple method is to melt the solid lipid and titrate it with this compound until phase separation is observed.

  • Possible Cause 3: Inappropriate Surfactant Type or Concentration.

    • Explanation: Surfactants are critical for stabilizing the lipid nanoparticles and preventing aggregation. The right surfactant can also influence encapsulation efficiency.

    • Solution:

      • Select Appropriate Surfactants: Use a combination of surfactants to achieve a stable formulation. Polysorbates (e.g., Tween® 80) and poloxamers (e.g., Pluronic® F68) are commonly used. The choice of surfactant can significantly impact particle size and stability.

      • Optimize Surfactant Concentration: A low surfactant concentration may not sufficiently cover the nanoparticle surface, leading to aggregation and this compound leakage. Conversely, excessive surfactant can lead to the formation of micelles, which may compete for the encapsulation of this compound.

Issue 2: Particle Aggregation and Instability During Storage

  • Possible Cause 1: Insufficient Surface Stabilization.

    • Explanation: Inadequate surfactant coverage can lead to nanoparticle agglomeration over time.

    • Solution:

      • Increase Surfactant Concentration: Gradually increase the concentration of the surfactant or use a combination of surfactants to provide better steric or electrostatic stabilization.

      • Evaluate Zeta Potential: Measure the zeta potential of the SLN dispersion. A zeta potential value above |±30 mV| generally indicates good colloidal stability.

  • Possible Cause 2: Lipid Polymorphism and Drug Expulsion.

    • Explanation: During storage, the solid lipid matrix can undergo polymorphic transitions to a more stable, highly ordered state, which can lead to the expulsion of the encapsulated this compound.

    • Solution:

      • Formulate as NLCs: As mentioned previously, the disordered structure of NLCs minimizes polymorphic transitions and enhances long-term stability and loading capacity.

      • Storage at Low Temperatures: Storing the SLN dispersion at 4°C can slow down the kinetics of polymorphic transitions.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to enhance the loading capacity of a liquid lipid like this compound in a solid lipid nanoparticle formulation?

A1: The most effective strategy is to formulate Nanostructured Lipid Carriers (NLCs) instead of conventional Solid Lipid Nanoparticles (SLNs). NLCs are composed of a blend of a solid lipid and a liquid lipid (in this case, this compound). This creates a less ordered, imperfect lipid matrix with more space to accommodate the liquid this compound, thereby increasing the loading capacity and preventing its expulsion during storage.

Q2: How do I choose the right solid lipid to mix with this compound?

A2: The choice of solid lipid is critical. You should select a lipid that is miscible with this compound in its molten state. It is advisable to screen several solid lipids, such as Compritol® 888 ATO, Precirol® ATO 5, glyceryl monostearate, or tristearin. A preliminary miscibility study, where you observe the clarity of the molten lipid blend, can guide your selection.

Q3: What role does the surfactant play in this compound loading?

A3: Surfactants are essential for the formation and stability of the nanoparticles. They reduce the interfacial tension between the lipid and aqueous phases during production, leading to smaller and more uniform particles. An optimal concentration of a suitable surfactant or a combination of surfactants ensures a stable dispersion, prevents particle aggregation, and can indirectly improve encapsulation efficiency by providing a stable interface for the lipid matrix to solidify around the this compound.

Q4: Which preparation method is best for high this compound loading?

A4: High-pressure homogenization (HPH) is a widely used and reliable method for producing SLNs and NLCs with high loading capacity. Both hot and cold HPH techniques can be effective. The microemulsion method is another excellent choice, often yielding very small and uniform nanoparticles. The choice of method may also depend on the properties of the drug if one is being co-encapsulated.

Q5: How can I confirm that I have successfully increased the this compound loading?

A5: You need to determine the Encapsulation Efficiency (EE) and Loading Capacity (LC). This typically involves separating the unencapsulated this compound from the nanoparticle dispersion using techniques like ultracentrifugation or centrifugal filtration. The amount of this compound in the nanoparticles and in the supernatant is then quantified using a suitable analytical method like HPLC or GC.

Quantitative Data Summary

Table 1: Formulation Parameters for this compound-Loaded Lipid Nanoparticles

Formulation TypeSolid LipidLiquid Lipid (this compound)Surfactant(s)Key FindingsReference
NLCCompritol® 888 ATOCapryol 90Tween® 80, Transcutol® HP, Soya lecithinHigh drug loading (10.35%) and encapsulation efficiency (97.15%) were achieved.
NLCTristearinThis compoundNot specifiedIncorporation of this compound disturbed the crystal order of tristearin, allowing for improved payloads.
NLCGlyceryl MonostearateCaptex® 355 (Caprylic/Capric Triglyceride)Tween® 80NLCs showed higher loading capacity compared to SLNs.
SLN/NLCTripalmitinThis compound (4:1 w/w)Not specifiedThe combination of solid and liquid lipids resulted in varying emulsion stabilization efficiency.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded NLCs by Hot High-Pressure Homogenization

  • Preparation of the Lipid Phase:

    • Weigh the desired amounts of solid lipid (e.g., Compritol® 888 ATO) and this compound (e.g., in a 7:3 ratio).

    • Heat the mixture 5-10°C above the melting point of the solid lipid until a clear, homogenous molten lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant(s) (e.g., 2.5% w/v Tween® 80) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using an Ultra-Turrax® at 8000 rpm for 5 minutes) to form a coarse oil-in-water pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to a high-pressure homogenizer.

    • Homogenize for 3-5 cycles at a pressure of 500-1500 bar. Maintain the temperature above the lipid's melting point throughout this process.

  • Cooling and NLC Formation:

    • Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring.

    • The lipid will recrystallize, forming the solid matrix of the NLCs with entrapped this compound.

Protocol 2: Characterization of this compound Loading

  • Separation of Free this compound:

    • Place a known amount of the NLC dispersion into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).

    • Centrifuge at high speed (e.g., 10,000 x g for 30 minutes) to separate the aqueous phase containing unencapsulated this compound from the NLCs.

  • Quantification of this compound:

    • Collect the filtrate (aqueous phase).

    • Disrupt the NLCs in the filter unit by adding a suitable solvent (e.g., isopropanol) to release the encapsulated this compound.

    • Quantify the amount of this compound in both the filtrate and the disrupted NLC fraction using a validated analytical method (e.g., HPLC-UV, GC-FID).

  • Calculation of Encapsulation Efficiency (EE) and Loading Capacity (LC):

    • EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100

    • LC (%) = [Weight of Encapsulated this compound / Total Weight of Nanoparticles] x 100

Visualizations

experimental_workflow cluster_phase_prep Phase Preparation cluster_emulsification Emulsification cluster_formation Nanoparticle Formation Lipid_Phase Lipid Phase (Solid Lipid + this compound) Heat above melting point Pre_emulsion Pre-emulsion High-Shear Homogenization Lipid_Phase->Pre_emulsion Aqueous_Phase Aqueous Phase (Water + Surfactant) Heat to same temperature Aqueous_Phase->Pre_emulsion HPH High-Pressure Homogenization (e.g., 500-1500 bar) Pre_emulsion->HPH Cooling Cooling (Ice Bath or Room Temp) HPH->Cooling NLC_Dispersion Final NLC Dispersion Cooling->NLC_Dispersion

Caption: Workflow for NLC preparation via hot high-pressure homogenization.

sln_vs_nlc cluster_sln Solid Lipid Nanoparticle (SLN) cluster_nlc Nanostructured Lipid Carrier (NLC) SLN_core Perfect Crystalline Solid Lipid Matrix Drug_expulsion NLC_core Imperfect Matrix (Solid Lipid + this compound) Drug_entrapped

Caption: Structural comparison of SLN and NLC for this compound loading.

Validation & Comparative

Comparative analysis of tricaprylin versus other MCT oils in ketogenesis.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of recent experimental data reveals that tricaprylin (C8 MCT oil) is significantly more ketogenic than other medium-chain triglyceride (MCT) oils, including tricaprin (B1683028) (C10) and traditional MCT oil blends. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental protocols, and the underlying metabolic pathways.

A pivotal acute crossover study conducted by Vandenberghe et al. (2017) demonstrated that pure this compound leads to a more rapid and pronounced increase in plasma ketone levels compared to other MCTs.[1][2][3][4] The study systematically compared the ketogenic effects of coconut oil, a classic MCT oil (a blend of 55% C8 and 35% C10), pure this compound (>95% C8), and pure tricaprin (>95% C10).[1][2][4]

The findings indicate that C8 is the primary driver of the ketogenic effect observed in mixed MCT oils.[1] The ketogenic effect of C8 is reported to be approximately three times higher than that of C10 and six times higher than lauric acid (C12).[5][6]

Quantitative Comparison of Ketogenic Response

The following tables summarize the key findings from the Vandenberghe et al. (2017) study, illustrating the superior ketogenic potential of this compound.

Table 1: Peak Plasma Ketone Response to Various MCT Oils

Test OilPeak Plasma Ketone Concentration (µmol/L above control)Time to Peak
This compound (C8)~8001.5 - 2 hours
Classic MCT (C8-C10)~5502 - 2.5 hours
Tricaprin (C10)~3005 - 6.5 hours
Coconut Oil~2002 - 2.5 hours

Data extracted from figures in Vandenberghe et al. (2017).[1]

Table 2: Area Under the Curve (AUC) for Total Plasma Ketones Over 8 Hours

Test OilAUC 0-4h (µmol·h/L)AUC 4-8h (µmol·h/L)Total 8h AUC (% increase vs. Control)
This compound (C8)780 ± 4261876 ± 772813% (0-4h), 870% (4-8h)
Classic MCT (C8-C10)550 (approx.)1200 (approx.)Not explicitly stated
Tricaprin (C10)No significant difference from controlSignificantly higher than control (+171%)Not explicitly stated
Coconut OilNo significant difference from controlSignificantly higher than control (+88%)Not explicitly stated

Data presented as mean ± SEM.[1][2]

Experimental Protocols

The primary study utilized a rigorous crossover design to compare the acute ketogenic effects of the different test oils in healthy adults.

Key Experimental Details:
  • Participants: Nine healthy adults (mean age 34 ± 12 years).[1][2][4]

  • Study Design: A crossover design where each participant consumed each of the test oils on separate occasions.[1][2][4]

  • Test Oils:

    • Coconut Oil (3% C8, 5% C10)

    • Classic MCT Oil (55% C8, 35% C10)

    • This compound (C8; >95%)

    • Tricaprin (C10; >95%)

    • Control (vehicle only)

  • Dosage and Administration: Participants received two 20 mL doses of the test oils emulsified in 250 mL of lactose-free skim milk. The first dose was consumed with breakfast, and the second was taken at noon without lunch.[1][2][4]

  • Blood Sampling: Blood samples were collected every 30 minutes over an 8-hour period for the analysis of plasma acetoacetate (B1235776) and β-hydroxybutyrate (β-HB).[1][2][4]

Signaling Pathways and Experimental Workflow

The enhanced ketogenic effect of this compound is attributed to its rapid absorption and metabolism. Medium-chain fatty acids (MCFAs) with shorter chain lengths, like caprylic acid (C8), are more readily transported into the mitochondria for β-oxidation, the process that generates acetyl-CoA for ketogenesis.

Ketogenesis_Pathway This compound This compound (C8) Gut Small Intestine (Hydrolysis) This compound->Gut MCT_Blend Other MCTs (C10, C12) MCT_Blend->Gut Portal_Vein Portal Vein Gut->Portal_Vein Caprylic Acid (C8) & other MCFAs Liver Hepatocyte Portal_Vein->Liver Mitochondria Mitochondria Liver->Mitochondria Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis Ketones Ketone Bodies (AcAc, β-HB) Ketogenesis->Ketones Bloodstream Bloodstream Ketones->Bloodstream

MCT Metabolism and Ketogenesis Pathway

The experimental workflow diagram below outlines the methodology used in the comparative study by Vandenberghe et al. (2017).

Experimental_Workflow cluster_participants Participant Recruitment cluster_protocol Experimental Protocol (Crossover Design) cluster_analysis Data Analysis P 9 Healthy Adults Dosing_Breakfast Dose 1 (20mL oil) with Breakfast P->Dosing_Breakfast Dosing_Noon Dose 2 (20mL oil) at Noon (no lunch) Dosing_Breakfast->Dosing_Noon Blood_Sampling Blood Sampling (every 30 mins for 8h) Dosing_Noon->Blood_Sampling Washout Washout Period Blood_Sampling->Washout Plasma_Analysis Plasma Ketone Analysis (Acetoacetate, β-HB) Blood_Sampling->Plasma_Analysis Repeat Repeat for each Test Oil Washout->Repeat AUC_Calculation AUC Calculation Plasma_Analysis->AUC_Calculation Stats Statistical Comparison AUC_Calculation->Stats

Acute Crossover Study Workflow

References

Unlocking Oral Drug Delivery: A Comparative Guide to Tricaprylin as a Drug Absorption Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the oral bioavailability of poorly permeable drugs is a critical challenge. This guide provides an objective comparison of tricaprylin's efficacy as a drug absorption enhancer against other common alternatives, supported by experimental data. We delve into the mechanisms of action, present quantitative data for comparison, and provide detailed experimental protocols.

Executive Summary

This compound, a triglyceride of caprylic acid (a medium-chain fatty acid), serves as a promising excipient to enhance the oral absorption of a variety of drug molecules. Its mechanism of action is primarily attributed to the in-vivo hydrolysis to caprylic acid, which can modulate intestinal permeability. This guide compares this compound with other widely used absorption enhancers, namely sodium caprate and Labrasol, highlighting their performance based on available in vitro and in vivo data. While direct head-to-head studies are limited, this guide synthesizes existing data to provide a comparative overview to inform formulation development.

Mechanism of Action: How this compound Enhances Drug Absorption

This compound's primary role as an absorption enhancer is realized after its hydrolysis in the small intestine by pancreatic lipase (B570770) into two molecules of caprylic acid and one molecule of monoglyceride.[1] Caprylic acid, a medium-chain fatty acid, is the key active moiety responsible for enhancing drug permeation.

The proposed mechanism involves the transient and reversible opening of tight junctions between intestinal epithelial cells, a pathway known as paracellular transport. This is thought to occur through the modulation of tight junction-associated proteins. Additionally, as a lipid-based excipient, this compound can improve the solubilization of lipophilic drugs, further aiding their absorption.[1]

cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium This compound This compound Caprylic Acid Caprylic Acid This compound->Caprylic Acid Hydrolysis Monoglyceride Monoglyceride This compound->Monoglyceride Hydrolysis Drug Drug Drug_absorbed_para Drug (Paracellular) Drug->Drug_absorbed_para Paracellular Transport Drug_absorbed_trans Drug (Transcellular) Drug->Drug_absorbed_trans Transcellular Transport Pancreatic Lipase Pancreatic Lipase Pancreatic Lipase->this compound TJ Tight Junction (TJ) Caprylic Acid->TJ Modulates TJ proteins Enterocyte1 Enterocyte Enterocyte2 Enterocyte TJ->Drug_absorbed_para Systemic Circulation Systemic Circulation Drug_absorbed_para->Systemic Circulation Absorption Drug_absorbed_trans->Systemic Circulation Absorption Start Start Caco-2 Seeding Seed Caco-2 cells on Transwell inserts Start->Caco-2 Seeding Differentiation Culture for 21-25 days to form a differentiated monolayer Caco-2 Seeding->Differentiation TEER Measurement1 Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Differentiation->TEER Measurement1 Pre-incubation Pre-incubate monolayer with transport buffer TEER Measurement1->Pre-incubation Dosing Add drug formulation (with/without This compound) to apical side Pre-incubation->Dosing Sampling Collect samples from basolateral side at set time points Dosing->Sampling Quantification Quantify drug concentration using LC-MS/MS Sampling->Quantification Papp Calculation Calculate Apparent Permeability Coefficient (Papp) Quantification->Papp Calculation End End Papp Calculation->End Start Start Animal Acclimatization Acclimatize male Sprague-Dawley rats for one week Start->Animal Acclimatization Fasting Fast rats overnight with free access to water Animal Acclimatization->Fasting Dosing Administer drug formulation (with/without this compound) via oral gavage Fasting->Dosing Blood Sampling Collect blood samples from the jugular vein at specified time points Dosing->Blood Sampling Plasma Preparation Centrifuge blood to separate plasma Blood Sampling->Plasma Preparation Drug Quantification Quantify drug concentration in plasma using LC-MS/MS Plasma Preparation->Drug Quantification PK Analysis Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) Drug Quantification->PK Analysis End End PK Analysis->End cluster_TJ Tight Junction Complex Caprylic_Acid Caprylic Acid Claudin Claudin Caprylic_Acid->Claudin Alters localization/ interaction Occludin Occludin Caprylic_Acid->Occludin Alters localization/ interaction Actin Actin Cytoskeleton Caprylic_Acid->Actin Induces reorganization ZO1 ZO-1 Claudin->ZO1 Paracellular_Permeability Increased Paracellular Permeability Claudin->Paracellular_Permeability Occludin->ZO1 Occludin->Paracellular_Permeability ZO1->Actin Links to Actin->Paracellular_Permeability Drug_Absorption Enhanced Drug Absorption Paracellular_Permeability->Drug_Absorption

References

Tricaprylin vs. Corn Oil: A Comparative Guide for Preclinical Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate vehicle is a critical step in the design of preclinical toxicology studies. The vehicle, an inactive substance used to deliver a test compound, should ideally be inert and not interfere with the biological system of the test animal or the toxicological assessment of the compound. Two commonly used lipid-based vehicles for water-insoluble compounds are tricaprylin and corn oil. This guide provides an objective comparison of their performance in preclinical toxicology studies, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a medium-chain triglyceride, and corn oil, a long-chain triglyceride, are both frequently employed as vehicles in oral gavage studies. While corn oil has a long history of use, studies have shown that it can exert biological effects, potentially confounding the interpretation of toxicology data. This compound is often considered a more inert alternative. A comprehensive 2-year study conducted by the National Toxicology Program (NTP) provides a key head-to-head comparison of these two vehicles.

Physicochemical Properties

The differing chemical structures of this compound and corn oil result in distinct physicochemical properties that can influence their behavior as vehicles.

PropertyThis compoundCorn Oil
Synonyms Glyceryl tricaprylate, TrioctanoinMaize oil
Molecular Formula C27H50O6Mixture of triglycerides
Molecular Weight 470.7 g/mol ~860-880 g/mol (average)
Composition Triglyceride of caprylic acid (C8:0)Primarily triglycerides of linoleic acid (C18:2), oleic acid (C18:1), and palmitic acid (C16:0)
Appearance Clear, colorless to pale-yellow liquidClear, light yellow oil
Viscosity Lower than corn oilHigher than this compound
Stability High stability against oxidationProne to oxidation
Solubility Soluble in most organic solvents, insoluble in waterSoluble in most organic solvents, insoluble in water

Comparative Toxicology Data

The following tables summarize key findings from a 2-year gavage study in male F344/N rats conducted by the National Toxicology Program (NTP), which directly compared the effects of this compound and corn oil as vehicles.

Table 1: Survival and Body Weight
ParameterThis compound (10 mL/kg)Corn Oil (10 mL/kg)Saline Control (10 mL/kg)
Survival Rate No significant difference from controlsNo significant difference from controls-
Mean Body Weight Similar to controls throughout the studySlightly higher than controls-
Table 2: Non-Neoplastic Lesions
OrganLesionThis compound (10 mL/kg)Corn Oil (10 mL/kg)
Pancreas Acinar atrophyNo significant increaseSignificant increase
Chronic active inflammationNo significant increaseSignificant increase
Stomach (Forestomach) InflammationNo significant increaseSignificant increase
Epithelial hyperplasiaNo significant increaseSignificant increase
Liver Fatty changeNo significant increaseNo significant increase
Table 3: Neoplastic Lesions
OrganNeoplasmThis compound (10 mL/kg)Corn Oil (10 mL/kg)
Pancreas Acinar adenomaNo significant increaseSignificant dose-related increase
Adrenal Medulla Pheochromocytoma (benign)No significant increaseNo significant increase
Testis Interstitial cell adenomaNo significant increaseNo significant increase

Experimental Protocols

The following is a generalized experimental protocol for a 2-year oral gavage toxicology study, based on the NTP TR-426 report.

Animals and Housing
  • Species: Fischer 344/N rats

  • Sex: Male

  • Supplier: Taconic Farms (Germantown, NY)

  • Age at study start: 4 to 5 weeks

  • Housing: Individually housed in polycarbonate cages with certified hardwood bedding.

  • Environment: Temperature and humidity controlled, 12-hour light/dark cycle.

  • Diet: NIH-07 rat and mouse ration (Zeigler Bros., Inc., Gardners, PA), available ad libitum.

  • Water: Tap water, available ad libitum.

Vehicle Administration
  • Route: Oral gavage

  • Vehicles: this compound (Captex 8000; Abitec Corp.), Corn Oil (Mazola; Best Foods), Saline (0.9%)

  • Dose Volume: 2.5, 5, or 10 mL/kg body weight

  • Frequency: Once daily, 5 days per week

  • Duration: 104 weeks

Clinical Observations and Pathology
  • Observations: Animals were observed twice daily for morbidity and mortality. Clinical findings were recorded weekly.

  • Body Weight: Weighed weekly for the first 13 weeks and every 4 weeks thereafter.

  • Necropsy: A complete necropsy was performed on all animals.

  • Histopathology: Tissues were preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.

Visualizing the Process

Logical Workflow for Vehicle Selection

Vehicle_Selection cluster_considerations Key Considerations A Start: Need for Preclinical Toxicology Study B Test Compound Properties A->B D Selection of Potential Vehicles B->D Solubility, Stability C Route of Administration C->D e.g., Oral, Dermal, IV E Physicochemical Compatibility D->E F Biological Inertness E->F Solubility & Stability Confirmed G Historical Control Data F->G Review Literature & Internal Data H Final Vehicle Selection G->H Inertness Profile Assessed I Proceed to Toxicology Study H->I

Caption: A flowchart outlining the key decision points in selecting a vehicle for a preclinical toxicology study.

Experimental Workflow for a Gavage Toxicology Study

Gavage_Workflow A Animal Acclimation B Randomization into Groups A->B C Daily Dosing (Oral Gavage) - Test Compound in Vehicle - Vehicle Control (this compound or Corn Oil) - Saline Control B->C D In-life Observations - Clinical Signs - Body Weight - Food Consumption C->D Daily E Terminal Necropsy D->E At Study Termination F Tissue Collection & Preservation E->F G Histopathological Examination F->G H Data Analysis & Interpretation G->H

In vivo performance of tricaprylin-based formulations compared to aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, formulating poorly water-soluble drugs presents a significant challenge. A new analysis of experimental data demonstrates that tricaprylin-based formulations consistently enhance the in vivo performance of these drugs compared to traditional aqueous solutions. This comprehensive guide delves into the comparative data, experimental methodologies, and underlying biological mechanisms that contribute to this improved bioavailability.

This compound, a medium-chain triglyceride, serves as a lipid-based vehicle that can significantly improve the oral absorption of lipophilic drug candidates. By leveraging the body's natural lipid absorption pathways, these formulations can lead to greater drug exposure and potentially enhanced therapeutic efficacy.

Enhanced Bioavailability with this compound-Based Formulations: A Quantitative Look

A review of preclinical studies reveals a marked improvement in key pharmacokinetic parameters when poorly water-soluble drugs are formulated with this compound or similar lipid-based systems compared to aqueous suspensions. The data consistently shows an increase in both the maximum plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve - AUC).

For instance, a study investigating the oral delivery of the anti-HIV drug nevirapine (B1678648), a highly lipophilic compound, in a self-emulsifying drug delivery system (SEDDS) containing medium-chain fatty acids, demonstrated a significant enhancement in bioavailability. The bioavailability of nevirapine from the SEDDS was 2.69 times higher than that of the marketed aqueous suspension[1]. This improvement is attributed to the enhanced solubilization and absorption of the drug via both portal and intestinal lymphatic routes[1].

Similarly, a study on the antihistamine cinnarizine, a drug known for its poor water solubility, found that a lipid-based formulation led to a 2-fold increase in bioavailability in rats compared to an aqueous suspension[2][3]. These findings underscore the potential of lipid-based systems to overcome the absorption challenges associated with hydrophobic drugs.

DrugFormulationAnimal ModelKey Findings
Nevirapine Self-Emulsifying Drug Delivery System (SEDDS) with medium-chain fatty acidsRatBioavailability was 2.69-fold higher than the marketed aqueous suspension.[1]
Cinnarizine Lipid-Based Drug Delivery SystemRat2-fold increase in bioavailability compared to an aqueous suspension.[2][3]
Halofantrine (B180850) Microemulsion preconcentrate with medium-chain glyceridesDogDemonstrated significant intestinal lymphatic transport (5.0% of dose), a pathway that bypasses first-pass metabolism.[4]

Table 1: Comparative In Vivo Performance of Lipid-Based Formulations vs. Aqueous Solutions for Poorly Water-Soluble Drugs.

The Mechanism: Leveraging Lymphatic Transport

The superior performance of this compound-based formulations is largely due to their ability to facilitate drug absorption through the intestinal lymphatic system. This pathway is a crucial route for the absorption of dietary fats and highly lipophilic compounds[5][6][7][8].

When a drug is formulated in this compound, it is processed in the small intestine in a manner similar to dietary fats. The this compound is hydrolyzed, and the drug becomes associated with the formation of chylomicrons within the intestinal enterocytes. These chylomicrons, which are large lipoprotein particles, are then exocytosed into the lymphatic circulation[5][7].

By entering the lymphatic system, the drug bypasses the portal circulation and the liver's first-pass metabolism, a major hurdle for many orally administered drugs[5][7]. This direct entry into the systemic circulation via the thoracic duct can lead to significantly higher bioavailability.

G Figure 1: Experimental Workflow for Comparative In Vivo Pharmacokinetic Study cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing animal_prep Animal Preparation (e.g., Male Sprague-Dawley Rats, 250-300g) Fasting overnight (12h) with free access to water grouping Randomly divide into two groups animal_prep->grouping group1 Group 1: This compound Formulation (Oral Gavage, e.g., 10 mL/kg) grouping->group1 group2 Group 2: Aqueous Suspension (Oral Gavage, e.g., 10 mL/kg) grouping->group2 blood_sampling Blood Sampling (Retro-orbital plexus or tail vein) Timepoints: 0, 0.5, 1, 2, 4, 6, 8, 12, 24h group1->blood_sampling group2->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis Bioanalysis (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax) bioanalysis->pk_analysis

Caption: A typical experimental workflow for comparing the in vivo performance of different drug formulations.

Detailed Experimental Protocols

To ensure the reproducibility and validity of comparative in vivo studies, a standardized experimental protocol is crucial. The following outlines a typical methodology used in rat models.

Animals: Male Sprague-Dawley rats, weighing between 250-300g, are commonly used. The animals are housed in controlled conditions with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Prior to the experiment, rats are fasted overnight (approximately 12 hours) with free access to water to minimize variability in gastrointestinal conditions[9].

Formulation Preparation:

  • This compound-based Formulation: The poorly water-soluble drug is dissolved in this compound to a specific concentration. Gentle heating and vortexing may be applied to ensure complete dissolution.

  • Aqueous Suspension: The drug is suspended in an aqueous vehicle, often containing a suspending agent like 0.5% w/v sodium carboxymethyl cellulose, to ensure uniform dispersion.

Dosing: The formulations are administered orally via gavage at a specified dose (e.g., 10 mg/kg). The volume administered is typically kept consistent across groups (e.g., 10 mL/kg)[5][9].

Blood Sampling: Blood samples (approximately 0.3 mL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the retro-orbital plexus or tail vein into heparinized tubes[9].

Plasma Analysis: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis. The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS)[10].

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum concentration (Tmax). These parameters are then compared between the this compound formulation and the aqueous suspension groups to assess the relative bioavailability.

G Figure 2: Signaling Pathway of Drug Absorption via Chylomicron Formation cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation drug_lipid Drug in this compound hydrolysis Pancreatic Lipase Hydrolysis drug_lipid->hydrolysis Digestion micelle Mixed Micelles (Drug, Monoglycerides, Fatty Acids, Bile Salts) hydrolysis->micelle er Endoplasmic Reticulum (ER) micelle->er Passive Diffusion resynthesis Re-esterification to Triglycerides er->resynthesis pre_chylomicron Pre-chylomicron Assembly resynthesis->pre_chylomicron apob48 ApoB48 Synthesis mtp Microsomal Triglyceride Transfer Protein (MTP) apob48->mtp mtp->pre_chylomicron Lipidation of ApoB48 golgi Golgi Apparatus pre_chylomicron->golgi Transport chylomicron Mature Chylomicron golgi->chylomicron Maturation exocytosis Exocytosis chylomicron->exocytosis lymphatics Lymphatic System (Lacteals) exocytosis->lymphatics thoracic_duct Thoracic Duct lymphatics->thoracic_duct systemic_circ Systemic Circulation thoracic_duct->systemic_circ

Caption: The pathway of lipophilic drug absorption facilitated by chylomicron formation in the small intestine.

Conclusion

The evidence strongly supports the use of this compound-based formulations as a superior alternative to aqueous solutions for the oral delivery of poorly water-soluble drugs. The ability of these lipid-based systems to enhance bioavailability by promoting lymphatic transport and bypassing first-pass metabolism offers a significant advantage in drug development. For researchers and scientists working to bring new therapies to market, leveraging this compound and other lipid-based delivery systems can be a key strategy for success.

References

Head-to-head study of tricaprylin and tricaprin on plasma ketone levels.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the ketogenic effects of tricaprylin (C8) and tricaprin (B1683028) (C10), two medium-chain triglycerides (MCTs), reveals significant differences in their ability to elevate plasma ketone bodies. This guide provides a detailed comparison based on experimental data, offering insights for researchers, scientists, and drug development professionals in the field of ketogenic therapies.

Quantitative Data Summary

An acute crossover study in healthy adults directly compared the ketogenic effects of various MCTs, including this compound and tricaprin.[1][2][3][4] The following table summarizes the key quantitative findings regarding plasma ketone levels after the administration of this compound (C8) and tricaprin (C10).

ParameterThis compound (C8)Tricaprin (C10)Control (CTL)Key Findings
Total Plasma Ketones AUC (0-4h) (µmol·h/L) 780 ± 426Not significantly different from CTL-This compound showed a significantly higher ketogenic effect in the first 4 hours post-ingestion.[1][2][3]
Total Plasma Ketones AUC (4-8h) (µmol·h/L) 1876 ± 772Significantly higher than CTL (+171%)-Both MCTs increased ketones in the later phase, but this compound's effect was substantially greater.[1][2][3]
Day-long Mean Plasma Ketones (µmol/L above CTL) +295 ± 155--This compound was identified as the most ketogenic of the tested oils over an 8-hour period.[1][2][3]
Peak Plasma Ketones ~900 µmol/LSignificantly lower than C8-This compound led to a much higher peak in plasma ketone concentrations.[1]

Data presented as mean ± SEM or as described in the source study. AUC refers to the area under the curve.

Experimental Protocols

The data presented is based on a crossover study involving healthy adults.[1][2][3] The detailed methodology is as follows:

Study Design:

  • A crossover design was employed with 9 healthy adult participants (mean age 34 ± 12 years).[1][2][3]

  • Each participant underwent metabolic study days for each test oil, including this compound (>95% C8), tricaprin (>95% C10), and a control (milk vehicle only).[1][2][3]

Dosing and Administration:

  • Participants received two 20 mL doses of the test oils.[1][2][3]

  • The oils were prepared as an emulsion in 250 mL of lactose-free skim milk.[1][2][3]

  • The first dose was consumed with breakfast, and the second dose was taken at noon without an accompanying meal.[1][2][3]

Blood Sampling and Analysis:

  • Blood samples were collected every 30 minutes over an 8-hour period.[1][2][3]

  • Plasma was analyzed for acetoacetate (B1235776) and β-hydroxybutyrate (β-HB) levels to determine total ketone concentrations.[1][2][3]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Participant Recruitment & Screening cluster_1 Study Design cluster_2 Intervention Protocol (per test day) cluster_3 Data Collection & Analysis p1 9 Healthy Adults s1 Crossover Design p1->s1 s2 Test Oils: This compound (C8) Tricaprin (C10) Control (CTL) s1->s2 Involving i1 Dose 1 (20mL oil in milk) with Breakfast s2->i1 i2 Dose 2 (20mL oil in milk) at Noon (no meal) i1->i2 4 hours later d1 Blood Sampling (every 30 mins for 8h) i2->d1 d2 Plasma Analysis for: Acetoacetate β-hydroxybutyrate d1->d2 d3 Calculate Total Ketones d2->d3 G cluster_ingestion Ingestion & Digestion cluster_absorption Absorption & Transport cluster_metabolism Hepatic Metabolism cluster_circulation Circulation MCT This compound (C8) or Tricaprin (C10) Lipase Pancreatic Lipase MCT->Lipase MCFA Medium-Chain Fatty Acids (Caprylic or Capric Acid) Lipase->MCFA Portal Portal Vein to Liver MCFA->Portal Direct Absorption BetaOx Mitochondrial β-oxidation Portal->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Ketogenesis Ketogenesis AcetylCoA->Ketogenesis Ketones Ketone Bodies (Acetoacetate, β-HB) Ketogenesis->Ketones Plasma Plasma Ketone Levels Ketones->Plasma Release into Bloodstream

References

A Comparative Guide to Validating Analytical Methods for Tricaprylin Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of tricaprylin in plasma is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. This guide provides a comprehensive comparison of two primary analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for this purpose. The information is supported by synthesized experimental data and detailed protocols to aid in the selection and implementation of the most suitable method.

Comparison of Analytical Methods

The choice between LC-MS/MS and GC-MS for this compound analysis depends on whether the goal is to quantify the intact triglyceride or to determine its fatty acid profile. LC-MS/MS is adept at analyzing the intact this compound molecule without the need for derivatization, offering high throughput and specificity. In contrast, GC-MS excels at providing a detailed fatty acid profile of triglycerides after hydrolysis and derivatization.

Table 1: Comparison of LC-MS/MS and GC-MS for this compound Analysis

FeatureLC-MS/MSGC-MS
Analyte Form Intact this compoundFatty Acid Methyl Esters (FAMEs) after hydrolysis and derivatization
Sample Preparation Protein precipitation followed by liquid-liquid or solid-phase extractionSaponification (hydrolysis), extraction, and derivatization
Throughput HighModerate
Sensitivity High (pg/mL to ng/mL range)High (ng/mL range)
Specificity High, based on precursor and product ion transitionsHigh, based on retention time and mass spectra of FAMEs
Information Obtained Concentration of intact this compoundFatty acid composition of triglycerides
Instrumentation Cost HigherLower

Quantitative Performance Data

The following tables summarize the typical validation parameters for LC-MS/MS and GC-MS methods for the quantification of triglycerides or their constituent fatty acids in plasma. While specific data for this compound is not available in a direct comparative study, these values represent expected performance based on similar analytes.

Table 2: Typical Validation Parameters for LC-MS/MS Quantification of Intact this compound in Plasma

Validation ParameterTypical PerformanceAcceptance Criteria (FDA/EMA)
Linearity (r²) ≥ 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mLSignal-to-Noise Ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20%
Accuracy (% Bias) Within ± 10%Within ± 15% (± 20% at LLOQ)
Precision (% CV) ≤ 10%≤ 15% (≤ 20% at LLOQ)
Recovery 85 - 105%Consistent and reproducible
Matrix Effect MinimalCV of matrix factor ≤ 15%

Table 3: Typical Validation Parameters for GC-MS Quantification of Caprylic Acid (from this compound) in Plasma

Validation ParameterTypical PerformanceAcceptance Criteria (FDA/EMA)
Linearity (r²) ≥ 0.990≥ 0.99
Lower Limit of Quantification (LLOQ) 5 - 50 ng/mLSignal-to-Noise Ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20%
Accuracy (% Bias) Within ± 15%Within ± 15% (± 20% at LLOQ)
Precision (% CV) ≤ 15%≤ 15% (≤ 20% at LLOQ)
Recovery 80 - 110%Consistent and reproducible
Derivatization Efficiency > 90%Consistent and reproducible

Experimental Workflows and Logical Relationships

A general workflow for bioanalytical method validation is crucial to ensure the reliability and reproducibility of the obtained data.[1][2]

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_2 Sample Analysis dev_start Define Analyte & Matrix dev_lit Literature Search dev_start->dev_lit dev_inst Select Instrument (LC-MS/MS or GC-MS) dev_lit->dev_inst dev_prep Optimize Sample Preparation dev_inst->dev_prep dev_chrom Optimize Chromatography dev_prep->dev_chrom dev_ms Optimize MS Detection dev_chrom->dev_ms val_select Selectivity & Specificity dev_ms->val_select val_lin Linearity & Range val_acc_prec Accuracy & Precision val_lloq LLOQ val_rec Recovery & Matrix Effect val_stab Stability sa_cal Calibration Curve val_stab->sa_cal sa_qc Quality Control Samples sa_unknown Analyze Unknown Samples sa_data Data Processing & Reporting

Bioanalytical Method Validation Workflow

The metabolic fate of this compound in the body involves its hydrolysis into glycerol (B35011) and caprylic acid, which are then absorbed and enter their respective metabolic pathways.

This compound Metabolic Pathway This compound This compound (in Small Intestine) hydrolysis Hydrolysis (Pancreatic Lipase) This compound->hydrolysis glycerol Glycerol hydrolysis->glycerol caprylic_acid Caprylic Acid hydrolysis->caprylic_acid absorption Absorption (Enterocytes) glycerol->absorption caprylic_acid->absorption portal_vein Portal Vein to Liver absorption->portal_vein glycolysis Glycolysis / Gluconeogenesis portal_vein->glycolysis Glycerol beta_oxidation Beta-Oxidation portal_vein->beta_oxidation Caprylic Acid acetyl_coa Acetyl-CoA glycolysis->acetyl_coa beta_oxidation->acetyl_coa krebs_cycle Krebs Cycle acetyl_coa->krebs_cycle atp ATP (Energy) krebs_cycle->atp

Metabolic Pathway of this compound

Experimental Protocols

LC-MS/MS Method for Intact this compound

This protocol outlines a method for the direct quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., d5-tricaprylin in methanol).

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of n-hexane, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper hexane (B92381) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (50:50, v/v)

  • Gradient: Start with 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (e.g., [M+NH4]+) → Product ion

    • Internal Standard: Precursor ion → Product ion

  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

GC-MS Method for Caprylic Acid (from this compound)

This protocol involves the hydrolysis of this compound to its constituent fatty acid, caprylic acid, followed by derivatization and GC-MS analysis.

1. Sample Preparation (Saponification, Extraction, and Derivatization)

  • To 100 µL of plasma, add an internal standard (e.g., deuterated caprylic acid).

  • Add 1 mL of 2% methanolic potassium hydroxide.

  • Heat at 60°C for 30 minutes to hydrolyze the this compound.

  • Cool the sample and acidify with 0.5 mL of 6 M HCl.

  • Extract the fatty acids with 2 mL of n-hexane. Vortex and centrifuge.

  • Transfer the hexane layer to a new tube and evaporate to dryness.

  • To the dried extract, add 50 µL of a derivatizing agent (e.g., BF3-methanol or MSTFA) and heat at 60°C for 15 minutes to form fatty acid methyl esters (FAMEs).

  • Evaporate the reagent and reconstitute the FAMEs in 100 µL of hexane.

2. GC Conditions

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

3. MS Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of caprylic acid methyl ester and the internal standard.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

References

Comparative study on the skin penetration of tricaprylin and other emollients.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the skin penetration properties of tricaprylin and other commonly used emollients. The information is compiled from scientific literature to assist in the selection of appropriate vehicles for topical and transdermal formulations. While direct quantitative comparative studies on this compound's penetration are limited, this guide synthesizes available data on this compound, related medium-chain triglycerides, and other emollients to provide a comprehensive analysis.

Executive Summary

This compound, a triglyceride derived from caprylic acid, is recognized for its emollient and skin-conditioning properties. It is also known to enhance the penetration of other active pharmaceutical ingredients.[1][2] This guide explores its characteristics in the context of other emollients such as isopropyl myristate and mineral oil. The subsequent sections provide a detailed comparison based on available data, experimental methodologies for assessing skin penetration, and insights into the potential signaling pathways involved.

Data Presentation: Emollient Skin Penetration Comparison

Due to the limited availability of direct comparative studies on the skin penetration of this compound, this table includes data on the closely related caprylic/capric triglyceride as a surrogate, alongside other common emollients. It is important to note that while structurally similar, their penetration characteristics may differ.

EmollientVehicle/Study TypeKey FindingsQuantitative Data (where available)Reference
This compound In combination with ethanol (B145695) for tegafur (B1684496) deliveryEnhanced the skin permeation of tegafur.Flux values were reported for the combination, not for this compound alone.[3]
Caprylic/Capric Triglyceride Differential Scanning Calorimetry (DSC) on human stratum corneumDid not significantly alter the phase-transition temperatures and enthalpies of stratum corneum lipids, unlike mineral oil and isopropyl myristate.[4]No direct flux data presented in this study.[4]
Caprylic/Capric Triglyceride General Skincare LiteratureDescribed as rapidly penetrating the skin to provide moisturization and enhance the penetration of other active ingredients.[5][6][7]Qualitative descriptions of rapid penetration.[5][6][7]
Isopropyl Myristate DSC on human stratum corneumCaused a reduction in the enthalpy and a decrease in the phase-transition temperatures of stratum corneum lipids, suggesting fluidization of the lipid lamellae.[4]Permeability coefficient for naproxen (B1676952): 36.2 x 10⁻⁴ cm h⁻¹ (as a penetration enhancer).[8][4][8]
Mineral Oil (Liquid Paraffin) DSC on human stratum corneumCaused a reduction in the enthalpy and a decrease in the phase-transition temperatures of stratum corneum lipids.[4]Showed a reduction in transepidermal water loss (TEWL), indicating occlusivity.[9][4][9]
Vegetable Oils (Jojoba, Soybean, Almond, Avocado) In vivo Laser Scanning MicroscopyPenetrated into the upper layers of the stratum corneum, comparable to paraffin (B1166041) oil.[10]Penetration observed up to 6-8 µm into the stratum corneum.[10][10]

Experimental Protocols

In Vitro Skin Permeation using Franz Diffusion Cells

This method is a standard for assessing the percutaneous absorption of substances.

1. Skin Membrane Preparation:

  • Excised human or animal (e.g., porcine) skin is used. The skin can be full-thickness or dermatomed to a specific thickness (typically 200-500 µm).[11]

  • The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[11]

2. Receptor Fluid:

  • The receptor chamber is filled with a physiologically relevant fluid, such as phosphate-buffered saline (PBS) at pH 7.4, to maintain the viability of the skin tissue.[11]

  • The receptor fluid is continuously stirred and maintained at a constant temperature, typically 32°C, to mimic physiological conditions.[8]

3. Application of Test Substance:

  • A known quantity of the emollient (or a formulation containing it) is applied to the surface of the stratum corneum in the donor chamber.

4. Sampling and Analysis:

  • At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh fluid to maintain sink conditions.

  • The concentration of the permeated substance in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

5. Data Calculation:

  • The cumulative amount of the substance permeated per unit area is plotted against time.

  • The steady-state flux (Jss) is determined from the linear portion of the curve.

  • The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the substance in the donor compartment.

Tape Stripping

This technique is used to quantify the amount of a substance that has penetrated into the stratum corneum.

1. Application and Removal of Tapes:

  • Following the application of the test emollient for a specified duration, adhesive tapes (e.g., D-Squame®) are sequentially applied to the treated skin area with consistent pressure and then rapidly removed.[11]

2. Extraction:

  • The substance of interest is extracted from each tape strip using a suitable solvent.

3. Quantification:

  • The amount of the substance in the extract from each tape is quantified using an appropriate analytical method (e.g., HPLC).

  • The amount of stratum corneum removed on each tape can be determined by methods such as protein quantification (e.g., BCA assay) to normalize the penetration data.[11]

4. Penetration Profile:

  • A penetration profile is constructed by plotting the amount of substance per unit area against the cumulative amount of stratum corneum removed.

Confocal Laser Scanning Microscopy (CLSM)

CLSM is a non-invasive imaging technique used to visualize the distribution of fluorescently-labeled substances within the skin layers.

1. Sample Preparation:

  • The emollient is labeled with a fluorescent probe.

  • The labeled emollient is applied to the surface of excised skin.

2. Imaging:

  • The skin sample is mounted on the microscope stage.

  • The CLSM scans the skin sample with a laser beam at the excitation wavelength of the fluorophore.

  • Optical sections (images at different depths) of the skin are captured.

3. Analysis:

  • The images provide a visual representation of the penetration depth and pathway (e.g., intercellular, transcellular, follicular) of the emollient.

  • Semi-quantitative analysis can be performed by measuring the fluorescence intensity at different depths within the skin.[12]

Mandatory Visualization

Experimental Workflow for Skin Penetration Studies

experimental_workflow cluster_prep Preparation cluster_methods Penetration Assessment Methods cluster_analysis Data Analysis Skin Membrane Preparation Skin Membrane Preparation Emollient Application Emollient Application Skin Membrane Preparation->Emollient Application Franz Diffusion Cells Franz Diffusion Cells Emollient Application->Franz Diffusion Cells Tape Stripping Tape Stripping Emollient Application->Tape Stripping Confocal Microscopy (CLSM) Confocal Microscopy (CLSM) Emollient Application->Confocal Microscopy (CLSM) Quantitative Analysis (Flux, Kp) Quantitative Analysis (Flux, Kp) Franz Diffusion Cells->Quantitative Analysis (Flux, Kp) Stratum Corneum Distribution Stratum Corneum Distribution Tape Stripping->Stratum Corneum Distribution Visualization of Penetration Visualization of Penetration Confocal Microscopy (CLSM)->Visualization of Penetration

Caption: Workflow for in vitro skin penetration assessment.

Signaling Pathway: PPARα Activation by Triglyceride Emollients

PPARa_Signaling Triglyceride Emollient (e.g., this compound) Triglyceride Emollient (e.g., this compound) Fatty Acids Fatty Acids Triglyceride Emollient (e.g., this compound)->Fatty Acids Metabolism by skin enzymes PPARα Activation PPARα Activation Fatty Acids->PPARα Activation Ligand Binding Keratinocyte Differentiation Keratinocyte Differentiation PPARα Activation->Keratinocyte Differentiation Upregulates genes (e.g., involucrin, loricrin) Lipid Synthesis Lipid Synthesis PPARα Activation->Lipid Synthesis Upregulates genes for ceramide & cholesterol synthesis Improved Barrier Function Improved Barrier Function Keratinocyte Differentiation->Improved Barrier Function Lipid Synthesis->Improved Barrier Function

Caption: PPARα signaling pathway in skin barrier enhancement.

Discussion

The available data suggests that medium-chain triglycerides like this compound and caprylic/capric triglyceride are effective emollients that can readily penetrate the stratum corneum and may enhance the delivery of other molecules.[1][5] Their mechanism of action on the skin barrier may be linked to the activation of peroxisome proliferator-activated receptor alpha (PPARα). Fatty acids, the metabolic products of triglycerides in the skin, are known ligands for PPARα.[13] Activation of PPARα in keratinocytes has been shown to stimulate cellular differentiation and the synthesis of key barrier lipids such as ceramides (B1148491) and cholesterol.[13][14] This leads to an overall improvement in the skin's barrier function.

In comparison, emollients like isopropyl myristate and mineral oil appear to enhance penetration by disrupting the organized structure of the stratum corneum lipids, as indicated by the reduction in their phase-transition temperatures.[4] While effective in enhancing penetration, this mechanism may also lead to a temporary compromise of the skin barrier.

Vegetable oils, which are composed of a variety of triglycerides, have been shown to penetrate the upper layers of the stratum corneum.[10] Their effect on the skin barrier can be attributed to their fatty acid composition.

Conclusion

References

Efficacy of Tricaprylin in Alzheimer's Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of tricaprylin versus a placebo in preclinical models of Alzheimer's disease (AD). The information is compiled from multiple studies investigating this compound and other medium-chain triglycerides (MCTs) that share its primary active component, caprylic acid, and its core mechanism of inducing ketosis.

Abstract

This compound, a medium-chain triglyceride, is emerging as a potential therapeutic agent for Alzheimer's disease by providing an alternative energy source to the brain in the form of ketone bodies. Preclinical studies in various animal models of AD suggest that this compound and related MCTs can ameliorate cognitive deficits. While direct head-to-head comparisons with placebo in a single, comprehensive study covering all pathological hallmarks are limited, a synthesis of available data indicates potential benefits in reducing amyloid-beta and tau pathology, and improving synaptic health. This guide summarizes the quantitative data from these studies, details the experimental protocols employed, and visualizes the key signaling pathways and experimental workflows.

Comparative Efficacy Data

The following tables summarize quantitative data from studies investigating the effects of this compound or related ketogenic interventions compared to control/placebo groups in animal models of Alzheimer's disease.

Table 1: Effects of this compound/MCTs on Cognitive Function in AD Animal Models

Animal ModelTreatment GroupCognitive TestKey FindingsReference
High-Fat Diet Induced Cognitive Decline (Mouse)This compound (TC8)Novel Object Recognition Test (NORT), Object Location Test (OLT)Significantly attenuated cognitive decline compared to control.[1][2][1]
3xTg-AD and 5xFAD (Mouse)10% MCT-supplemented dietMorris Water MazeImproved hippocampal-dependent spatial learning and memory.[3][4][3][4]
Aged Rats (21 months)MCT8 (Caprylic Acid) SupplementationSocial Recognition TestIncreased social recognition memory.[5][5][6]
3xTgAD (Mouse)Ketone Ester DietLearning and Memory TestsSubtle improvements in performance on learning and memory tasks.[7][7]

Table 2: Effects of this compound/MCTs on Neuropathology in AD Animal Models

Animal ModelTreatment GroupNeuropathological MarkerKey FindingsReference
C. elegans model of ADCaprylic AcidAmyloid-β AggregationReduced Aβ aggregation.[8][9][8][9]
3xTgAD (Mouse)Ketone Ester DietAmyloid-β DepositionDecreased Aβ deposition in the hippocampus and amygdala.[7][7]
3xTgAD (Mouse)Ketone Ester DietHyperphosphorylated TauReduced levels of hyperphosphorylated tau in the hippocampus, amygdala, and cortex.[7][7]

Table 3: Effects of this compound/MCTs on Synaptic Plasticity in AD Animal Models

Animal ModelTreatment GroupSynaptic Marker/FunctionKey FindingsReference
3xTg-AD and 5xFAD (Mouse)10% MCT-supplemented dietDendritic Spine DensityIncreased dendritic spine density in hippocampal neurons.[3][4][3][4]
Aged Rats (21 months)MCT8 (Caprylic Acid) SupplementationSynaptophysinIncreased expression of the synaptic vesicle protein synaptophysin.[5][6][5][6]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison tables.

Animal Models and Drug Administration
  • Animal Models: Commonly used transgenic mouse models of Alzheimer's disease include the 3xTg-AD (harboring mutations in APP, PSEN1, and MAPT genes), 5xFAD (with five familial AD mutations in APP and PSEN1), and APP/PS1 mice. Aged rodents are also used to model age-related cognitive decline.

  • This compound Administration: this compound is typically administered orally. This can be done through:

    • Oral Gavage: A precise volume of this compound, often dissolved in a vehicle like corn oil, is delivered directly into the stomach using a gavage needle. Dosages in mouse studies can range, but a common dose is around 250 mg/mouse.[2]

    • Dietary Supplementation: this compound or a general MCT mix is incorporated directly into the rodent chow at a specified percentage (e.g., 10% of the diet).[3][4]

  • Placebo Group: The control group typically receives the vehicle (e.g., corn oil) via oral gavage or a diet with a calorically equivalent amount of a non-ketogenic fat (e.g., sunflower oil) in place of the MCT supplement.

Behavioral Testing: Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.[10][11][12][13][14]

  • Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.

  • Acquisition Phase: Mice are placed in the pool from different starting positions and must learn to find the hidden platform. The time taken to find the platform (escape latency) is recorded over several days.

  • Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Data Analysis: A reduction in escape latency during the acquisition phase and a greater percentage of time spent in the target quadrant during the probe trial indicate improved spatial learning and memory.

Neuropathology Assessment: Immunohistochemistry

Immunohistochemistry is used to visualize and quantify amyloid-β plaques and hyperphosphorylated tau in brain tissue.[15][16][17]

  • Tissue Preparation: Mice are euthanized, and their brains are collected, fixed (e.g., in 4% paraformaldehyde), and sectioned.

  • Staining: Brain sections are incubated with primary antibodies specific for Aβ (e.g., 6E10 or 4G8) or phosphorylated tau (e.g., AT8).

  • Visualization: A secondary antibody conjugated to an enzyme or fluorophore is used to detect the primary antibody, allowing for visualization under a microscope.

  • Quantification: The plaque burden or the number of tau-positive neurons is quantified using image analysis software.

Synaptic Plasticity Assessment: Long-Term Potentiation (LTP)

LTP is a measure of the strengthening of synapses and is considered a cellular correlate of learning and memory.

  • Slice Preparation: The hippocampus is dissected from the mouse brain and cut into thin slices.

  • Electrophysiological Recording: An electrode is placed in the Schaffer collateral pathway to stimulate the axons, and a recording electrode is placed in the CA1 region to measure the postsynaptic response (field excitatory postsynaptic potential or fEPSP).

  • LTP Induction: A high-frequency stimulation protocol is delivered to induce LTP.

  • Data Analysis: A sustained increase in the fEPSP slope after the high-frequency stimulation indicates successful LTP induction. The magnitude of this potentiation can be compared between treatment and placebo groups.

Visualizations

Signaling Pathways and Experimental Workflows

Tricaprylin_Mechanism cluster_ingestion Oral Administration cluster_metabolism Metabolism cluster_brain Brain This compound This compound (MCT) Caprylic_Acid Caprylic Acid (C8) This compound->Caprylic_Acid Hydrolysis in Gut Ketone_Bodies Ketone Bodies (β-hydroxybutyrate) Caprylic_Acid->Ketone_Bodies Hepatic Ketogenesis Alternative_Energy Alternative Energy Source for Neurons Ketone_Bodies->Alternative_Energy Crosses BBB Neuroprotection Neuroprotective Effects Alternative_Energy->Neuroprotection

Proposed Mechanism of Action for this compound.

Experimental_Workflow cluster_animal Animal Model cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment AD_Model Alzheimer's Disease Animal Model (e.g., 3xTg-AD) Tricaprylin_Group This compound AD_Model->Tricaprylin_Group Placebo_Group Placebo AD_Model->Placebo_Group Cognitive Cognitive Testing (Morris Water Maze) Tricaprylin_Group->Cognitive Pathology Neuropathology (Immunohistochemistry) Tricaprylin_Group->Pathology Synaptic Synaptic Plasticity (LTP) Tricaprylin_Group->Synaptic Placebo_Group->Cognitive Placebo_Group->Pathology Placebo_Group->Synaptic

General Experimental Workflow for Preclinical Efficacy Studies.

Conclusion

The available preclinical evidence suggests that this compound holds promise as a therapeutic agent for Alzheimer's disease. By inducing a state of mild ketosis, it appears to provide an alternative energy source for the brain, which may, in turn, lead to improved cognitive function, reduced neuropathological burden, and enhanced synaptic health. However, it is important to note that some studies on broader MCTs suggest that the beneficial effects may not be solely dependent on ketone production, indicating that other mechanisms may also be at play.

While the data presented in this guide are encouraging, there is a clear need for more direct, comprehensive preclinical studies that compare this compound to a placebo in well-established Alzheimer's disease animal models, assessing a wide range of cognitive, pathological, and synaptic endpoints within a single study. Such research would provide a more definitive understanding of this compound's efficacy and its precise mechanisms of action in the context of Alzheimer's disease.

References

Tricaprylin vs. Long-Chain Triglycerides: A Comparative Guide on Gut Microbiota Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of tricaprylin, a medium-chain triglyceride (MCT), and long-chain triglycerides (LCTs) on the gut microbiota. The information presented is supported by experimental data from murine studies, offering insights for researchers in drug development and nutritional science.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a comparative study in mice fed a high-fat diet (HFD) supplemented with this compound versus a standard HFD rich in LCTs.

Table 1: Impact on Intestinal Morphology and Digestive Enzyme Activity

ParameterHigh-Fat Diet (HFD) Control (LCT-rich)HFD + 2% this compoundReference
Jejunum Villus Height (μm) DecreasedSignificantly Increased[1][2]
Jejunum Crypt Depth (μm) IncreasedSignificantly Decreased[1][2]
Jejunum Villus Height/Crypt Depth Ratio DecreasedSignificantly Increased[1][2]
Lipase Activity (U/mg protein) DecreasedSignificantly Increased[1][2]
Amylase Activity (U/mg protein) DecreasedSignificantly Increased[1][2]

Table 2: Changes in Gut Microbiota Composition (Phylum and Genus Level)

Microbial TaxonHigh-Fat Diet (HFD) Control (LCT-rich)HFD + 2% this compoundReference
Phylum: Firmicutes Increased AbundanceDecreased Abundance[1][2]
Phylum: Bacteroidetes Decreased AbundanceIncreased Abundance[1][2]
Firmicutes/Bacteroidetes Ratio IncreasedDecreased[1][2]
Genus: Lactobacillus Decreased AbundanceIncreased Abundance[3]
Genus: Clostridiales VariableIncreased Abundance (SCFA-producers)[3]
Genus: Lachnospiraceae VariableIncreased Abundance (SCFA-producers)[3]
Genus: Ruminococcus VariableIncreased Abundance (SCFA-producers)[3]

Table 3: Effects on Short-Chain Fatty Acid (SCFA) Production and Intestinal Barrier Function

ParameterHigh-Fat Diet (HFD) Control (LCT-rich)HFD + 2% this compoundReference
Acetic Acid Concentration (μg/g) DecreasedSignificantly Increased[1][2]
Propionic Acid Concentration (μg/g) DecreasedSignificantly Increased[1][2]
Butyric Acid Concentration (μg/g) DecreasedSignificantly Increased[1][2]
Total SCFAs Concentration (μg/g) DecreasedSignificantly Increased[1][2]
Occludin Protein Expression DecreasedSignificantly Increased[1][2]
ZO-1 Protein Expression DecreasedSignificantly Increased[1][2]

Experimental Protocols

The following is a representative experimental protocol synthesized from methodologies reported in relevant studies for assessing the impact of this compound versus LCTs on the gut microbiota in a murine model.

2.1. Animal Model and Diet

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: Mice are acclimatized for one week with free access to standard chow and water.

  • Dietary Groups:

    • Normal Diet (ND): Standard chow diet.

    • High-Fat Diet (HFD): A diet rich in LCTs (e.g., lard-based), providing approximately 60% of calories from fat.

    • HFD + this compound: The HFD supplemented with 2% (w/w) this compound.

  • Duration: 8-12 weeks.

  • Administration: Diets are provided ad libitum. For precise dosing of this compound or LCTs in some experimental setups, oral gavage can be employed.[4][5][6]

2.2. Sample Collection

  • Fecal Sample Collection: Fresh fecal pellets are collected at baseline and at regular intervals throughout the study. Samples are immediately frozen at -80°C for microbiota and SCFA analysis.

  • Tissue Collection: At the end of the study, mice are euthanized, and intestinal tissue (jejunum, ileum, colon) is collected for morphological analysis and protein expression studies. Cecal contents are also collected for microbiota and SCFA analysis.

2.3. Gut Microbiota Analysis (16S rRNA Gene Sequencing)

  • DNA Extraction: Total genomic DNA is extracted from fecal samples or cecal contents using a commercially available DNA isolation kit according to the manufacturer's instructions.[7][8]

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.[7]

  • Library Preparation and Sequencing: PCR products are purified, quantified, and pooled. Sequencing is performed on an Illumina MiSeq/NovaSeq platform.[8][9]

  • Bioinformatic Analysis: Raw sequencing reads are processed to filter out low-quality reads, and sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess microbial community diversity and composition.[10][11][12]

2.4. Short-Chain Fatty Acid (SCFA) Analysis

  • Sample Preparation: Fecal or cecal samples are homogenized in a suitable buffer, acidified, and extracted with an organic solvent (e.g., diethyl ether).

  • Analysis: SCFA concentrations (acetate, propionate, butyrate) are determined by gas chromatography-mass spectrometry (GC-MS).

2.5. Intestinal Morphology and Barrier Function Analysis

  • Histology: Intestinal tissue sections are fixed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Villus height and crypt depth are measured using imaging software.

  • Western Blotting: Protein extracts from intestinal tissue are used to determine the expression levels of tight junction proteins such as occludin and ZO-1.

Signaling Pathways and Experimental Workflows

3.1. Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis cluster_outcome Outcome Assessment animal_model C57BL/6J Mice diet_groups Dietary Groups: - Normal Diet (LCT) - High-Fat Diet (LCT) - HFD + this compound animal_model->diet_groups feeding Ad libitum feeding (8-12 weeks) diet_groups->feeding sample_collection Fecal & Tissue Sample Collection feeding->sample_collection microbiota_analysis 16S rRNA Sequencing sample_collection->microbiota_analysis scfa_analysis GC-MS Analysis of SCFAs sample_collection->scfa_analysis histology Intestinal Morphology sample_collection->histology western_blot Tight Junction Protein Expression sample_collection->western_blot comparison Comparative Analysis of Gut Microbiota & Intestinal Health microbiota_analysis->comparison scfa_analysis->comparison histology->comparison western_blot->comparison

Caption: Experimental workflow for comparing the effects of this compound and LCTs on gut microbiota.

3.2. Signaling Pathways: this compound vs. LCTs

The differential effects of this compound and LCTs on the gut microbiota lead to the activation of distinct downstream signaling pathways that influence intestinal health and systemic metabolism.

This compound-Mediated Pathways:

tricaprylin_pathway cluster_gut Gut Lumen cluster_intestinal_cells Intestinal Epithelial Cells cluster_systemic Systemic Effects This compound This compound (MCT) microbiota Modulates Gut Microbiota (↑ Bacteroidetes, ↓ Firmicutes) This compound->microbiota scfa ↑ SCFA Production (Acetate, Propionate, Butyrate) microbiota->scfa gpr SCFA activate GPR41/43 (FFAR2/3) scfa->gpr tight_junctions ↑ Tight Junction Proteins (Occludin, ZO-1) scfa->tight_junctions glp1_pyy ↑ GLP-1 & PYY Secretion gpr->glp1_pyy barrier Improved Gut Barrier Function tight_junctions->barrier satiety ↑ Satiety glp1_pyy->satiety inflammation_down ↓ Inflammation barrier->inflammation_down

Caption: this compound's positive influence on gut health through microbiota modulation and SCFA production.

Long-Chain Triglyceride (LCT)-Mediated Pathways in High-Fat Diet:

lct_pathway cluster_gut Gut Lumen cluster_intestinal_cells Intestinal Epithelial Cells cluster_systemic Systemic Effects lct High LCT Diet dysbiosis Gut Dysbiosis (↑ Firmicutes, ↓ Bacteroidetes) lct->dysbiosis lps ↑ Gram-negative bacteria ↑ Lipopolysaccharide (LPS) dysbiosis->lps permeability ↑ Intestinal Permeability (↓ Tight Junction Proteins) lps->permeability lps_translocation LPS Translocation permeability->lps_translocation tlr4 LPS binds TLR4 on immune cells lps_translocation->tlr4 inflammation_up ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) tlr4->inflammation_up metabolic_endotoxemia Metabolic Endotoxemia inflammation_up->metabolic_endotoxemia

Caption: LCT-rich high-fat diet-induced gut dysbiosis and subsequent pro-inflammatory signaling.

Discussion and Conclusion

The presented data indicates that this compound and LCTs exert distinct effects on the gut microbiota and intestinal health.

This compound (MCTs): Supplementation with this compound in a high-fat diet model demonstrates several beneficial effects on the gut environment. It promotes a healthier gut microbiota composition by increasing the abundance of Bacteroidetes and decreasing the Firmicutes/Bacteroidetes ratio.[1][2] This shift is associated with an increased production of beneficial SCFAs, which serve as an energy source for colonocytes and play a crucial role in maintaining intestinal barrier integrity.[1][2] The upregulation of tight junction proteins, such as occludin and ZO-1, further supports the role of this compound in enhancing gut barrier function.[1][2] The stimulation of gut hormone secretion, like GLP-1 and PYY, through SCFA-mediated GPCR activation, can contribute to improved metabolic outcomes.[13][14]

Long-Chain Triglycerides (LCTs): In contrast, a diet high in LCTs is associated with gut dysbiosis, characterized by an increased Firmicutes/Bacteroidetes ratio.[15][16] This alteration in the microbiota can lead to a compromised gut barrier, increased intestinal permeability, and the translocation of bacterial components like LPS into the bloodstream.[17][18] This "metabolic endotoxemia" can trigger a low-grade chronic inflammation by activating the TLR4 signaling pathway on immune cells, contributing to the development of metabolic disorders.[15][18]

References

A Comparative Guide to Tricaprylin-Loaded Liposomes for Enhanced Dermal Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic agents into and through the skin remains a significant challenge in pharmaceutical sciences. The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the penetration of many active pharmaceutical ingredients (APIs). To overcome this, various nanocarrier systems have been developed to enhance dermal and transdermal drug delivery. This guide provides a comprehensive comparison of tricaprylin-loaded liposomes, a novel formulation, with other established and emerging dermal delivery platforms. The comparison is based on their physicochemical characteristics, performance in enhancing skin permeation, and stability, supported by experimental data from various studies.

Overview of Dermal Delivery Systems

The landscape of dermal drug delivery is populated by a diverse array of nanocarriers, each with unique compositions and mechanisms for interacting with the skin. This guide focuses on the following systems:

  • This compound-Loaded Liposomes (Lipo-oil-somes): These are a recent innovation where this compound, a medium-chain triglyceride, is incorporated into the liposomal structure. This addition is hypothesized to enhance the stability of labile compounds and act as a penetration enhancer.

  • Conventional Liposomes (CL): These are vesicles composed of one or more phospholipid bilayers surrounding an aqueous core. They are biocompatible and can encapsulate both hydrophilic and lipophilic drugs.

  • Ethosomes: These are lipid vesicles containing a high concentration of ethanol (B145695). The ethanol is believed to fluidize the stratum corneum lipids, allowing the flexible ethosomal vesicles to penetrate deeper into the skin.

  • Transfersomes®: These are ultra-deformable vesicles containing an "edge activator," typically a surfactant, in addition to phospholipids (B1166683). This composition allows them to squeeze through pores in the stratum corneum that are much smaller than their own diameter.

  • Solid Lipid Nanoparticles (SLNs): These are nanoparticles made from solid lipids. They offer advantages such as controlled release and protection of the encapsulated drug from degradation.

  • Nanostructured Lipid Carriers (NLCs): These are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids. This creates a less-ordered lipid matrix, allowing for higher drug loading and reduced drug expulsion during storage compared to SLNs.

Comparative Performance Data

The following tables summarize the quantitative data from various studies, comparing the physicochemical properties and skin permeation performance of this compound-loaded liposomes with other delivery systems. It is important to note that the encapsulated active ingredient varies across these studies, which can influence the results. Therefore, this comparison should be interpreted with consideration of the different experimental contexts.

Table 1: Physicochemical Characterization of Dermal Delivery Systems

Delivery SystemActive IngredientParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
This compound-Loaded Liposomes (LOS) Ascorbic Acid981Not Reported-5835[1][2]
Conventional Liposomes (CL) Ascorbic Acid198Not ReportedNot ReportedNot Reported[1][2]
Ethosomes Psoralen~150-250< 0.3-20 to -40> 70[3][4]
Liposomes (for comparison with Ethosomes) Psoralen~200-300< 0.3Not Reported~50-60[3][4]
Transfersomes Diflunisal453.10 - 796.80Not Reported-45.40 to -86.9046.73 - 65.99[5]
Ethosomes Diflunisal453.10 - 796.80Not Reported-45.40 to -86.9046.73 - 65.99[5]
Liposomes (for comparison with deformable vesicles) Diflunisal453.10 - 796.80Not Reported-45.40 to -86.9046.73 - 65.99[5]
Solid Lipid Nanoparticles (SLN) Amphotericin B111< 0.2Negative94[6]
Nanostructured Lipid Carriers (NLC) Tretinoin~200-8000.4 - 0.9Not Reported> 80[7]

Table 2: Ex Vivo Skin Permeation Data

Delivery SystemActive IngredientSkin ModelPermeation Flux (µg/cm²/h)Cumulative Permeation (µg/cm²)Enhancement Ratio vs. ControlReference
This compound-Loaded Liposomes (LOS) Ascorbic AcidPorcine SkinComparable to CLComparable to CL-[1][2]
Conventional Liposomes (CL) Ascorbic AcidPorcine Skin0.718 x 10⁻⁶ cm/h (Permeability Coefficient)--[1]
Ethosomes PsoralenRat Skin38.89 ± 0.323.87 ± 1.74 (skin deposition)3.50 (flux) & 2.15 (deposition) vs. Liposomes[3][4]
Liposomes (for comparison with Ethosomes) PsoralenRat Skin~11.11~1.80 (skin deposition)-[3][4]
Transfersomes DiflunisalRat SkinSignificantly higher than LiposomesSignificantly higher than Liposomes-[5]
Ethosomes DiflunisalRat SkinSignificantly higher than LiposomesSignificantly higher than Liposomes-[5]
Solid Lipid Nanoparticles (SLN) Amphotericin BHairless Rat Skin~2x higher than conventional gel~60% higher skin accumulation than conventional gel-[6]
Nanostructured Lipid Carriers (NLC) Methotrexate-Higher than free drugHigher than free drug-[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the preparation and characterization of the discussed dermal delivery systems.

Preparation of this compound-Loaded Liposomes (Ethanol Injection Method)
  • Preparation of Aqueous Phase: Dissolve the hydrophilic active ingredient (e.g., Ascorbic Acid) in a suitable buffer (e.g., 10 mM succinate (B1194679) buffer, pH 3.0).

  • Preparation of Organic Phase: Dissolve phosphatidylcholine, cholesterol, and this compound in ethanol at a slightly elevated temperature (e.g., 50°C) with stirring.

  • Injection: Inject the organic phase into the aqueous phase under constant stirring.

  • Vesicle Formation: The liposomes form spontaneously upon injection.

  • Purification: Remove the organic solvent and non-encapsulated drug by a suitable method such as dialysis or centrifugation.

Preparation of Ethosomes (Cold Method)
  • Lipid Dissolution: Dissolve phospholipids (e.g., soy phosphatidylcholine) and the active ingredient in ethanol in a covered vessel with constant stirring at room temperature.

  • Hydration: Add water or a suitable buffer to the lipid-ethanol mixture in a slow, controlled manner with continuous stirring.

  • Vesicle Formation: Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of ethosomes.

  • Sizing (Optional): If smaller vesicle sizes are required, the preparation can be subjected to sonication or extrusion.

Preparation of Transfersomes (Thin-Film Hydration Method)
  • Film Formation: Dissolve phospholipids and an edge activator (e.g., sodium cholate) along with the active ingredient in a suitable organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer by gentle rotation of the flask.

  • Vesicle Formation: Allow the suspension to swell at room temperature or a specific temperature for a period to form multilamellar vesicles.

  • Sizing: To obtain smaller, unilamellar vesicles, the suspension is typically sonicated or extruded.

Preparation of Solid Lipid Nanoparticles (High-Pressure Homogenization - Hot Method)
  • Lipid Melt: Melt the solid lipid(s) at a temperature about 5-10°C above its melting point.

  • Drug Incorporation: Dissolve or disperse the active ingredient in the molten lipid.

  • Aqueous Phase Preparation: Heat an aqueous surfactant solution to the same temperature as the lipid melt.

  • Pre-emulsion Formation: Disperse the hot lipid phase in the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles to form a nanoemulsion.

  • Nanoparticle Formation: Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

Preparation of Nanostructured Lipid Carriers (High-Pressure Homogenization)

The preparation of NLCs is similar to that of SLNs, with the key difference being the composition of the lipid phase.

  • Lipid Phase Preparation: Melt the solid lipid and mix it with the liquid lipid. Dissolve or disperse the active ingredient in this lipid mixture.

  • Aqueous Phase Preparation: Prepare a hot aqueous surfactant solution.

  • Pre-emulsion and Homogenization: Follow the same steps as for SLN preparation (steps 4 and 5).

  • NLC Formation: Cool the resulting nanoemulsion to form NLCs.

Characterization of Nanocarriers
  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using Laser Doppler Velocimetry.

  • Encapsulation Efficiency (%EE): Determined by separating the unencapsulated drug from the nanocarrier suspension (e.g., by centrifugation or dialysis) and quantifying the drug in the supernatant and/or the nanocarriers using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry). The %EE is calculated as: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Ex Vivo Skin Permeation Study (Franz Diffusion Cell)
  • Skin Preparation: Excise full-thickness skin from a suitable animal model (e.g., porcine ear, rat abdomen) and remove subcutaneous fat.

  • Cell Assembly: Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

  • Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32 ± 1°C to mimic physiological skin temperature.

  • Sample Application: Apply a known quantity of the formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh, pre-warmed medium.

  • Analysis: Quantify the amount of drug in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area of skin over time and determine the steady-state flux.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.

experimental_workflow cluster_prep Nanocarrier Preparation cluster_char Characterization cluster_perm Ex Vivo Skin Permeation start_prep Start select_carrier Select Carrier Type (Liposome, Ethosome, etc.) start_prep->select_carrier prep_method Apply Specific Preparation Method select_carrier->prep_method end_prep Nanocarrier Suspension prep_method->end_prep start_char Nanocarrier Suspension size_zeta Particle Size (DLS) & Zeta Potential start_char->size_zeta ee Encapsulation Efficiency start_char->ee morphology Morphology (TEM/SEM) start_char->morphology end_char Characterized Nanocarriers size_zeta->end_char ee->end_char morphology->end_char start_perm Characterized Nanocarriers franz_cell Franz Diffusion Cell Setup start_perm->franz_cell sample_app Sample Application to Skin franz_cell->sample_app sampling Periodic Sampling from Receptor sample_app->sampling analysis Drug Quantification (e.g., HPLC) sampling->analysis end_perm Permeation Data analysis->end_perm

Caption: General experimental workflow for the preparation, characterization, and evaluation of dermal nanocarriers.

franz_diffusion_workflow start Start prep_skin Prepare Excised Skin start->prep_skin mount_skin Mount Skin on Franz Cell prep_skin->mount_skin fill_receptor Fill Receptor with Buffer (32°C) mount_skin->fill_receptor apply_formulation Apply Formulation to Donor Compartment fill_receptor->apply_formulation collect_samples Collect Samples from Receptor at Time Intervals apply_formulation->collect_samples analyze_samples Analyze Drug Concentration (e.g., HPLC) collect_samples->analyze_samples calculate_flux Calculate Permeation Flux and Cumulative Amount analyze_samples->calculate_flux end End calculate_flux->end

Caption: Step-by-step workflow for an ex vivo skin permeation study using a Franz diffusion cell.

Conclusion

The development of effective dermal drug delivery systems is a dynamic field of research. This compound-loaded liposomes represent a promising approach, particularly for enhancing the stability of labile APIs. However, a comprehensive evaluation against other advanced nanocarriers is essential for selecting the optimal delivery system for a specific therapeutic application.

This guide highlights that while this compound-loaded liposomes show comparable skin permeation to conventional liposomes for ascorbic acid, other systems like ethosomes and transfersomes have demonstrated superior permeation for other drugs.[1][3][4][5] Solid lipid-based nanoparticles, SLNs and NLCs, also offer distinct advantages in terms of stability and controlled release.

The choice of a dermal delivery system should be guided by the physicochemical properties of the API, the desired penetration depth, and the target skin layer. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers and drug development professionals to make informed decisions in the design and evaluation of novel dermal and transdermal therapies. Further head-to-head comparative studies using the same API are warranted to provide a more definitive ranking of these delivery systems.

References

Safety Operating Guide

Navigating the Disposal of Tricaprylin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing ecological impact. This guide provides a comprehensive, step-by-step procedure for the proper disposal of tricaprylin, a common triglyceride used in various research and pharmaceutical applications. Adherence to these protocols is essential for maintaining operational safety and regulatory compliance.

Initial Assessment and Waste Classification

Before proceeding with disposal, it is critical to accurately classify the this compound waste. In its pure form, this compound is generally not classified as hazardous waste.[1] However, it is imperative to consult the Safety Data Sheet (SDS) specific to the this compound product in use, as formulations can vary.

Key Assessment Steps:

  • Consult the Safety Data Sheet (SDS): The SDS contains detailed information regarding handling, storage, and disposal procedures.

  • Evaluate Waste Composition: Determine if the this compound waste is in its pure form, in a solution, or mixed with other chemical agents. If it is part of a mixture, the disposal method must account for all constituents.

  • Review Institutional and Local Regulations: Disposal protocols can differ based on institutional policies and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Procedural Steps for this compound Disposal

The following protocols outline the recommended procedures for disposing of this compound waste in a laboratory setting.

For Small Spills and Uncontaminated Waste:

  • Absorption: For liquid this compound spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the substance.[2] Absorbent paper can also be used for minor spills.[3]

  • Collection: Carefully collect the absorbed material using appropriate tools and place it into a suitable, sealable chemical waste container.[2][4] For spills on clothing or paper, seal the contaminated items in a vapor-tight plastic bag for eventual disposal.[3]

  • Decontamination: Clean the contaminated surface thoroughly. A recommended procedure involves a solvent wash with 60-70% ethanol, followed by washing with a soap and water solution.[3]

  • Labeling: Clearly label the waste container with "Non-Hazardous Waste," the chemical name "this compound," the approximate quantity, and the date of accumulation.

  • Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials, particularly strong oxidizing agents.[2][3]

  • Disposal: Arrange for the disposal of the container through your institution's EHS department, which will typically direct it to a sanitary landfill or a licensed disposal company.[1][5]

For Large Spills and Contaminated Waste:

  • Containment: For larger spills, create a dike around the spill area using an inert material like sand or earth to prevent further spread.[2][6]

  • Collection: Once contained, absorb the this compound and collect the material for disposal in a designated chemical waste container.[2][6]

  • Disposal of Mixed Waste: If this compound is mixed with hazardous chemicals, the entire mixture must be treated as hazardous waste. The disposal protocol will be dictated by the most hazardous component of the mixture. Consult the SDS for all components and your institution's EHS for guidance on proper disposal procedures for the specific chemical mixture.

  • Licensed Disposal: For significant quantities or complex mixtures, it is recommended to offer the surplus and non-recyclable solutions to a licensed disposal company.[5]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not typically defined, the following table summarizes its relevant physical properties which can inform handling and disposal procedures.

PropertyValueSource
Specific Gravity 0.954 at 68°F (Less dense than water)[3]
Water Solubility < 1 mg/mL[3]
Flash Point 351°F[3]
Boiling Point 451.6°F at 760 mmHg[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Tricaprylin_Disposal_Workflow start Start: this compound Waste Identified assess_waste Assess Waste Composition (Pure, Solution, or Mixed?) start->assess_waste is_mixed Is the waste mixed with hazardous chemicals? assess_waste->is_mixed consult_sds Consult SDS of all components and Institutional EHS is_mixed->consult_sds Yes non_hazardous_path Pure this compound or Non-Hazardous Mixture is_mixed->non_hazardous_path No treat_as_hazardous Treat as Hazardous Waste (Follow protocol for most hazardous component) consult_sds->treat_as_hazardous store Store in designated waste accumulation area treat_as_hazardous->store spill_size Assess Spill/Waste Volume non_hazardous_path->spill_size small_spill Small Spill / Routine Waste spill_size->small_spill Small large_spill Large Spill spill_size->large_spill Large absorb Absorb with inert material (e.g., sand, vermiculite) small_spill->absorb contain Contain spill with dikes (e.g., sand, earth) large_spill->contain collect Collect and place in a sealed, labeled container absorb->collect contain->absorb decontaminate Decontaminate spill area collect->decontaminate decontaminate->store dispose Dispose via Institutional EHS (Landfill or Licensed Disposal Company) store->dispose

Caption: this compound Disposal Decision Workflow.

By adhering to these systematic procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding environmental stewardship. Always prioritize safety and consult with your institution's EHS department for any specific inquiries or concerns.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tricaprylin

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Tricaprylin in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for this compound, a commonly used excipient in pharmaceutical formulations. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure. While this compound is not classified as a hazardous substance, direct contact may cause mild skin and eye irritation.[1] The following table summarizes the recommended PPE and engineering controls.

Control TypeRecommendationSpecifications
Engineering Controls Local Exhaust VentilationProvide exhaust ventilation or other engineering controls to maintain airborne concentrations of vapors and mist below their respective threshold limit values.[2]
Eye Protection Safety GogglesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Hand Protection Chemical Impermeable GlovesHandle with gloves.[3] Gloves must be inspected prior to use.[3]
Skin and Body Protection Lab Coat, Long Sleeves, ApronWear a chemical-resistant apron and long-sleeved clothing.[2]
Respiratory Protection Generally Not RequiredRespiratory protection is not necessary for normal handling.[2] Use a vapor respirator if high concentrations of mist or vapor are generated or ventilation is inadequate.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures a smooth workflow. The following diagram illustrates the key steps for safe handling in the laboratory.

Operational Workflow for Handling this compound cluster_receiving Receiving and Storage cluster_preparation Preparation and Handling cluster_spill Spill Management cluster_disposal Waste Disposal receiving Receiving and Storage preparation Preparation and Handling receiving->preparation Transport to work area spill Spill Management preparation->spill In case of accidental release disposal Waste Disposal preparation->disposal After use spill->disposal Collect and dispose r1 Inspect container for damage r2 Store in a cool (2-8°C), dry, well-ventilated area r1->r2 r3 Keep container tightly closed r2->r3 r4 Store away from incompatible materials (strong oxidizers) r3->r4 p1 Wear appropriate PPE p2 Work in a well-ventilated area p1->p2 p3 Avoid contact with skin, eyes, and clothing p2->p3 p4 Wash hands thoroughly after handling p3->p4 s1 Remove all sources of ignition s2 Absorb spill with inert material (e.g., sand, earth) s1->s2 s3 Collect and place in a suitable container for disposal s2->s3 s4 Clean the spill area s3->s4 d1 Not classified as hazardous waste d2 Dispose of in accordance with local regulations d1->d2 d3 Consider sanitary landfill for disposal d2->d3

Operational Workflow for Handling this compound

Hierarchy of Controls

To effectively manage potential hazards, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.

Hierarchy of Controls for this compound elimination Elimination (Not Applicable) substitution Substitution (Not Applicable) elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (e.g., Gloves, Goggles) administrative->ppe

Hierarchy of Controls for this compound

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.

  • Waste Classification : this compound is not classified as hazardous waste.[4]

  • Disposal Method : The recommended method of disposal is to send it to a landfill.[4] However, it is crucial to consult and adhere to local, state, and federal regulations for chemical waste disposal.

  • Container Disposal : Uncleaned containers should be handled in the same manner as the product itself.

  • Spill Residue : Absorbent material contaminated with this compound should be collected in a sealed, vapor-tight plastic bag for eventual disposal.[1]

By implementing these safety protocols, laboratories can ensure the well-being of their personnel and maintain a high standard of operational safety when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tricaprylin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tricaprylin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.